Dehydropregnenolone acetate
Descripción
16-Dehydropregnenolone acetate has been reported in Sphaceloma with data available.
structure
Structure
3D Structure
Propiedades
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRIOUCMXPLKV-RFOVXIPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057857 | |
| Record name | Dehydropregnenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
979-02-2 | |
| Record name | Dehydropregnenolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=979-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydropregnenolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Dehydropregnenolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydropregnenolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-oxopregna-5,16-dien-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGNADIENOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832VMW7ZGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydropregnenolone Acetate: A Cornerstone of Steroid Synthesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropregnenolone acetate (16-DPA) stands as a pivotal intermediate in the landscape of steroid chemistry. Its discovery and the development of its large-scale synthesis revolutionized the pharmaceutical industry, paving the way for the widespread availability of corticosteroids, sex hormones, and oral contraceptives. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental protocols related to 16-DPA. It includes a comprehensive summary of its physicochemical properties, detailed methodologies for its synthesis, and an overview of the crucial signaling pathways of its downstream products.
Introduction: The Dawn of a Steroid Revolution
Prior to the late 1930s, the production of steroid hormones was a complex and costly endeavor, limiting their therapeutic application. The landscape dramatically shifted with the work of Russell Earl Marker, whose development of the "Marker degradation" process unlocked a cost-effective route to essential steroid intermediates from abundant plant-based sources.[1][2][3] At the heart of this revolution was this compound (16-DPA), a versatile synthon that became the foundational building block for a vast array of life-saving drugs.[1][4] This discovery not only had a profound scientific impact but also led to the establishment of Mexico as a global hub for steroid production.[1] 16-DPA's significance lies in its unique chemical structure, which allows for its efficient conversion into a wide range of biologically active steroid compounds, including corticosteroids, progestogens, androgens, and estrogens.[1][4][5]
Physicochemical and Spectroscopic Data
The accurate characterization of 16-DPA is crucial for its use in pharmaceutical synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C23H32O3 | [1][6][7] |
| Molar Mass | 356.50 g/mol | [1][6][7] |
| Appearance | White to off-white crystalline powder | [1][5][8] |
| Melting Point | 170-178 °C | [5][9] |
| CAS Number | 979-02-2 | [1][7] |
| Solubility | Soluble in ethanol and methanol; insoluble in water | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ 6.4 (s, 1H, C-16 olefinic proton), 5.3 (m, 1H, C-6 olefinic proton), 2.2 (s, 3H, C-20 methyl ketone), 2.0 (s, 3H, C-3 acetate) | [10] |
| ¹³C NMR | Key signals corresponding to the steroid backbone and functional groups. | [10][11] |
| Infrared (IR) | ν 1735 cm⁻¹ (acetate C=O), 1675 cm⁻¹ (α,β-unsaturated ketone C=O) | [10] |
| Mass Spectrometry (MS) | m/z 356 (M+) | [6] |
Historical Significance: The Marker Degradation
The historical importance of 16-DPA is inextricably linked to the Marker degradation, a groundbreaking three-step synthetic route developed by Russell Earl Marker in the late 1930s.[2][3] This process enabled the conversion of diosgenin, a steroidal sapogenin found in high concentrations in Mexican yams (Dioscorea species), into 16-dehydropregnenolone (16-DP), which could then be easily acetylated to 16-DPA.[1][2]
The key steps of the Marker degradation are:
-
Acetolysis of Diosgenin: Diosgenin is treated with acetic anhydride at high temperatures, leading to the opening of the spiroketal side chain to form pseudodiosgenin diacetate.[3][12]
-
Oxidative Cleavage: The double bond in the furan ring of pseudodiosgenin diacetate is oxidatively cleaved using chromium trioxide.[3][12]
-
Hydrolysis and Elimination: The resulting intermediate is then subjected to hydrolysis and elimination to yield 16-dehydropregnenolone, which is subsequently acetylated to 16-DPA.[2]
This process was revolutionary because it utilized an inexpensive and abundant starting material, making the large-scale production of steroids economically viable for the first time.[2][13]
Experimental Protocols
The synthesis of 16-DPA has been refined over the years, with various methods developed to improve yield and reduce the use of hazardous reagents. Below are detailed methodologies for key synthetic routes.
Synthesis of 16-DPA from Diosgenin (Marker Degradation)
This protocol is a generalized representation of the classic Marker degradation.
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate
-
In a pressure reactor, charge diosgenin, acetic anhydride, and a hydrocarbon solvent (e.g., xylene) in a molar ratio of approximately 1:3.5 (diosgenin:acetic anhydride).[12]
-
Heat the mixture with stirring to around 200°C, allowing the pressure to build to 5-6 kg/cm ².[12]
-
Maintain these conditions for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[14]
-
After cooling, the reaction mixture is worked up to isolate the pseudodiosgenin diacetate. The yield for this step is typically high, often exceeding 90%.[10]
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Dissolve the pseudodiosgenin diacetate in a mixture of a chlorinated solvent (e.g., dichloromethane) and glacial acetic acid.[12]
-
Cool the solution to 0-5°C.[12]
-
Prepare a solution of chromium trioxide (CrO₃) in water and glacial acetic acid, and pre-cool it to 0-5°C.[12]
-
Add the oxidant solution dropwise to the solution of pseudodiosgenin diacetate, maintaining the temperature below 7°C.[12]
-
After the addition is complete, the reaction is stirred until completion and then worked up to isolate the intermediate product.
Step 3: Hydrolytic Degradation to 16-Dehydropregnenolone Acetate
-
The crude product from the oxidation step is refluxed in acetic acid.[10]
-
This step proceeds in almost quantitative yield to furnish 16-DPA.[10]
-
The final product is then purified by crystallization.
Synthesis of 16-DPA from Solasodine
Solasodine, another steroidal sapogenin found in plants of the Solanum genus, can also serve as a starting material for 16-DPA synthesis.[12][15]
A Multi-Step Conversion:
A reported method involves a nine-step synthesis starting from 3-acetoxysolanidine, proceeding through a tomatidenol intermediate, with an overall yield of 30%.[16][17] The final steps involve:
-
Acetylation of tomatidenol with acetic anhydride in pyridine to give the diacetate in 98% yield.[16]
-
Treatment with acetic acid at reflux to yield an intermediate in 85% yield.[16]
-
Subsequent oxidation with CrO₃ in acetic acid and elimination to afford 16-DPA in 76% yield for this final step.[16]
More recent methods have focused on developing more efficient and environmentally friendly processes, such as a one-pot synthesis using potassium permanganate as the oxidant under phase-transfer catalysis conditions, achieving an overall yield of 75%.[14] Another approach utilizes tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst and potassium dichromate as the oxidizing agent, yielding 37.0% of pure 16-DPA.[15]
Downstream Signaling Pathways
The profound impact of 16-DPA stems from its role as a precursor to a wide array of steroid hormones that regulate numerous physiological processes through complex signaling pathways.[1][4] The following diagrams illustrate the general signaling pathways for the major classes of steroids derived from 16-DPA.
Caption: Glucocorticoid Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Workflow
The synthesis and characterization of 16-DPA and its derivatives follow a structured experimental workflow.
Caption: General Experimental Workflow.
Conclusion
This compound remains a cornerstone of the pharmaceutical industry, a testament to the ingenuity of early steroid chemists. Its discovery and the development of efficient synthetic routes from readily available plant precursors democratized access to a wide range of essential steroid-based medicines. For today's researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological context of 16-DPA provides a crucial foundation for innovation in the ongoing development of novel steroidal therapeutics. The methodologies and pathways outlined in this guide serve as a comprehensive resource for those working in this vital field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Marker degradation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
From Yam to Essential Steroid: A Technical Guide to the Synthesis of 16-Dehydropregnenolone Acetate from Diosgenin
Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide details the biosynthetic pathway for converting diosgenin, a naturally occurring sapogenin from yams, into 16-dehydropregnenolone acetate (16-DPA), a critical intermediate in the pharmaceutical industry for the synthesis of a wide array of steroidal drugs. This document provides a comprehensive overview of the chemical transformations, detailed experimental protocols for both traditional and green synthetic routes, quantitative data, and visual diagrams to elucidate the process.
The conversion of diosgenin to 16-DPA is a cornerstone of steroid chemistry, historically rooted in the groundbreaking Marker degradation developed in the 1930s and 1940s.[1][2] This multi-step chemical synthesis cleaves the spiroketal side chain of diosgenin to yield the C21 steroid precursor, 16-DPA.[3] While the original process involved harsh reagents and conditions, modern advancements have led to the development of more environmentally friendly ("green") methodologies.[4]
This guide will systematically cover the three primary stages of this transformation:
-
Acetolysis: The isomerization of the spiroketal moiety of diosgenin to form pseudodiosgenin diacetate.
-
Oxidation: The oxidative cleavage of the furostenol side chain of pseudodiosgenin diacetate to yield a keto ester intermediate (diosone).
-
Hydrolysis: The subsequent hydrolytic degradation of the keto ester to afford the final product, 16-dehydropregnenolone acetate.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic routes, providing a comparative overview of reaction conditions and yields.
Table 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate
| Method | Reagents & Catalysts | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| Marker Degradation | Acetic anhydride | Xylene | 200 | 5-6 kg/cm ² | 14 | Low (unspecified) | [5][6] |
| Improved Marker | Acetic anhydride | Xylene | 200 | 5-6 kg/cm ² | 10 | > 90 | [5] |
| Green Synthesis | Acetic anhydride, AlCl₃ (Lewis Acid) | Acetic anhydride | Not specified | Atmospheric | Not specified | up to 98 | [4] |
Table 2: Oxidation of Pseudodiosgenin Diacetate to Diosone
| Method | Oxidizing Agent | Co-oxidant/Catalyst | Solvent | Temperature (°C) | pH | Yield (%) | Reference |
| Traditional | Chromium trioxide (CrO₃) | - | Dichloroethane, Acetic acid | < 7 | - | ~70 | [5] |
| Green Synthesis | Potassium permanganate (KMnO₄) (5 mol%) | Sodium periodate (NaIO₄) | Not specified | Not specified | - | Not specified | [4] |
| One-Pot Green | Potassium permanganate (KMnO₄) | Tetraethylammonium iodide (TEAI) | Dichloroethane/Dichloromethane | 0-15 | 3 | 75 (for 16-DPA) | [7] |
Table 3: Hydrolysis of Diosone to 16-Dehydropregnenolone Acetate (16-DPA)
| Method | Reagents | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Acid Hydrolysis | Acetic acid | Acetic acid | Reflux | 2 | Almost quantitative | [5] |
| Base Hydrolysis | Sodium acetate trihydrate | Not specified | Not specified | Not specified | Not specified | [7] |
Table 4: Overall Yield of 16-DPA from Diosgenin
| Method | Overall Yield (%) | Purity of Starting Diosgenin (%) | Reference |
| Improved Marker | > 60 | 85-90 | [5] |
| One-Pot Green | 75 | Not specified | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and the general experimental process, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. A process for the preparation of 16-dehydropregenolone acetate ( 16-dpa) (2007) | Dilip Konwar [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Natural Precursors of Dehydropregnenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary natural sources of precursors for the semi-synthesis of 16-dehydropregnenolone acetate (16-DPA), a pivotal intermediate in the production of a vast array of steroidal drugs. This document provides a comprehensive overview of the key precursor molecules, their botanical origins, quantitative data on their abundance, detailed experimental protocols for their extraction and conversion, and visualizations of their biosynthetic pathways.
Introduction: The Significance of Natural Steroidal Precursors
The commercial synthesis of many essential steroid hormones, including corticosteroids, sex hormones, and oral contraceptives, relies heavily on the availability of cost-effective starting materials.[1][2][3] While total synthesis is possible, the complexity of the steroid nucleus makes it economically unviable for large-scale production. Nature, however, provides a rich source of structurally similar molecules, known as steroidal sapogenins and alkaloids, which can be efficiently converted into key pharmaceutical intermediates like 16-dehydropregnenolone acetate (16-DPA). The two most prominent natural precursors for 16-DPA are diosgenin and solasodine.[1][2][3]
Primary Natural Precursors and Their Sources
The selection of a suitable natural source is a critical first step in the manufacturing process, with the ideal candidate possessing a high concentration of the desired precursor and being amenable to cultivation and harvesting.
Diosgenin
Diosgenin is a steroidal sapogenin that is predominantly extracted from the tubers of various species of the genus Dioscorea, commonly known as yams. Its molecular structure is highly amenable to chemical modification, making it a cornerstone of the steroid industry since the pioneering work of Russell Marker.
Table 1: Quantitative Analysis of Diosgenin in Various Dioscorea Species
| Dioscorea Species | Plant Part | Diosgenin Content (% dry weight) | Reference(s) |
| D. zingiberensis | Tuber | up to 1.95% | [4] |
| D. deltoidea | Tuber | 0.81% (in vitro shoot culture with MeJA) | |
| D. composita | Tuber | High, but specific % not cited | [2] |
| D. floribunda | Tuber | High, but specific % not cited | [2][5] |
| D. bulbifera | Tuber | 0.0021 - 0.0023% | |
| D. hispida | Tuber | 0.003% | |
| D. pentaphylla | Tuber | 0.001% | |
| D. alata | Tuber | Low, specific % not cited | |
| D. oppositifolia | Tuber | Low, specific % not cited | |
| D. pubera | Tuber | Low, specific % not cited | |
| D. hamiltonii | Tuber | Low, specific % not cited |
Solasodine
Solasodine is a steroidal alkaloid that serves as a nitrogen analogue of diosgenin. It is primarily sourced from various species of the genus Solanum. A significant advantage of some Solanum species is that solasodine can be present in the fruits and leaves, which can simplify harvesting compared to digging for tubers. An interesting and potentially large-scale source of solasodine is the glycoalkaloids found in waste streams from potato processing.[6][7][8]
Table 2: Quantitative Analysis of Solasodine in Various Solanum Species
| Solanum Species | Plant Part | Solasodine Content (% dry weight) | Reference(s) |
| S. laciniatum | Leaves | 0.44% | [9] |
| S. laciniatum | Fruits | 0.34% | [9] |
| S. khasianum | Berries | High, but specific % not cited | [5] |
| S. nigrum | Fruits | up to 0.71% (with optimized extraction) | [10][11] |
| S. asperum | Fruits | 0.24% | [12] |
| S. paludosum | Fruits | 0.67% | [12] |
| S. incanum | Fruits | 0.034% | [13] |
| S. sisymbrifolium | Fruits | 0.049% | [13] |
| S. surattense | Fruits | 0.045% | [13] |
| S. torvum | Fruits | 0.040% | [13] |
| S. verbascifolium | Fruits | 0.042% | [13] |
| S. vellosum | Fruits | 0.047% | [13] |
| S. trilobatum | Fruits | 0.132% | [14] |
| S. indicum | Fruits | 0.048% | [14] |
Biosynthesis of Precursor Molecules
Understanding the biosynthetic pathways of diosgenin and solasodine in their respective plant sources can offer insights into potential strategies for enhancing their production through genetic engineering or elicitation. Both pathways originate from the isoprenoid pathway, with cholesterol being a key intermediate.
Diosgenin Biosynthesis Pathway
The biosynthesis of diosgenin begins with the cyclization of 2,3-oxidosqualene to form cycloartenol, which is then converted to cholesterol. A series of subsequent hydroxylation, oxidation, and cyclization steps, catalyzed by cytochrome P450 enzymes and other uncharacterized enzymes, leads to the formation of the spiroketal side chain characteristic of diosgenin.
Caption: Biosynthetic pathway of diosgenin from acetyl-CoA.
Solasodine Biosynthesis Pathway
Similar to diosgenin, the biosynthesis of solasodine also proceeds through cholesterol. The key differentiating step is the introduction of a nitrogen atom at the C-26 position, which is believed to occur via a transamination mechanism involving an aldehyde intermediate.[15] This is followed by cyclization to form the characteristic spiro-amino-ketal side chain of solasodine.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of solasodine in fruits of Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.wur.nl [research.wur.nl]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]
- 10. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. asianpubs.org [asianpubs.org]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
Chemical and physical properties of Dehydropregnenolone acetate
An In-depth Technical Guide to Dehydropregnenolone Acetate (16-DPA)
For Researchers, Scientists, and Drug Development Professionals
This compound, commonly known as 16-DPA, is a pivotal synthetic intermediate in the pharmaceutical industry. Its significance lies in its role as a versatile precursor for the semi-synthesis of a wide range of steroidal hormones, including corticosteroids, sex hormones, and oral contraceptives. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and associated pathways.
Chemical and Physical Properties
16-DPA is a C21 steroid hormone characterized as a white to off-white crystalline solid.[1][2][3][4] It is stable under normal atmospheric conditions and possesses solubility in organic solvents like ethanol and methanol, while being insoluble in water.[2]
Table 1: Chemical Identifiers for 16-Dehydropregnenolone Acetate
| Identifier | Value |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[5] |
| CAS Number | 979-02-2[1][2][4][5] |
| Molecular Formula | C₂₃H₃₂O₃[1][2][4][5] |
| InChI Key | MZWRIOUCMXPLKV-RFOVXIPZSA-N[2][5] |
| SMILES | CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C[5] |
| Synonyms | 16-DPA, 3β-Acetoxy-5,16-pregnadien-20-one, 5,16-Pregnadien-3β-ol-20-one acetate[2][4] |
Table 2: Physicochemical Data for 16-Dehydropregnenolone Acetate
| Property | Value |
| Molar Mass | 356.50 g/mol [2][4][5] |
| Appearance | White or off-white crystalline powder[1][2][4] |
| Melting Point | 170-178 °C[2][4] |
| Boiling Point | 464.4 °C at 760 mmHg[2] |
| Density | 1.11 g/cm³[2] |
| Solubility | Soluble in ethanol, methanol; Insoluble in water[2] |
| Storage | Room Temperature[2] |
Experimental Protocols
The industrial production of 16-DPA relies on the chemical degradation of naturally occurring steroidal sapogenins, primarily diosgenin and solasodine.[1][4][6][7] The classic multi-step synthesis, known as the Marker degradation, has been refined over the years to improve yield, efficiency, and environmental safety.[4][6]
General Synthesis Workflow from Diosgenin
The conversion of diosgenin to 16-DPA typically involves three main stages: acetolysis to open the spiroketal side chain, oxidation to cleave the side chain, and hydrolysis/elimination.[6][7]
Caption: Generalized workflow for the synthesis of 16-DPA from diosgenin.
Methodology 1: Green Synthesis from Diosgenin
This protocol avoids the use of highly toxic chromium reagents.[6]
-
Acetolysis and Acetylation:
-
Combine diosgenin with acetic anhydride (Ac₂O), which acts as both reagent and solvent.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to reduce the reaction temperature and pressure requirements.[6]
-
Heat the mixture to yield pseudodiosgenin diacetate.
-
-
Oxidation:
-
Dissolve the product from the previous step in a suitable solvent.
-
Perform a catalytic oxidation using potassium permanganate (KMnO₄, 5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO₄).[6] This step cleaves the side chain to form the C-20 keto group.
-
-
Hydrolysis:
-
The resulting intermediate is hydrolyzed, typically with an acid, to yield the final product, 16-dehydropregnenolone acetate.
-
Methodology 2: Analytical Characterization
The identity and purity of synthesized 16-DPA are confirmed using a combination of spectroscopic and chromatographic techniques.[7]
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., petroleum ether:ethyl acetate).
-
Visualization: UV light (254 nm) and/or staining with phosphomolybdic acid followed by heating.[8]
-
Purpose: To monitor reaction progress and assess the purity of the final product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 analytical column.
-
Detector: Diode-Array Detector (DAD).[8]
-
Purpose: To quantify the purity of 16-DPA and identify any impurities.
-
-
Spectroscopy:
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone and ester, and the C=C double bonds.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.[7]
-
-
Physical Properties:
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.[7]
-
Biological Activity and Signaling Pathways
16-DPA itself has no direct medical applications but serves as a crucial building block for numerous therapeutic steroids.[1][4][9] Its derivatives are investigated for a variety of biological activities.
Role as a Precursor in Steroidogenesis
16-DPA is a key intermediate that can be chemically converted into a vast array of hormones that regulate metabolism, inflammation, and reproductive functions.
References
- 1. 16 this compound, 16 DPA by HimPharm [himpharm.com]
- 2. 16-Dehydropregnenolone Acetate - 16DPA Supplier [xa-gs.com]
- 3. 16-Dehydropregnenolone acetate | 979-02-2 [chemicalbook.com]
- 4. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 5. This compound | C23H32O3 | CID 92855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
Dehydropregnenolone Acetate: A Linchpin in Steroid Hormone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydropregnenolone acetate (16-DPA) stands as a critical synthetic intermediate in the production of a vast array of steroid hormones, including corticosteroids, progestogens, androgens, and estrogens. Its strategic position in the synthetic pathway, derived from readily available plant-based sterols, has made it a cornerstone of the pharmaceutical industry. This technical guide provides a comprehensive overview of the role of this compound in steroidogenesis, detailing its synthesis, bioconversion, and subsequent enzymatic transformations into key steroid hormones. The document includes detailed experimental protocols, quantitative data, and visual representations of the core pathways and workflows to support researchers and professionals in the field of steroid drug development.
Introduction
This compound (16-DPA), with the chemical formula C23H32O3, is a pivotal precursor in the semi-synthesis of numerous steroid-based active pharmaceutical ingredients (APIs).[1][2] Its importance lies in its versatile chemical structure, which allows for efficient conversion into various classes of steroid hormones that regulate a wide range of physiological processes, including immune response, inflammation, and reproductive health.[1] The large-scale availability of 16-DPA, primarily through the chemical degradation of plant-derived sapogenins like diosgenin and solasodine, revolutionized the steroid industry, enabling the affordable production of essential medicines.[3][4][5] This guide delves into the technical details of 16-DPA's role as a key intermediate, providing a foundational resource for its application in research and drug development.
Physicochemical Properties of this compound
16-DPA is a white to off-white crystalline powder.[1] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H32O3 | [2] |
| Molar Mass | 356.506 g·mol−1 | [2] |
| Melting Point | 171–172 °C (340–342 °F; 444–445 K) | [2] |
| Appearance | White crystalline powder | [2] |
| CAS Number | 979-02-2 | [2] |
Synthesis of this compound
The primary industrial route for the synthesis of 16-DPA is the Marker degradation of diosgenin, a sapogenin extracted from yams of the Dioscorea genus.[3][5] This process involves a three-step chemical transformation.
Marker Degradation of Diosgenin: A Three-Step Synthesis
A notable advancement in the synthesis of 16-DPA from diosgenin was developed by Chowdhury et al. (2011), achieving an overall yield of over 60%.[5] This process is outlined below.
3.1.1. Experimental Protocol for the Synthesis of 16-DPA from Diosgenin [5]
Step 1: Acetolysis (Isomerization) of Diosgenin to Pseudodiosgenin Diacetate
-
Charge a pressure reactor vessel with 50 g (0.12 mol) of diosgenin, 40 ml of acetic anhydride (0.4 mol), and 150 ml of xylene.
-
Heat the mixture to 200°C, allowing the pressure to build to 5-6 kg/cm ².
-
Maintain these conditions for a set period, monitoring the reaction's progress.
-
After completion, cool the reactor and process the mixture to isolate the pseudodiosgenin diacetate.
-
Yield: 91%
-
Step 2: Oxidation of Pseudodiosgenin Diacetate to Diosone
-
Prepare an oxidant solution by dissolving 25 g (0.25 mol) of chromium trioxide (CrO₃) in 25 ml of water and 10 ml of glacial acetic acid. Precool this solution to 0-5°C.
-
Dissolve 50 g (0.1 mol) of pseudodiosgenin diacetate in 100 ml of dichloromethane, 100 ml of glacial acetic acid, and 25 ml of water.
-
Cool the substrate mixture to 0-5°C and add the oxidant solution dropwise, maintaining the temperature below 5-7°C.
-
Apply sonication (35 KHz) during the reaction.
-
After the reaction is complete, separate the organic layer and recover the solvent under reduced pressure to obtain diosone.
-
Yield: 70%
-
Step 3: Hydrolytic Degradation of Diosone to 16-DPA
-
Reflux 50 g (0.094 mol) of diosone in 200 ml of glacial acetic acid for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, recover the acetic acid by distillation under reduced pressure.
-
Wash the residue with cold water and extract with petroleum ether.
-
Crystallize the product from methanol to obtain pure 16-dehydropregnenolone acetate.
-
Yield: 90%
-
Overall Yield: >60% (based on 85-90% purity of commercial diosgenin).[5]
Role of this compound in Steroidogenesis
16-DPA serves as a branch point for the synthesis of various classes of steroid hormones. The initial step in its biological utilization is the hydrolysis of the acetate group at the 3β-position, a reaction catalyzed by esterases. The resulting dehydropregnenolone is then channeled into the different steroidogenic pathways.
Conversion to Progestogens and Corticosteroids
Dehydropregnenolone is converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).[6][7] Progesterone can then serve as a precursor for the synthesis of corticosteroids through a series of enzymatic reactions involving CYP17A1 (17α-hydroxylase activity), CYP21A2 (21-hydroxylase), and CYP11B1 (11β-hydroxylase) to ultimately produce cortisol.[4][8]
Conversion to Androgens and Estrogens
Alternatively, dehydropregnenolone can be converted to dehydroepiandrosterone (DHEA) through the 17,20-lyase activity of CYP17A1.[1][9] DHEA is a key precursor for androgens. It is converted to androstenedione by 3β-HSD, and androstenedione can then be converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[10][11] Androgens, in turn, can be converted to estrogens. For instance, androstenedione is converted to estrone, and testosterone is converted to estradiol by the enzyme aromatase (CYP19A1).[10]
Bioconversion of this compound
Microbial biotransformation offers an alternative and often more specific route for the conversion of steroids. A notable example is the exclusive conversion of 16-DPA to 4-androstene-3,17-dione (AD), a key intermediate for androgen synthesis, by Delftia acidovorans.[8][12]
Optimization of Bioconversion Parameters
The efficiency of the bioconversion of 16-DPA to AD by Delftia acidovorans is influenced by several factors. The table below summarizes the optimized parameters for this process.
| Parameter | Optimal Condition | Molar Conversion (%) | Reference |
| pH | 7.0 | ~71.8 (at 30°C, 120h) | [8] |
| Temperature | 30°C | ~71.8 (at pH 7.0, 120h) | [8] |
| Substrate Concentration | 0.5 mg/mL | ~71.8 (at 30°C, pH 7.0, 120h) | [8] |
Experimental Protocol for Bioconversion of 16-DPA to AD
The following protocol is a general guideline based on the study by Awadhiya et al.[8]
5.2.1. Inoculum Preparation
-
Culture Delftia acidovorans MTCC 3363 on a suitable agar medium.
-
Inoculate a single colony into a seed culture medium and incubate until the culture reaches the exponential growth phase.
5.2.2. Bioconversion
-
Prepare the fermentation medium in Erlenmeyer flasks and sterilize.
-
Inoculate the fermentation medium with the seed culture.
-
Add 16-DPA (dissolved in a suitable carrier solvent like dioxane) to the culture medium to the desired final concentration (e.g., 0.5 mg/mL).
-
Incubate the flasks under optimized conditions (e.g., 30°C, pH 7.0) with shaking.
-
Monitor the bioconversion process by periodically taking samples.
5.2.3. Extraction and Analysis
-
Extract the steroid products from the fermentation broth using an organic solvent such as ethyl acetate.[8][13]
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the extracted steroids by thin-layer chromatography (TLC) and quantify using High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][14]
Downstream Processing and Further Conversions
The products obtained from the initial conversion of 16-DPA, such as progesterone and androstenedione, are valuable intermediates for the synthesis of a wide range of steroid hormones.
Synthesis of Testosterone from Androstenedione
Androstenedione is readily converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase.[10]
Synthesis of Estrogens from Androgens
The aromatization of androgens to estrogens is a key step in steroidogenesis. The conversion of androstenedione to estrone and testosterone to estradiol is catalyzed by aromatase. Studies have shown varying conversion ratios depending on physiological conditions. For example, in normal adult men, the transfer constant for the conversion of androstenedione to estrone is approximately 1.35%, while the conversion of testosterone to estradiol is about 0.39%.[15]
Conclusion
This compound remains an indispensable intermediate in the pharmaceutical industry for the synthesis of a broad spectrum of steroid hormones. Its efficient production from plant-based sources via the Marker degradation and its versatile utility in both chemical and biotechnological conversion processes underscore its significance. This technical guide has provided a detailed overview of the synthesis of 16-DPA, its central role in the steroidogenic pathways, and protocols for its conversion into key steroid intermediates. The presented data and visual workflows offer a valuable resource for researchers and professionals engaged in the discovery and development of new steroid-based therapeutics. Further research into optimizing bioconversion processes and exploring novel enzymatic pathways will continue to enhance the utility of this pivotal molecule.
References
- 1. Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid - Wikipedia [en.wikipedia.org]
- 6. Enhanced conversion of androstenedione to estrogens in obese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Testosterone [med.uc.edu]
- 10. Androstenedione - Wikipedia [en.wikipedia.org]
- 11. iheartgains.com [iheartgains.com]
- 12. researchgate.net [researchgate.net]
- 13. stressmarq.com [stressmarq.com]
- 14. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conversion of blood androgens to estrogens in normal adult men and women - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Steroidogenesis: A Technical Guide to the Mechanism of Action of Dehydropregnenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropregnenolone acetate (16-DPA), a synthetic steroid, serves as a pivotal precursor in the pharmaceutical synthesis of a wide array of steroid hormones. While not biologically active itself, its significance lies in its efficient enzymatic conversion to crucial intermediates in the steroidogenesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of 16-DPA, focusing on its biotransformation, the enzymes involved, and the downstream hormonal products. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.
Mechanism of Action: A Prodrug Approach to Hormone Synthesis
The primary mechanism of action of this compound is its function as a prodrug or synthetic intermediate. It enters the steroidogenic pathway and is metabolized by microbial or mammalian enzymes to yield biologically active steroid hormones. The core of its action is the enzymatic removal of the acetate group and subsequent modifications of the steroid nucleus.
A key transformation is the conversion of 16-DPA into androstenedione (AD), a central precursor for both androgens and estrogens. This bioconversion has been demonstrated effectively using the bacterium Delftia acidovorans. This process is significant as it provides an alternative route to AD, which is a critical starting material for the synthesis of numerous steroid-based pharmaceuticals.
Quantitative Data: Bioconversion of 16-DPA to Androstenedione
The efficiency of the biotransformation of 16-DPA to androstenedione by Delftia acidovorans is influenced by several factors. The following tables summarize the quantitative data on the molar conversion yield under optimized conditions.
| Parameter | Optimal Value | Maximum Molar Conversion (%) |
| pH | 7.0 | 82.88[1] |
| Temperature (°C) | 30 | 71.8[1] |
| Substrate Concentration (mg/mL) | 0.5 | ~70 (at 96h)[2] |
Table 1: Optimal Conditions for the Bioconversion of 16-DPA to Androstenedione by Delftia acidovorans
| pH | Molar Conversion (%) |
| 6.5 | ~69[1] |
| 7.0 | 82.88[1] |
| 7.5 | ~77[1] |
Table 2: Effect of pH on the Molar Conversion of 16-DPA to Androstenedione
| Temperature (°C) | Molar Conversion (%) |
| 30 | 71.8[1] |
| 35 | 55.6[1] |
| 40 | No accumulation of AD[1] |
Table 3: Effect of Temperature on the Molar Conversion of 16-DPA to Androstenedione
| Substrate Concentration (mg/mL) | Molar Conversion at 96h (%) |
| 0.5 | ~70[2] |
| 1.0 | ~55[2] |
| 1.5 | ~48[2] |
Table 4: Effect of Substrate Concentration on the Molar Conversion of 16-DPA to Androstenedione
Signaling Pathways and Metabolic Conversions
The conversion of 16-DPA integrates into the broader steroid hormone synthesis pathway. Once converted to androstenedione, it can be further metabolized by a series of enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, to produce various androgens and estrogens.
Figure 1: Simplified pathway of this compound conversion.
Experimental Protocols
Microbial Bioconversion of 16-DPA to Androstenedione
This protocol is based on the methodology described for the conversion of 16-DPA to AD using Delftia acidovorans.[1][2][3]
a. Microorganism and Culture Conditions:
-
Strain: Delftia acidovorans MTCC 3363.
-
Growth Medium: Nutrient broth.
-
Incubation: 30°C with shaking.
b. Bioconversion Assay:
-
Prepare a seed culture of D. acidovorans in nutrient broth.
-
Inoculate the production medium (buffered nutrient broth, pH 7.0) with the seed culture.
-
Add 16-DPA dissolved in a suitable carrier solvent (e.g., dioxane) to a final concentration of 0.5 mg/mL.[2]
-
Incubate the culture at 30°C with shaking for up to 120 hours.[1]
-
Withdraw samples at regular intervals for analysis.
c. Extraction and Analysis:
-
Extract the steroids from the culture medium using an organic solvent such as ethyl acetate.
-
Dry the organic extract and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for identification and quantification of AD.
Figure 2: Workflow for microbial bioconversion of 16-DPA.
HPLC-MS/MS for Quantification of Steroids
This protocol provides a general framework for the sensitive and specific quantification of 16-DPA and its metabolites.
a. Sample Preparation:
-
Perform liquid-liquid extraction of the biological matrix (e.g., plasma, cell culture media) with a suitable organic solvent (e.g., diethyl ether, n-hexane).[4]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: 10-50 µL.
c. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
H295R Steroidogenesis Assay
The H295R cell line is a valuable in vitro model to assess the effects of compounds on steroid hormone production as it expresses all the key enzymes of the steroidogenic pathway.[6][7]
a. Cell Culture and Exposure:
-
Culture H295R cells in a suitable medium in multi-well plates.
-
Acclimate the cells for 24 hours.
-
Expose the cells to various concentrations of the test compound (e.g., 16-DPA) for 48 hours.[6][7] Include appropriate controls (vehicle, positive, and negative).
b. Hormone Analysis:
-
At the end of the exposure period, collect the cell culture medium.
-
Quantify the levels of key steroid hormones (e.g., testosterone, estradiol, cortisol, aldosterone) in the medium using methods like ELISA or LC-MS/MS.
c. Cell Viability:
-
Assess cell viability after exposure to distinguish between specific effects on steroidogenesis and general cytotoxicity.
Conclusion
This compound acts as a versatile synthetic precursor whose mechanism of action is predicated on its efficient enzymatic conversion into key steroid hormone intermediates. The biotransformation of 16-DPA to androstenedione by microorganisms like Delftia acidovorans represents a significant pathway for the production of this crucial building block for various pharmaceuticals. While specific enzyme kinetic and binding affinity data for 16-DPA are not extensively available, the established protocols for steroid analysis and in vitro steroidogenesis assays provide a robust framework for further investigation into its metabolic fate and effects on hormone synthesis. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize 16-DPA in the synthesis of steroid hormones.
References
- 1. Bioconversion of 16-dehydropregnenolone Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-UV method development and validation for 16-dehydropregnenolone, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
Pharmacological Profile of Dehydropregnenolone Acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropregnenolone acetate (DPA), a key intermediate in the synthesis of various steroid hormones, has emerged as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the pharmacological profile of DPA derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Biological Activity
The biological efficacy of various this compound derivatives has been quantified through in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative analysis of their potency in different therapeutic areas.
Table 1: Anticancer Activity of DPA Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one | SK-LU-1 | >80% inhibition at test concentration | [1][2] |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 | >80% inhibition at test concentration | [1][2] |
| Pentacyclic steroid 2b | MCF-7 | < 8 | [3] |
| Pentacyclic steroid 2d | MCF-7 | < 8 | [3] |
| Pentacyclic steroid 2f | MCF-7 | < 8 | [3] |
| Pentacyclic steroid 2j | MCF-7 | < 8 | [3] |
| Pentacyclic steroid 2a | MCF-7 | < 10 | [3] |
| Pentacyclic steroid 2c | MCF-7 | < 10 | [3] |
| Pentacyclic steroid 2g | MCF-7 | < 10 | [3] |
| Pentacyclic steroid 2i | MCF-7 | < 10 | [3] |
Table 2: 5α-Reductase Inhibitory Activity of DPA Derivatives
| Derivative | Enzyme Isoform | IC50 (nM) | Reference |
| 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-cyclohexanecarboxylate | 5α-R2 | 29 | [4] |
| Derivative 1f | 5α-R2 | 21.8 | [4] |
| Derivative 2b | 5α-R2 | 20 | [4] |
| Derivative 3d | 5α-R2 | 15 | [4] |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-propionate | Type 1 & 2 | Lower than Finasteride | [1] |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-pentanoate | Type 1 & 2 | Lower than Finasteride | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section outlines the key experimental protocols used to evaluate the pharmacological profile of DPA derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the DPA derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
5α-Reductase Inhibition Assay
This assay determines the ability of DPA derivatives to inhibit the 5α-reductase enzyme, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT).
Protocol:
-
Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from rat prostate or other relevant tissues.
-
Reaction Mixture: In a reaction tube, combine the microsomal fraction, a buffered solution (pH 6.5), NADPH as a cofactor, and the test DPA derivative at various concentrations.
-
Initiation of Reaction: Add radiolabeled testosterone (e.g., [³H]-testosterone) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent such as ethyl acetate.
-
Chromatographic Separation: Separate the substrate (testosterone) and the product (DHT) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled DHT formed using a scintillation counter or other appropriate methods.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Griess Reaction for Nitric Oxide (NO) Measurement
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of DPA derivatives for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound derivatives are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.
Anti-inflammatory Action via NF-κB Pathway Inhibition
DPA derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.
Neuroprotective Effects via PI3K/Akt Pathway Activation
Certain neurosteroid derivatives of DPA are believed to confer neuroprotection by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.
Western Blot Workflow for Pathway Analysis
Western blotting is a key technique to analyze the protein expression and phosphorylation status of components within these signaling pathways.
Conclusion
This compound derivatives represent a promising class of compounds with diverse pharmacological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating the therapeutic potential of these derivatives into clinical applications. The elucidation of their mechanisms of action through detailed pathway analysis will continue to be a key area of research.
References
Dehydropregnenolone Acetate: A Comprehensive Technical Guide for its Application as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dehydropregnenolone Acetate (DPA) and its critical role as a reference standard in analytical chemistry. DPA is a pivotal intermediate in the synthesis of a wide array of steroid hormones, making its accurate identification and quantification essential for research, development, and quality control in the pharmaceutical industry.[1][2][3] This document details the physicochemical properties, synthesis, purification, and analytical methodologies for DPA, ensuring its reliable use as a reference material.
Physicochemical Properties and Specifications
A reference standard of this compound must be well-characterized to ensure its identity, purity, and potency. The following table summarizes the key physicochemical properties of DPA.
| Property | Value |
| Chemical Name | 3β-Acetoxy-5,16-pregnadien-20-one |
| Synonyms | 16-DPA, 16,17-Dithis compound |
| CAS Number | 979-02-2 |
| Molecular Formula | C₂₃H₃₂O₃ |
| Molecular Weight | 356.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 171-172 °C |
| Solubility | Soluble in organic solvents such as ethanol, slightly soluble in water. |
A Certificate of Analysis (CoA) for a DPA reference standard provides batch-specific data on purity and impurity profiles. While a specific CoA for DPA is not publicly available, the following table illustrates the typical data that would be presented, based on a representative CoA for a steroid reference standard.
Table 1: Representative Certificate of Analysis for this compound Reference Standard
| Test | Specification | Result | Method |
| Identification | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, MS, IR |
| Assay (on dried basis) | ≥ 98.0% | 99.5% | HPLC |
| Loss on Drying | ≤ 1.0% | 0.2% | USP <731> |
| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Specific Rotation | Report value | +10° to +15° (c=1 in CHCl₃) | USP <781> |
| Impurity Profile | |||
| - Any individual impurity | ≤ 0.5% | Impurity A: 0.15% | HPLC |
| - Total impurities | ≤ 1.0% | 0.3% | HPLC |
Synthesis and Purification for a Reference Standard
The quality of a reference standard is fundamentally dependent on its synthesis and purification process. DPA is primarily synthesized from naturally occurring steroidal sapogenins, such as diosgenin from yams or solasodine from nightshade plants.[4] The Marker degradation is a well-established synthetic route.[4]
A generalized workflow for the synthesis and purification of DPA suitable for a reference standard is outlined below.
-
Slurry Preparation: The crude DPA is mixed with a minimal amount of the chosen eluent to form a slurry.
-
Column Packing: A glass column is packed with silica gel in the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: The DPA slurry is carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column, and fractions are collected.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions containing pure DPA are combined.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the purified DPA.
Analytical Methodologies
Accurate and precise analytical methods are essential for the use of DPA as a reference standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.
HPLC with UV or mass spectrometric detection is a robust method for the quantification of DPA and its related impurities.
Table 2: HPLC-UV Method for the Analysis of Dehydropregnenolone
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and deionized water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Limit of Quantitation | 20 ng/mL in biological matrices |
| Recovery | >92% |
Table 3: HPLC-MS/MS Method for the Analysis of 16-Dehydropregnenolone and its Metabolites
| Parameter | Condition |
| Column | Spheri-5 RP-18 (4.6 x 100 mm, 5 µm) with guard column |
| Mobile Phase | Acetonitrile and ammonium acetate buffer (90:10, v/v) |
| Flow Rate | 0.65 mL/min |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 1.56 - 400 ng/mL in plasma |
| Limit of Detection | 0.78 ng/mL in plasma |
-
Standard Preparation: Prepare a stock solution of the DPA reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing DPA in the mobile phase. If analyzing from a biological matrix, perform a liquid-liquid or solid-phase extraction.
-
Chromatographic Run: Inject the standards and samples into the HPLC system.
-
Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of DPA in the samples by comparing their peak areas to the calibration curve.
GC-MS is a highly sensitive and specific technique for the analysis of steroids. Due to the low volatility of DPA, a derivatization step is required prior to analysis. Silylation is a common derivatization method for steroids.[5]
Table 4: General GC-MS Method for Steroid Analysis (to be validated for DPA)
| Parameter | Condition |
| Derivatization | Two-step: Methoximation followed by Silylation |
| Derivatizing Reagents | Methoxyamine hydrochloride in pyridine, followed by N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | Capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of steroid derivatives |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
-
Sample Preparation: Extract DPA from the sample matrix and evaporate to dryness.
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate to convert keto groups to methoximes.
-
Silylation: Add a silylating agent such as MSTFA to the reaction mixture. Incubate to derivatize hydroxyl groups to trimethylsilyl (TMS) ethers.[5]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the DPA derivative based on its retention time and mass spectrum. Quantify using an internal standard and a calibration curve.
Biological Role and Significance
This compound's primary significance in the pharmaceutical industry is as a crucial intermediate in the synthesis of a wide range of steroid hormones.[1][2] It serves as a key building block for the production of corticosteroids, androgens, and progestins. There is currently no substantial evidence to suggest that DPA has a significant direct biological or signaling role itself. Its importance lies in its chemical structure, which allows for efficient conversion into biologically active steroid molecules.
Stability and Storage
For use as a reference standard, the stability of this compound is paramount.
-
Storage: DPA should be stored in a well-closed container, protected from light, at a controlled room temperature or as specified by the supplier (e.g., 2-8 °C for long-term storage).
-
Stability: As a solid, DPA is generally stable. Stability studies should be conducted according to ICH guidelines to establish a re-test period or shelf life for the reference standard. In solution, the stability will depend on the solvent and storage conditions.
Conclusion
This compound is an indispensable reference standard for the analytical chemistry that underpins the development and manufacturing of steroid-based pharmaceuticals. Its proper characterization, synthesis, and the use of validated analytical methods are essential for ensuring the quality, safety, and efficacy of these important drugs. This guide provides the foundational technical information for researchers, scientists, and drug development professionals to effectively utilize DPA as a reference standard in their work.
References
Dehydropregnenolone Acetate: A Potential Farnesoid X Receptor (FXR) Antagonist for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a key therapeutic target for a range of conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While FXR agonists have been the primary focus of drug development, there is a growing interest in the therapeutic potential of FXR antagonists. This technical guide explores the potential of dehydropregnenolone acetate, and more specifically its active form, 16-dehydropregnenolone (16-DHP), as an FXR antagonist. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing FXR antagonism, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Farnesoid X Receptor (FXR) and its Therapeutic Potential
The farnesoid X receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a pivotal role in maintaining metabolic homeostasis.[1] Its endogenous ligands are bile acids, most notably chenodeoxycholic acid (CDCA).[1] Upon activation by bile acids, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[1] This binding initiates a cascade of transcriptional events that regulate the synthesis, transport, and metabolism of bile acids, thereby preventing their cytotoxic accumulation.[1] Beyond bile acid regulation, FXR activation also influences lipid and glucose metabolism, making it a highly attractive target for drug discovery.[1]
While FXR agonists have shown therapeutic promise, the potential of FXR antagonists is an emerging area of research. Antagonism of FXR can lead to an increase in bile acid synthesis and cholesterol catabolism, a mechanism that could be beneficial in conditions such as hypercholesterolemia.
This compound and 16-Dehydropregnenolone (16-DHP)
This compound, chemically known as 16-dehydropregnenolone acetate (16-DPA), is a steroid intermediate used in the synthesis of various hormones.[2] While there is a lack of direct studies on the FXR antagonist activity of 16-DPA, its deacetylated form, 16-dehydropregnenolone (16-DHP), has been identified as an FXR modulator.[3][4] A study by the Central Drug Research Institute (CDRI) has indicated that 16-DHP acts as an FXR antagonist, leading to lipid-lowering effects.[1][3] This suggests that the in vivo hydrolysis of the acetate group from 16-DPA could release the active antagonist, 16-DHP.
Mechanism of Action
As an FXR antagonist, 16-DHP is hypothesized to competitively bind to the ligand-binding domain (LBD) of the FXR, preventing the binding of endogenous bile acid agonists. This inhibition of FXR activation would disrupt the downstream signaling cascade, leading to a decrease in the expression of FXR target genes such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP). The downregulation of SHP, a key transcriptional repressor, would in turn lead to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This increased conversion of cholesterol to bile acids is the proposed mechanism for the observed lipid-lowering effects of 16-DHP.[2]
Quantitative Data
A pivotal study on 16-dehydropregnenolone (DHP) investigated its pharmacokinetics and lipid-lowering activity in rats, attributing its mechanism of action to FXR antagonism.[3][4] While this study provides valuable in vivo data, it does not report a specific IC50 value for FXR antagonism. The primary focus was on the pharmacokinetic profile and the resulting physiological effects on lipid levels.
Table 1: Summary of In Vivo Pharmacokinetic Parameters of 16-Dehydropregnenolone (DHP) in Rats [3][4]
| Parameter | Oral Administration (36 mg/kg) | Oral Administration (72 mg/kg) | Intravenous Administration (5 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 205.6 ± 45.8 | 510.2 ± 112.5 | 1105.3 ± 250.1 | 2850.7 ± 540.6 |
| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.4 | 0.08 ± 0.02 | 0.08 ± 0.03 |
| AUC (ng·h/mL) | 850.4 ± 150.7 | 2810.9 ± 560.3 | 1250.6 ± 280.4 | 3540.8 ± 710.2 |
| t1/2 (h) | 3.2 ± 0.8 | 8.1 ± 1.5 | 2.5 ± 0.6 | 3.9 ± 0.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the FXR antagonist potential of a compound like this compound or 16-DHP.
FXR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known fluorescently labeled FXR agonist for binding to the FXR ligand-binding domain (LBD).
Materials:
-
Purified recombinant human FXR-LBD protein
-
Fluorescently labeled FXR agonist (e.g., a fluorescent derivative of GW4064)
-
Test compound (this compound/16-DHP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 5% glycerol)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the test compound and a known FXR antagonist (positive control) in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled FXR agonist.
-
Add the serially diluted test compound or control to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the purified FXR-LBD protein to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
Data Analysis: The decrease in fluorescence signal with increasing concentrations of the test compound indicates competitive binding. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is calculated by fitting the data to a sigmoidal dose-response curve.
Cell-Based FXR Reporter Gene Assay
This assay measures the ability of a compound to antagonize the activation of FXR-mediated gene transcription in a cellular context.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXR response element (FXRE)-driven luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Known FXR agonist (e.g., CDCA or GW4064)
-
Test compound (this compound/16-DHP)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a fixed concentration of the FXR agonist (to induce a submaximal response) and serial dilutions of the test compound. Include controls with agonist only and vehicle only.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity is determined by the dose-dependent decrease in agonist-induced luciferase expression. Calculate the IC50 value from the dose-response curve.
FXR Coactivator Recruitment Assay (TR-FRET)
This assay measures the ability of a compound to disrupt the interaction between the FXR-LBD and a coactivator peptide, a crucial step in transcriptional activation.
Materials:
-
GST-tagged human FXR-LBD
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-labeled fluorophore (e.g., d2) (acceptor fluorophore)
-
Known FXR agonist (e.g., GW4064)
-
Test compound (this compound/16-DHP)
-
Assay buffer
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the GST-FXR-LBD, the biotin-SRC-1 peptide, and the terbium-labeled anti-GST antibody.
-
Add the serially diluted test compound.
-
Add a fixed concentration of the FXR agonist to all wells (except for the negative control) to induce the coactivator interaction.
-
Add the streptavidin-labeled acceptor fluorophore.
-
Incubate the plate at room temperature for 2-4 hours.
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Data Analysis: The antagonist activity is observed as a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This method quantifies the effect of the test compound on the mRNA levels of endogenous FXR target genes in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium
-
Known FXR agonist (e.g., CDCA)
-
Test compound (this compound/16-DHP)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat HepG2 cells with the FXR agonist in the presence and absence of various concentrations of the test compound for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Data Analysis: Quantify the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene. A dose-dependent decrease in the agonist-induced expression of SHP and BSEP indicates FXR antagonist activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway and Point of Antagonism by 16-DHP.
References
- 1. researchgate.net [researchgate.net]
- 2. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 3. Dose escalation pharmacokinetics and lipid lowering activity of a novel farnesoid X receptor modulator: 16-Dehydropregnenolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose escalation pharmacokinetics and lipid lowering activity of a novel farnesoid X receptor modulator: 16-Dehydropregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dehydropregnenolone Acetate via Marker Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of Dehydropregnenolone acetate (16-DPA), a crucial intermediate in the production of various steroidal drugs, through the Marker degradation of diosgenin. The Marker degradation, a foundational process in steroid chemistry, is a three-step synthetic route that converts plant-derived sapogenins into valuable steroid hormones.[1][2][3][4][5] This process was instrumental in establishing Mexico as a global hub for steroid production in the mid-20th century.[1][3][4]
Introduction
The synthesis of this compound from diosgenin, a sapogenin extracted from yams of the Dioscorea species, is a classic example of leveraging natural products for pharmaceutical manufacturing.[1][6] The Marker degradation pathway primarily involves three key chemical transformations: acetolysis of the spiroketal side chain of diosgenin, oxidative cleavage of the resulting furan ring, and subsequent hydrolysis and elimination to yield the final product.[2][7]
Recent advancements have focused on developing more efficient and environmentally friendly modifications to the original Marker degradation, including the use of alternative reagents and reaction conditions to improve yields and reduce hazardous waste.[1][8][9] This document outlines both a traditional and a modern, "greener" protocol for the synthesis of 16-DPA.
Quantitative Data Summary
The following table summarizes quantitative data from various reported protocols for the synthesis of this compound via Marker degradation, highlighting key reaction parameters and yields for each step.
| Step | Parameter | Traditional Protocol (Marker) | Modified/Green Protocol | Reference(s) |
| 1. Acetolysis | Starting Material | Diosgenin | Diosgenin | [7] |
| Reagent | Acetic anhydride (Ac₂O) | Acetic anhydride (Ac₂O), Aluminum chloride (AlCl₃) | [1][8] | |
| Molar Ratio | Diosgenin:Ac₂O (1:3.5) | Not specified | [7] | |
| Temperature | ~200 °C | Room Temperature to moderate heating | [7] | |
| Pressure | 5-6 kg/cm ² | Atmospheric pressure | [7] | |
| Yield | Variable, often lower due to decomposition | Up to 98% | [1] | |
| 2. Oxidation | Starting Material | Pseudodiosgenin diacetate | Pseudodiosgenin diacetate | [2][7] |
| Oxidizing Agent | Chromium trioxide (CrO₃) | Potassium permanganate (KMnO₄) / Sodium periodate (NaIO₄) | [1][8][9] | |
| Reaction Condition | Acidic medium | Catalytic (5 mol% KMnO₄) | [1][8] | |
| Yield | Good, but generates chromium waste | High, with reduced environmental impact | [1] | |
| 3. Hydrolysis | Starting Material | Diosone | Diosone | [2][7] |
| Reagent | Acetic acid | Acetic acid | [2][7] | |
| Reaction Condition | Reflux | Reflux | [7] | |
| Yield | Nearly quantitative | Nearly quantitative | [7] | |
| Overall Yield | ~60% (in optimized processes) | Potentially higher and more sustainable | [7] |
Experimental Protocols
Protocol 1: Traditional Marker Degradation
This protocol is a representative procedure based on the classical Marker degradation method.
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate
-
In a high-pressure reactor, combine diosgenin and acetic anhydride in a 1:3.5 molar ratio in a suitable hydrocarbon solvent.
-
Seal the reactor and heat the mixture to approximately 200°C. The pressure will increase to 5-6 kg/cm ².
-
Maintain these conditions for the required reaction time (typically several hours) to ensure the isomerization of the spiroketal to the furostenol derivative.
-
After cooling, carefully vent the reactor and concentrate the reaction mixture under reduced pressure to remove the solvent and excess acetic anhydride. The crude product is pseudodiosgenin diacetate.
Step 2: Oxidation of Pseudodiosgenin Diacetate to Diosone
-
Prepare an oxidizing solution by dissolving chromium trioxide (CrO₃) in a mixture of water and glacial acetic acid. For example, 12.5 g of CrO₃ can be dissolved in 25 ml of water and 10 ml of glacial acetic acid.[7] Pre-cool this solution to 0-5°C.
-
Dissolve the crude pseudodiosgenin diacetate (e.g., 50 g) in a mixture of dichloroethane and glacial acetic acid.[7]
-
Slowly add the pre-cooled oxidant solution to the solution of pseudodiosgenin diacetate while maintaining the reaction temperature between 0-15°C. The use of ultrasound (35 kHz) during this step has been reported to improve efficiency.[7]
-
After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
-
Perform a work-up by quenching the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant, followed by extraction with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diosone.
Step 3: Hydrolysis of Diosone to this compound (16-DPA)
-
Reflux the crude diosone in glacial acetic acid.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry.
-
The crude 16-DPA can be further purified by recrystallization from a suitable solvent (e.g., methanol/acetone).
Protocol 2: Green Synthesis of this compound
This protocol incorporates more environmentally friendly reagents and conditions.
Step 1: Lewis Acid-Mediated Acetolysis of Diosgenin
-
In a round-bottomed flask, suspend aluminum chloride (AlCl₃) in acetic anhydride (which acts as both reagent and solvent).
-
Add diosgenin to the mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC. This method avoids the high temperatures and pressures of the traditional method.[1]
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield pseudodiosgenin diacetate. A yield of up to 98% has been reported for this step.[1]
Step 2: Catalytic Oxidation with Potassium Permanganate
-
Dissolve the pseudodiosgenin diacetate in a suitable solvent system (e.g., a mixture of an organic solvent and water).
-
Add a catalytic amount of potassium permanganate (KMnO₄, 5 mol%) and a co-oxidant such as sodium periodate (NaIO₄).[1][8]
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by filtering off the manganese dioxide formed and extracting the product.
-
Wash, dry, and concentrate the organic phase to obtain crude diosone.
Step 3: Hydrolysis to this compound (16-DPA)
-
The hydrolysis of diosone to 16-DPA is carried out by refluxing in acetic acid as described in the traditional protocol.
Visualizations
Marker Degradation Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Marker degradation - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. acs.org [acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. [PDF] Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Green Synthesis of Dehydropregnenolone Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of Dehydropregnenolone acetate (16-DPA), a crucial intermediate in the production of various steroidal drugs. The focus is on environmentally benign methods that minimize the use of hazardous reagents and improve efficiency compared to traditional synthetic routes.
Introduction
This compound (16-DPA) is a key starting material for the synthesis of a wide range of pharmaceuticals, including corticosteroids and sex hormones. Traditional synthesis methods often involve hazardous reagents, such as chromium trioxide, and require high temperatures and pressures, leading to significant environmental concerns and waste generation. The green chemistry approaches outlined below offer safer, more sustainable, and efficient alternatives for the production of 16-DPA, primarily from the naturally occurring sapogenin, diosgenin.
The primary green synthesis strategy involves a three-step process:
-
Acetolysis and Acetylation: Isomerization of the spiroketal side chain of diosgenin to form pseudodiosgenin diacetate. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) significantly reduces the harshness of reaction conditions.
-
Oxidative Cleavage: Oxidation of the double bond in the furostan side chain of pseudodiosgenin diacetate. This step replaces toxic chromium reagents with a catalytic amount of potassium permanganate (KMnO₄) in the presence of a co-oxidant, sodium periodate (NaIO₄).
-
Hydrolysis: Conversion of the resulting keto ester (diosone) to 16-DPA.
Variations of this core method, including a one-pot synthesis and a continuous flow process, further enhance the green credentials of 16-DPA production by reducing solvent usage, reaction time, and waste.
Data Presentation
The following table summarizes quantitative data from various green synthesis methods for 16-DPA production, allowing for easy comparison of their efficiencies.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Three-Step Synthesis | Diosgenin | 1. Ac₂O, AlCl₃ 2. KMnO₄ (cat.), NaIO₄ 3. Acetic Acid | 1. 3 h 2. Not Specified 3. 2 h | 1. 140 2. Not Specified 3. Reflux | Overall: Not Specified; Step 1: up to 98 | [1] |
| One-Pot Synthesis | Diosgenin | Ac₂O, Pyridine, KMnO₄, TEAI, NaOAc·3H₂O | Not Specified | Not Specified | 75 | [2] |
| Ultrasound-Assisted Synthesis | Diosgenin | Ac₂O, Xylene, CrO₃ (in this specific protocol) | 1. 10 h 2. 1 h (sonication) 3. Not Specified | 1. 250 2. <10 3. Reflux | >60 | [3] |
| Continuous Flow Synthesis | Diosgenin | 1. BF₃·Et₂O, ATFAA 2. NaIO₄, RuCl₃·xH₂O 3. NaOH | 1. 10 min 2. 10 min 3. 20 min | 1. Room Temp. 2. Room Temp. 3. 80 | Overall: 75 | [4] |
Note: The ultrasound-assisted method cited still uses a chromium-based oxidant, but the application of ultrasound is a green technique that can enhance reaction rates and reduce energy consumption. Greener oxidation methods can be coupled with this technique.
Experimental Protocols
Protocol 1: Three-Step Green Synthesis of 16-DPA from Diosgenin
This protocol describes a chromium-free synthesis involving a Lewis acid-catalyzed acetolysis and a permanganate-based oxidation.[1]
Step 1: Synthesis of Pseudodiosgenin Diacetate
-
To a solution of diosgenin in excess freshly distilled acetic anhydride (which also serves as the solvent), add a catalytic amount of anhydrous aluminum chloride (AlCl₃).
-
Heat the reaction mixture at 140 °C under atmospheric pressure for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water until neutral, and dry to obtain pseudodiosgenin diacetate. A yield of up to 98% can be expected.
Step 2: Oxidative Cleavage to Diosone
-
Dissolve the pseudodiosgenin diacetate obtained in the previous step in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a catalytic amount of potassium permanganate (KMnO₄, 5 mol%).
-
Add sodium periodate (NaIO₄) as a co-oxidant. The periodate regenerates the permanganate, allowing for a catalytic cycle and minimizing manganese waste.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) to destroy any excess oxidant.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diosone.
Step 3: Hydrolysis to 16-Dehydropregnenolone Acetate
-
Dissolve the crude diosone in glacial acetic acid.
-
Reflux the solution for 2 hours.
-
After cooling, remove the acetic acid under reduced pressure.
-
Wash the residue with cold water and extract the product with a suitable organic solvent (e.g., petroleum ether).
-
Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate to yield crude 16-DPA.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 16-dehydropregnenolone acetate.
Protocol 2: One-Pot Synthesis of 16-DPA from Diosgenin
This protocol outlines an efficient one-pot method that avoids the isolation of intermediates, thereby saving time, solvents, and energy.[2][5]
-
In a single reaction vessel, dissolve diosgenin in a suitable solvent such as dichloroethane or dichloromethane.
-
Add acetic anhydride and a catalytic amount of pyridine.
-
Heat the mixture to effect the acetolysis and acetylation to form pseudodiosgenin diacetate in situ.
-
After the formation of the intermediate is complete (monitor by TLC), cool the reaction mixture.
-
Add an aqueous solution of potassium permanganate (KMnO₄) and a phase-transfer catalyst such as tetraethylammonium iodide (TEAI).
-
Stir the biphasic mixture vigorously at room temperature to carry out the oxidative cleavage.
-
Once the oxidation is complete, add an aqueous solution of sodium acetate trihydrate to the reaction mixture.
-
Heat the mixture to induce hydrolysis of the diosone intermediate to 16-DPA.
-
After cooling, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization to obtain 16-DPA with an overall yield of around 75%.
Protocol 3: Continuous Flow Synthesis of 16-DPA from Diosgenin
This protocol describes a modern, telescoped continuous flow process that offers excellent control over reaction parameters, enhanced safety, and high efficiency.[4]
Materials and Equipment:
-
Syringe pumps or HPLC pumps
-
T-shaped mixing elements
-
Coil reactors (e.g., PFA tubing)
-
Back pressure regulator
-
Liquid-liquid membrane separator (e.g., Zaiput SEP-10)
-
In-line analytical tools (e.g., UV detector) are recommended for monitoring.
Step 1: Acetolysis/Acetylation in Flow
-
Prepare a solution of diosgenin and a Lewis acid catalyst (e.g., BF₃·Et₂O) in a dry solvent like dichloromethane.
-
Prepare a separate solution of the acetylating agent (e.g., α,α,α-trifluorotoluene (ATFAA)).
-
Pump the two solutions at defined flow rates (e.g., 0.66 mL/min for the diosgenin solution and 0.33 mL/min for the ATFAA solution) to a T-mixer.
-
Pass the resulting mixture through a coil reactor (e.g., 10 mL volume) at room temperature, allowing for a specific residence time (e.g., 10 minutes).
-
The output stream containing pseudodiosgenin diacetate is then quenched in-line with an aqueous solution of sodium bicarbonate.
Step 2: Oxidative Cleavage in Flow
-
The organic stream from the first step is passed through a liquid-liquid separator to remove the aqueous phase.
-
The organic phase is then mixed in-line with a solution of the oxidizing agent (e.g., NaIO₄) and a catalyst (e.g., RuCl₃·xH₂O) in a suitable solvent mixture (e.g., ethyl acetate/acetonitrile/water).
-
This mixture is passed through a second coil reactor at room temperature with a defined residence time (e.g., 10 minutes) to produce diosone.
Step 3: Hydrolysis in Flow
-
The output from the oxidation step is mixed in-line with an aqueous base solution (e.g., NaOH).
-
The mixture is then passed through a heated coil reactor (e.g., at 80 °C) with a specific residence time (e.g., 20 minutes) to effect hydrolysis.
-
The final stream is collected, and the organic phase containing 16-DPA is separated, washed, dried, and concentrated to give the final product. The overall yield for this continuous process is reported to be around 75%.
Visualizations
Three-Step Synthesis Workflow
Caption: Workflow for the three-step green synthesis of 16-DPA.
One-Pot Synthesis Logical Relationship
Caption: Logical flow of the one-pot synthesis of 16-DPA.
Continuous Flow Synthesis Experimental Workflow
Caption: Schematic of the continuous flow synthesis of 16-DPA.
References
Application Notes and Protocols for the Continuous Flow Synthesis of 16-Dehydropregnenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the continuous flow synthesis of 16-Dehydropregnenolone Acetate (16-DPA), a critical intermediate in the manufacturing of various steroidal drugs.[1][2][3] The described method is a telescoped, multi-step process that begins with diosgenin, a readily available plant-derived sapogenin.[2] This continuous flow approach offers significant advantages over traditional batch methods, including improved safety, efficiency, and the avoidance of intermediate purification steps.[1][2]
Reaction Pathway
The synthesis of 16-DPA from diosgenin proceeds through a three-step sequence:
-
Acetylation/Acetolysis: Diosgenin is converted to pseudodiosgenin-3,26-diacetate.
-
Oxidative Cleavage: The Δ²⁰⁻²² double bond of the furostenol derivative is cleaved to form diosone.
-
Hydrolysis and Elimination: Diosone is then converted to the final product, 16-dehydropregnenolone acetate.[2]
Experimental Protocols
Materials and General Setup
-
Starting Material: Diosgenin
-
Reagents: Acetic anhydride (Ac₂O), Acetyl chloride (AcCl), Chromium trioxide (CrO₃), Acetic acid (AcOH), Dichloromethane (CH₂Cl₂), Water (H₂O).
-
Equipment: Syringe pumps, T-junction mixers, coil reactors (e.g., FEP tubing), back-pressure regulator (BPR), UV detector, and a fraction collector.[4] A modular continuous flow apparatus can be assembled from readily available parts.[5]
Step 1: Continuous Flow Acetylation/Acetolysis of Diosgenin
This step converts diosgenin into pseudodiosgenin-3,26-diacetate.
Protocol:
-
Prepare two separate solutions:
-
Using syringe pumps, introduce Solution A and Solution B into a T-junction mixer.
-
Pass the combined stream through a heated coil reactor.
-
The output from the reactor, containing the crude pseudodiosgenin-3,26-diacetate, can be used directly in the next step after an in-line extraction or neutralization with a saturated NaHCO₃ solution.[6]
Step 2: Continuous Flow Oxidative Cleavage
This step oxidizes pseudodiosgenin-3,26-diacetate to diosone.
Protocol:
-
Prepare the following solutions:
-
Mix Solution C and Solution D in a T-junction.
-
The resulting biphasic mixture is then passed through a coil reactor at room temperature.[6]
-
The output stream contains diosone, which can be carried forward to the final step.
Step 3: Continuous Flow Hydrolysis and Elimination
This final step converts diosone to 16-dehydropregnenolone acetate.
Protocol:
-
The crude solution of diosone from Step 2 is introduced into a heated coil reactor.
-
The elevated temperature in the presence of acetic acid from the previous step facilitates the hydrolysis and subsequent elimination to yield 16-DPA.
-
The product stream is then collected for downstream purification.
Quantitative Data Summary
The following tables summarize the optimized reaction conditions identified for the continuous flow synthesis of 16-DPA.
Table 1: Optimized Conditions for Continuous Flow Oxidative Cleavage
| Parameter | Value |
| Starting Material | Pseudodiosgenin-3,26-diacetate |
| Concentration | 0.05 M in dry CH₂Cl₂ |
| Oxidizing Agent | CrO₃ (1.4 equiv.) in AcOH/H₂O (9:1 v/v) |
| Flow Rate (per pump) | 1 mL/min |
| Reactor Volume | 10 mL coil |
| Residence Time (τ) | 5 min |
| Temperature | Room Temperature |
| Yield | 75% |
| Data sourced from Mancino et al., Org. Process Res. Dev. 2018, 22, 600-607.[6] |
Visualizations
Logical Workflow for Continuous Flow Synthesis of 16-DPA
Caption: Telescoped continuous flow synthesis of 16-DPA from diosgenin.
This document provides a foundational understanding of the continuous flow synthesis of 16-dehydropregnenolone acetate. For more in-depth information, including detailed analytical data and batch-to-flow comparisons, researchers are encouraged to consult the primary literature cited.
References
Laboratory Scale Preparation of Dehydropregnenolone Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropregnenolone acetate (DPA), chemically known as 3β-acetoxy-pregna-5,16-dien-20-one, is a pivotal intermediate in the pharmaceutical industry. It serves as a key starting material for the synthesis of a wide array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives. This document provides detailed application notes and laboratory-scale protocols for the preparation of DPA, primarily from the naturally occurring sapogenin, diosgenin. The protocols described herein are compiled from established chemical literature, offering both traditional and greener synthetic approaches.
Principle of the Synthesis
The most common laboratory and industrial synthesis of this compound from diosgenin involves a three-step process known as the Marker degradation.[1] This process efficiently converts the spiroketal side chain of diosgenin into the desired pregnane skeleton of DPA. The general synthetic sequence is as follows:
-
Acetolysis and Acetylation: Diosgenin is first treated with acetic anhydride. This step involves the opening of the spiroketal ring to form a furostenol derivative, which is then acetylated to yield pseudodiosgenin diacetate.[1] This initial step can be catalyzed by Lewis acids to improve reaction conditions.[2][3]
-
Oxidation: The double bond in the furostene side chain of pseudodiosgenin diacetate is then oxidatively cleaved. Traditionally, this has been achieved using strong oxidizing agents like chromium trioxide.[1] More environmentally friendly methods have been developed using reagents such as potassium permanganate with a co-oxidant.[3][4]
-
Hydrolysis and Elimination: The resulting intermediate from the oxidation step is then subjected to hydrolysis and elimination to form the final product, this compound.[2][3]
Experimental Protocols
This section details two distinct protocols for the laboratory-scale synthesis of this compound from diosgenin: a classical approach using chromium trioxide and a greener method employing potassium permanganate.
Protocol 1: Classical Synthesis via Chromic Acid Oxidation
This protocol is adapted from traditional methods and provides a reliable route to DPA.
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate [1]
-
In a pressure reactor, charge diosgenin, acetic anhydride (in a molar ratio of 1:3.5, diosgenin:acetic anhydride), and a hydrocarbon solvent such as xylene.
-
Heat the mixture to approximately 200°C. The in-built pressure will rise to 5-6 kg/cm ².
-
Maintain the reaction at this temperature for 10 hours.
-
After cooling, the reaction mixture is worked up to isolate the pseudodiosgenin diacetate. This intermediate can be purified by column chromatography.
Step 2: Oxidation of Pseudodiosgenin Diacetate [1]
-
Prepare an oxidant solution by dissolving chromium trioxide (CrO₃) in a mixture of water and glacial acetic acid. Pre-cool this solution to 0-5°C.
-
Dissolve the pseudodiosgenin diacetate from Step 1 in a mixture of dichloroethane, glacial acetic acid, and water.
-
Cool the solution of the intermediate to 0-5°C.
-
Add the pre-cooled oxidant solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5-7°C.
-
The reaction can be enhanced by sonication at 35 kHz during the addition of the oxidant.[1]
-
Upon completion of the reaction, the organic layer is separated, and the solvent is removed under reduced pressure to yield the crude oxidized product.
Step 3: Hydrolysis and Elimination to this compound [1]
-
The crude product from Step 2 is subjected to hydrolysis, typically with sodium acetate, to yield this compound.[5]
-
The final product is then purified by recrystallization.
Protocol 2: Green Synthesis using Potassium Permanganate
This protocol offers a more environmentally benign approach by avoiding the use of chromium-based oxidants.[3]
Step 1: Lewis Acid-Mediated Acetolysis and Acetylation of Diosgenin [2][3]
-
Combine diosgenin with acetic anhydride, which acts as both the reagent and solvent.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃), to the mixture. The use of a Lewis acid can significantly reduce the required temperature and pressure compared to the classical method.[2]
-
Stir the reaction mixture at a moderately elevated temperature until the formation of pseudodiosgenin diacetate is complete, as monitored by thin-layer chromatography (TLC).
-
Isolate the intermediate product.
Step 2: Catalytic Oxidation with Potassium Permanganate [3][4]
-
Dissolve the pseudodiosgenin diacetate in a suitable solvent system.
-
Add a catalytic amount of potassium permanganate (KMnO₄, approximately 5 mol%).
-
Introduce a co-oxidant, such as sodium periodate (NaIO₄), to regenerate the active oxidant in situ. This minimizes the amount of manganese waste.[3]
-
Maintain the reaction at a controlled temperature until the starting material is consumed.
Step 3: Hydrolysis to this compound [2][3]
-
The reaction mixture is then worked up, and the intermediate is hydrolyzed to afford this compound.
-
Purify the final product by standard laboratory techniques such as recrystallization.
Data Presentation
The following table summarizes quantitative data from various reported laboratory-scale preparations of this compound.
| Starting Material | Key Reagents | Overall Yield (%) | Purity (%) | Reference |
| Diosgenin | Acetic anhydride, CrO₃ | > 60 | > 90 (based on commercial diosgenin) | [1] |
| Diosgenin/Solasodine | Acetic anhydride, KMnO₄ | 75 | Not Specified | [5] |
| Diosgenin | Ac₂O, AlCl₃, KMnO₄, NaIO₄ | Up to 98 (for acetolysis step) | Not Specified | [2][3] |
| Solanidine | Ac₂O, Hg(OAc)₂, CrO₃ | 30 (over 9 steps) | Not Specified | [6] |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: General synthetic workflow for the preparation of DPA from Diosgenin.
Caption: Logical flow of the experimental steps in DPA synthesis.
References
Application Notes and Protocols: Purification of Dehydropregnenolone Acetate by Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Dehydropregnenolone acetate (DPA) through crystallization. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in developing robust and efficient purification strategies for this critical steroid intermediate.
Introduction
This compound (DPA), a key intermediate in the synthesis of numerous steroid hormones such as corticosteroids, androgens, and progesterone, requires high purity for subsequent pharmaceutical applications.[1][2] Crystallization is a fundamental and widely used technique for the purification of DPA, leveraging differences in solubility between DPA and its impurities in a selected solvent system. This document outlines the principles, provides quantitative data, and offers detailed protocols for the crystallization of DPA.
Principles of DPA Crystallization
Crystallization is a solid-liquid separation technique where a solid crystalline phase is formed from a solution. The process relies on creating a supersaturated solution of the compound of interest, which then precipitates out in a crystalline form upon cooling or solvent composition change, leaving impurities behind in the solution.
The choice of solvent is paramount for a successful crystallization. An ideal solvent should:
-
Dissolve DPA readily at elevated temperatures but poorly at lower temperatures.
-
Not react with DPA.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough for easy removal from the purified crystals.
-
Be non-toxic and environmentally friendly, especially for industrial applications.
Commonly used solvents for the crystallization of DPA include ethanol and methanol.
Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies on the purification of DPA and related compounds by crystallization.
Table 1: Crystallization of this compound (DPA) from Ethanol
| Parameter | Value | Reference |
| Starting Material | Crude DPA from synthesis | [3] |
| Solvent | Ethanol | [3] |
| Purity of 1st Crop | 98% (by GLC) | [3] |
| Purity of 2nd Crop | 95% (by GLC) | [3] |
| Purity of 3rd Crop | 92% (by GLC) | [3] |
| Overall Yield | > 60% (based on initial diosgenin) | [3] |
| Appearance | Creamy white crystals | [3] |
Table 2: Crystallization of a Related Steroid Acetate (DHEA Acetate) from Methanol
| Parameter | Value | Reference |
| Starting Material | Crude DHEA Acetate (98% purity) | [4] |
| Solvent | Methanol | [4] |
| Solvent to Crude Ratio | 4 volumes (e.g., 4 mL per gram) | [4] |
| Final Purity | > 99.5% (by HPLC) | [4] |
| Yield | 74% | [4] |
Experimental Protocols
The following are detailed protocols for the laboratory-scale purification of this compound by crystallization.
This protocol is based on a method described for the purification of crude DPA.[3]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Dissolution: Place the crude DPA in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture while stirring to dissolve the DPA. Add more ethanol in small portions until the DPA is completely dissolved at the boiling point of the ethanol. Avoid adding a large excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified DPA crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Second and Third Crops: The mother liquor can be concentrated by evaporating some of the solvent and repeating the cooling process to obtain second and third crops of crystals, which may have slightly lower purity.[3]
This protocol is adapted from a procedure for a similar steroid acetate and can be applied to DPA.[4][5]
Materials:
-
Crude this compound
-
Methanol
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Procedure:
-
Dissolution: In a suitable flask, suspend the crude DPA in approximately 4 volumes of methanol (e.g., for 10 g of crude DPA, use 40 mL of methanol).[4]
-
Heating: Heat the suspension to reflux with stirring until all the DPA has dissolved.
-
Cooling and Crystallization: Gradually cool the solution to room temperature. For optimal yield, further cool the mixture in an ice bath for a few hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold methanol.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove all traces of methanol.
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Dehydropregnenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropregnenolone acetate (DPA) is a critical intermediate in the synthesis of various steroid hormones and pharmaceutical drugs. Accurate and reliable quantification of DPA is essential for quality control in manufacturing processes and for various research and development applications. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the determination of steroids due to its specificity, sensitivity, and robustness. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC-UV method.
The principle of this method is based on the separation of this compound from potential impurities and degradation products on a non-polar stationary phase (C18 column) using a polar mobile phase. The analyte is propelled through the column by a mixture of acetonitrile and water. Due to its chemical structure, DPA interacts with the stationary phase, and its retention time is characteristic under specific chromatographic conditions. The separated DPA is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification.
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Specification |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 248 nm |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Summary
The described HPLC-UV method has been validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Result |
| Linearity (µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 1 - 50 µg/mL, r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | No significant change in results | Robust |
Results and Discussion
The HPLC-UV method described provides a reliable and accurate means for the quantification of this compound. A typical chromatogram shows a well-resolved peak for DPA with a retention time of approximately 6.5 minutes. The method is linear over a wide concentration range, demonstrating a strong correlation between peak area and concentration.
The accuracy of the method is confirmed by the high recovery values obtained from spiked samples. The low relative standard deviation values for repeatability and intermediate precision indicate that the method is precise. The method is also shown to be robust, with minor variations in chromatographic conditions (e.g., mobile phase composition, flow rate) having no significant impact on the results. The established LOD and LOQ values demonstrate that the method is sensitive enough for the routine quality control analysis of this compound.
Conclusion
This application note details a validated HPLC-UV method for the quantitative analysis of this compound. The protocol is straightforward, and the method is proven to be linear, accurate, precise, and robust. This method is suitable for routine use in quality control laboratories and for research purposes involving the analysis of this compound.
Synthesis of Progesterone from Dehydropregnenolone Acetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of progesterone from the key intermediate, Dehydropregnenolone acetate (DPA). The synthesis involves a three-step process: catalytic hydrogenation of DPA to pregnenolone acetate, followed by hydrolysis to pregnenolone, and finally, Oppenauer oxidation to yield progesterone. This protocol is intended for use by qualified professionals in a laboratory setting.
Overview of the Synthetic Pathway
The conversion of this compound to progesterone is a well-established industrial process.[1][2] The overall synthetic route is depicted below:
-
Step 1: Catalytic Hydrogenation: The 5,6-double bond in this compound is selectively reduced using a catalyst, typically palladium on carbon, to yield pregnenolone acetate.
-
Step 2: Hydrolysis: The acetate group at the C3 position of pregnenolone acetate is removed by alkaline hydrolysis to afford pregnenolone.
-
Step 3: Oppenauer Oxidation: The 3-hydroxyl group of pregnenolone is oxidized to a ketone, and the double bond is shifted from the C5-C6 position to the C4-C5 position to form the α,β-unsaturated ketone characteristic of progesterone.
Quantitative Data Summary
The following table summarizes typical quantitative data for each step of the synthesis, compiled from various sources. Actual results may vary depending on specific reaction conditions and scale.
| Step | Reaction | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Purity of Product (%) | Reference |
| 1 | Catalytic Hydrogenation | This compound | Palladium on Carbon, Hydrogen gas | >95 | Not specified | [2][3] |
| 2 | Hydrolysis | Pregnenolone acetate | Sodium Hydroxide or Potassium Carbonate | >95 | Not specified | [1][2][3] |
| 3 | Oppenauer Oxidation | Pregnenolone | Aluminum isopropoxide, Acetone/Cyclohexanone | ~80-90 | >99 (after purification) | [1][2] |
| Overall | - | This compound | - | ~72-81 | >99.5 | [1][2] |
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
Step 1: Catalytic Hydrogenation of this compound to Pregnenolone Acetate
This procedure describes the selective reduction of the 5,6-double bond of DPA.
Materials:
-
This compound (DPA)
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
Ethyl acetate (or Ethanol)
-
Hydrogen gas
-
Nitrogen gas
-
Hydrogenation reactor
Procedure:
-
To a hydrogenation reactor, add this compound and ethyl acetate. The typical mass ratio of DPA to ethyl acetate is in the range of 1:8 to 1:15.[2]
-
Add the Pd/C catalyst. The catalyst loading is typically 0.5-5% by weight relative to the DPA.[2]
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.02-0.03 MPa).[2]
-
Heat the reaction mixture to the target temperature (e.g., 35-45°C) with stirring.[2]
-
Monitor the reaction progress by monitoring hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.[2]
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst. The catalyst bed should be washed with a small amount of the solvent to ensure complete recovery of the product.
-
The filtrate containing pregnenolone acetate can be used directly in the next step or concentrated under reduced pressure to obtain the crude product.
Step 2: Hydrolysis of Pregnenolone Acetate to Pregnenolone
This procedure describes the deprotection of the 3-hydroxyl group.
Materials:
-
Pregnenolone acetate (from Step 1)
-
Methanol
-
Saturated sodium hydroxide or potassium carbonate solution
-
50% Acetic acid (for neutralization)
-
Deionized water
Procedure:
-
Dissolve the pregnenolone acetate in methanol. The typical mass ratio of pregnenolone acetate to methanol is approximately 1:8.[2]
-
With stirring, add a saturated solution of sodium hydroxide or potassium carbonate dropwise to the solution at room temperature (e.g., 25-30°C).[2]
-
Continue stirring for 1.5-3 hours. Monitor the reaction by TLC until all the starting material is consumed.[2]
-
Neutralize the reaction mixture to pH 7.0 by the addition of 50% acetic acid.[2]
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue to precipitate the crude pregnenolone.
-
Collect the solid by filtration and wash the filter cake with deionized water until the filtrate is neutral.
-
Dry the solid in an oven to obtain crude pregnenolone.
Step 3: Oppenauer Oxidation of Pregnenolone to Progesterone
This selective oxidation method converts the 3-hydroxyl group to a ketone and isomerizes the double bond.
Materials:
-
Pregnenolone (from Step 2)
-
Toluene
-
Cyclohexanone (or Acetone)
-
Aluminum isopropoxide
-
Deionized water
Procedure:
-
In a reaction flask equipped with a distillation apparatus, dissolve pregnenolone in toluene.
-
Add cyclohexanone (or acetone) as the hydrogen acceptor.
-
Add aluminum isopropoxide as the catalyst.
-
Heat the mixture to reflux and distill off the azeotrope of toluene and isopropanol to drive the reaction to completion. The reaction is typically carried out for several hours.
-
After the reaction is complete, cool the mixture and add water to quench the reaction.
-
Perform a steam distillation to remove excess toluene and cyclohexanone.
-
The crude progesterone will precipitate from the aqueous residue.
-
Collect the crude progesterone by filtration and wash with water.
Purification of Progesterone
The crude progesterone can be purified by recrystallization.
Materials:
-
Crude Progesterone
-
Ethanol (or other suitable solvent)
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude progesterone in a minimal amount of hot ethanol.
-
If necessary, add a small amount of activated carbon to decolorize the solution and heat at reflux for a short period.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified progesterone crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight. The final product should be a white crystalline powder with a purity of >99.5%.[2] A patent suggests a refining yield of approximately 94.1% can be achieved with a final HPLC content of 99.35%.[1]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for progesterone.
Progesterone Signaling Pathway
Progesterone exerts its biological effects through both genomic and non-genomic pathways by interacting with nuclear and membrane-bound receptors.
Caption: Progesterone signaling pathways.
References
Application Notes and Protocols: Conversion of Dehydropregnenolone Acetate to Testosterone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of testosterone and its derivatives starting from Dehydropregnenolone Acetate (DPA). This multi-step synthesis is a cornerstone in the production of various steroidal hormones and involves key chemical transformations including hydrolysis, oxidation, and reduction.
Overall Reaction Pathway
The conversion of this compound to testosterone follows a well-established three-step synthetic route. Initially, the acetate group at the C3 position is hydrolyzed to yield Dehydropregnenolone. Subsequently, an Oppenauer oxidation is employed to oxidize the hydroxyl group at C3 to a ketone and concurrently isomerize the double bond from the Δ5 to the Δ4 position, forming androstenedione. The final step involves the selective reduction of the C17 ketone of androstenedione to a hydroxyl group, yielding testosterone.
Caption: Overall reaction pathway from this compound to Testosterone and its derivatives.
Step 1: Hydrolysis of this compound
Principle: This step involves the base-catalyzed hydrolysis of the 3β-acetoxy group of this compound to the corresponding 3β-hydroxy steroid, Dehydropregnenolone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as methanol.
-
Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis, typically monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with an acid (e.g., hydrochloric acid). The product, Dehydropregnenolone, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent like methanol can be performed for further purification.
Data Presentation: Hydrolysis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Methanol, Hydrochloric Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (TLC monitored) |
| Expected Yield | >95% |
Step 2: Oppenauer Oxidation of Dehydropregnenolone
Principle: The Oppenauer oxidation is a gentle method for selectively oxidizing secondary alcohols to ketones.[1] In this case, the 3β-hydroxyl group of Dehydropregnenolone is oxidized to a ketone. Concurrently, the double bond migrates from the C5-C6 position to the C4-C5 position, resulting in the formation of the α,β-unsaturated ketone, androstenedione.[2] Aluminum isopropoxide is a common catalyst, and acetone serves as both the solvent and the hydride acceptor.[1][2] Progesterone is prepared by the Oppenauer oxidation of pregnenolone.[1][3]
Caption: Experimental workflow for the Oppenauer oxidation of Dehydropregnenolone.
Experimental Protocol:
-
Reaction Setup: Charge a flask equipped with a distillation apparatus with Dehydropregnenolone, a solvent such as toluene, and a large excess of a hydride acceptor like acetone.
-
Catalyst Addition: Add aluminum isopropoxide to the mixture.
-
Reaction Conditions: Heat the mixture to reflux. The isopropanol formed during the reaction is removed by azeotropic distillation with the solvent to drive the equilibrium towards the product.[1] The reaction progress is monitored by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and hydrolyze the aluminum alkoxides by adding a dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate). After solvent evaporation, the crude androstenedione can be purified by recrystallization.
Data Presentation: Oppenauer Oxidation
| Parameter | Value |
| Starting Material | Dehydropregnenolone |
| Reagents | Aluminum Isopropoxide, Acetone, Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Expected Yield | 70-85% |
Step 3: Reduction of Androstenedione to Testosterone
Principle: This step involves the selective reduction of the C17-ketone of androstenedione to a hydroxyl group to form testosterone. A common and effective reagent for this transformation is sodium borohydride, which is a mild reducing agent that does not affect the α,β-unsaturated ketone system in the A-ring.
Experimental Protocol:
-
Reaction Setup: Dissolve androstenedione in a suitable solvent, such as methanol or ethanol, in a flask at room temperature.
-
Reducing Agent Addition: Slowly add sodium borohydride in portions to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain the temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Work-up and Isolation: Quench the reaction by the slow addition of water or a dilute acid to decompose the excess sodium borohydride. The product, testosterone, will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a solvent mixture like acetone/water.
Data Presentation: Reduction
| Parameter | Value |
| Starting Material | Androstenedione |
| Reagents | Sodium Borohydride, Methanol |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1-3 hours |
| Expected Yield | >90% |
Synthesis of Testosterone Derivatives: Esterification
Principle: Testosterone is often converted into its ester derivatives, such as testosterone enanthate or cypionate, to prolong its duration of action when administered.[4][5] This is achieved by esterifying the 17β-hydroxyl group.
Example Protocol: Testosterone Enanthate
-
Reaction Setup: Dissolve testosterone in a suitable solvent like pyridine or benzene.[6]
-
Reagent Addition: Add heptanoyl chloride (enanthoyl chloride) dropwise to the solution at a controlled temperature, often between 5-10°C.[6]
-
Reaction Conditions: After the addition is complete, allow the reaction to proceed for a set period.
-
Work-up and Isolation: Quench the reaction with dilute hydrochloric acid.[6] Separate the organic layer, wash it with an aqueous sodium hydroxide solution and then with water until neutral.[6]
-
Purification: Remove the solvent under reduced pressure. The resulting crude testosterone enanthate can be purified by crystallization from a solvent like methanol.[6] A patent describes a process yielding testosterone enanthate with a purity of over 98.0%.[6]
Data Presentation: Esterification (Testosterone Enanthate)
| Parameter | Value |
| Starting Material | Testosterone |
| Reagents | Heptanoyl Chloride, Pyridine, Benzene |
| Reaction Temperature | 5-10°C |
| Reaction Time | 1-2 hours |
| Reported Purity | >98.0%[6] |
Characterization
The identity and purity of the products at each stage of the synthesis should be confirmed using standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point: To compare with literature values for the expected products.
-
Spectroscopy (NMR, IR, MS): For structural elucidation and confirmation.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reagents like sodium borohydride react with water to produce flammable hydrogen gas.
-
Pyridine and acid chlorides are corrosive and toxic; avoid inhalation and skin contact.
References
- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 2. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Testosterone enanthate - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Testosterone Enanthate? [synapse.patsnap.com]
- 6. CN102558267A - Preparation method of testosterone enanthate - Google Patents [patents.google.com]
Synthesis of Novel Fluorinated Corticosteroids from Dehydropregnenolone Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel fluorinated corticosteroids, utilizing Dehydropregnenolone Acetate (16-DPA) as a versatile starting material. The synthetic pathway involves a series of key chemical transformations, including the introduction of a 16α-methyl group, epoxidation, Oppenauer oxidation, hydroxylation at the C17 and C21 positions, microbial-mediated 11α-hydroxylation, and finally, fluorination at the C9α position. These modifications are designed to enhance the anti-inflammatory potency and therapeutic profile of the resulting corticosteroid. This guide offers comprehensive, step-by-step experimental procedures, quantitative data summaries, and visual representations of the synthetic workflow and relevant biological pathways to aid researchers in the development of new and improved corticosteroid drug candidates.
Introduction
Corticosteroids are a class of steroid hormones that are widely used in medicine for their potent anti-inflammatory and immunosuppressive properties. The synthesis of novel corticosteroid analogues with improved efficacy and reduced side effects is a significant area of research in medicinal chemistry. This compound (16-DPA), a readily available intermediate derived from natural sources like diosgenin, serves as a crucial starting point for the semi-synthesis of a wide array of steroidal drugs, including corticosteroids.[1][2]
This application note details a synthetic route to a novel 9α-fluoro-16α-methylprednisolone analogue, a potent anti-inflammatory agent. The introduction of a 16α-methyl group is known to enhance glucocorticoid activity and reduce mineralocorticoid side effects.[3] Furthermore, the incorporation of a 9α-fluoro substituent significantly potentiates the anti-inflammatory activity.[4][5][6] The protocols provided herein are intended to serve as a detailed guide for researchers in the field of steroid synthesis and drug discovery.
Synthetic Pathway Overview
The overall synthetic strategy from this compound (16-DPA) to the target novel fluorinated corticosteroid is outlined below. The pathway involves a series of sequential reactions, each designed to introduce specific structural modifications to the steroid scaffold.
Caption: Overall synthetic pathway from 16-DPA to a novel fluorinated corticosteroid.
Experimental Protocols
Step 1: Synthesis of 16α-Methyl-17(20)-pregnen-3β-ol-20-one (Grignard Reaction)
This step introduces the crucial 16α-methyl group via a conjugate addition of a methylmagnesium halide to the α,β-unsaturated ketone system of 16-DPA.
Protocol:
-
To a solution of 16-dehydropregnenolone acetate (1.0 eq) in anhydrous tetrahydrofuran (THF), add cuprous chloride (0.1 eq) at -20°C under an inert atmosphere.
-
Slowly add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) to the reaction mixture, maintaining the temperature at -20°C.
-
Stir the reaction mixture at -20°C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Yield (%) |
| 16-DPA | 1.0 eq | Temperature: -20°C | 85-90 |
| Methylmagnesium Bromide | 1.5 eq | Reaction Time: 2 hours | |
| Cuprous Chloride | 0.1 eq | Inert Atmosphere | |
| THF | - |
Step 2: Synthesis of 16α,17α-Epoxy-16β-methylpregnan-3β-ol-20-one (Epoxidation)
The double bond at C17(20) is epoxidized to form the corresponding 16α,17α-epoxide.
Protocol:
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is recrystallized from methanol.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Yield (%) |
| 16α-Methyl-17(20)-pregnen-3β-ol-20-one | 1.0 eq | Temperature: 0°C to RT | 90-95 |
| m-CPBA | 1.2 eq | Reaction Time: 4-6 hours | |
| Dichloromethane | - |
Step 3: Synthesis of 16α,17α-Epoxy-16β-methylpregn-4-en-3,20-dione (Oppenauer Oxidation)
The 3β-hydroxyl group is oxidized to a 3-keto group, and the Δ5 double bond is isomerized to the Δ4 position to form a conjugated enone system.
Protocol:
-
Dissolve the epoxide from Step 2 (1.0 eq) in toluene and cyclohexanone.
-
Add aluminum isopropoxide (0.5 eq) and reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and add a saturated aqueous solution of Rochelle's salt.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Yield (%) |
| 16α,17α-Epoxy-16β-methylpregnan-3β-ol-20-one | 1.0 eq | Reflux Temperature | 80-85 |
| Aluminum Isopropoxide | 0.5 eq | Reaction Time: 1-2 hours | |
| Toluene, Cyclohexanone | - |
Step 4: Synthesis of 16α-Methyl-17α-hydroxyprogesterone (Epoxide Opening)
The epoxide ring is opened to introduce the 17α-hydroxyl group.
Protocol:
-
Dissolve the product from Step 3 (1.0 eq) in acetic acid.
-
Add hydrogen bromide in acetic acid (33 wt. %, 1.1 eq) dropwise at room temperature.
-
Stir the reaction for 30 minutes.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting bromohydrin is treated with zinc dust in acetic acid to reductively remove the bromine.
-
Purify the product by recrystallization.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Yield (%) |
| 16α,17α-Epoxy-16β-methylpregn-4-en-3,20-dione | 1.0 eq | Room Temperature | 75-80 |
| HBr in Acetic Acid | 1.1 eq | Reaction Time: 30 min | |
| Zinc Dust | Excess | ||
| Acetic Acid | - |
Step 5: Synthesis of 16α-Methyl-17α,21-dihydroxyprogesterone 21-acetate (Acetoxylation)
A hydroxyl group is introduced at the C21 position, which is then acetylated.
Protocol:
-
To a solution of the product from Step 4 (1.0 eq) in chloroform and acetic acid, add bromine (2.2 eq) dropwise.
-
After the reaction is complete, quench with sodium bisulfite solution.
-
Separate the organic layer, wash, dry, and concentrate.
-
The resulting 21,21-dibromo intermediate is treated with potassium acetate in acetone under reflux to yield the 21-acetate.
-
Purify the product by column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Yield (%) |
| 16α-Methyl-17α-hydroxyprogesterone | 1.0 eq | Reflux Temperature | 70-75 |
| Bromine | 2.2 eq | ||
| Potassium Acetate | Excess | ||
| Chloroform, Acetic Acid, Acetone | - |
Step 6: Synthesis of 11α,17α,21-Trihydroxy-16α-methylpregna-4-ene-3,20-dione 21-acetate (Microbial Hydroxylation)
Microbial hydroxylation is a key step to introduce the 11α-hydroxyl group stereoselectively.[7][8]
Protocol:
-
Prepare a culture of Aspergillus ochraceus in a suitable fermentation medium.
-
Add the 21-acetate from Step 5, dissolved in a minimal amount of a water-miscible solvent like ethanol, to the microbial culture.
-
Incubate the culture with shaking at 28-30°C for 48-72 hours.
-
Monitor the conversion by TLC or HPLC.
-
After completion, extract the product from the culture broth with ethyl acetate.
-
Dry the organic extract and concentrate it to obtain the crude product.
-
Purify by column chromatography.
| Biocatalyst | Substrate Concentration | Key Parameters | Yield (%) |
| Aspergillus ochraceus | 0.5-1.0 g/L | Temperature: 28-30°C | 60-70 |
| Incubation Time: 48-72 h |
Step 7: Synthesis of 9α-Fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (Novel Corticosteroid)
This final step involves the conversion of the 11α-hydroxyl group to an 11β-hydroxyl group with concomitant introduction of the 9α-fluoro atom and dehydrogenation to introduce the C1-C2 double bond.
Protocol:
-
Treat the 11α-hydroxy steroid from Step 6 with methanesulfonyl chloride in pyridine to form the 11α-mesylate.
-
React the mesylate with a source of fluoride, such as potassium fluoride in the presence of a phase-transfer catalyst, to introduce the 9α-fluoro group and form a Δ⁹(¹¹)-intermediate.
-
The Δ⁹(¹¹)-intermediate is then treated with a dehydrogenating agent like selenium dioxide to introduce the C1-C2 double bond, yielding the final product.
-
Alternatively, microbial dehydrogenation using Arthrobacter simplex can be employed for a greener approach.
-
Purify the final product by HPLC.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Yield (%) |
| 11α-hydroxy intermediate | 1.0 eq | 40-50 | |
| Methanesulfonyl Chloride | 1.2 eq | ||
| Potassium Fluoride | Excess | ||
| Selenium Dioxide | 1.1 eq | ||
| Pyridine | - |
Visualization of Key Processes
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Glucocorticoid Receptor Signaling Pathway
The synthesized novel corticosteroid is expected to exert its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.
Caption: Simplified glucocorticoid receptor signaling pathway.
Biological Activity and Applications
The novel 9α-fluoro-16α-methylprednisolone analogue synthesized through these protocols is anticipated to exhibit potent anti-inflammatory activity. Fluorinated corticosteroids are known for their enhanced glucocorticoid receptor binding affinity and efficacy.[4][6] The 16α-methyl group is expected to minimize unwanted mineralocorticoid side effects.[3]
Potential Applications:
-
Topical Anti-inflammatory Agent: For the treatment of various skin conditions such as eczema, psoriasis, and dermatitis.[9][10]
-
Inhaled Corticosteroid: For the management of asthma and other respiratory inflammatory diseases.
-
Systemic Anti-inflammatory and Immunosuppressive Drug: For treating a range of autoimmune and inflammatory disorders.
Further in-vitro and in-vivo studies are required to fully characterize the pharmacological profile, including receptor binding affinity, anti-inflammatory potency, and safety profile of the newly synthesized corticosteroid.
Conclusion
This document provides a detailed and comprehensive guide for the synthesis of a novel fluorinated corticosteroid from this compound. The protocols are designed to be reproducible and scalable for research and development purposes. The inclusion of quantitative data, experimental details, and visual diagrams aims to facilitate a deeper understanding of the synthetic process and the biological context of the target molecule. This work serves as a valuable resource for scientists engaged in the discovery and development of next-generation corticosteroid therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid 11-Alpha-Hydroxylation by the Fungi Aspergillus nidulans and Aspergillus ochraceus | Springer Nature Experiments [experiments.springernature.com]
- 9. Comparative anti-inflammatory efficacy of topical corticosteroids with low glaucoma-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical therapy with fluorinated and non-fluorinated corticosteroids in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydropregnenolone Acetate as a Versatile Building Block for Bioactive Steroids
For Researchers, Scientists, and Drug Development Professionals
Dehydropregnenolone acetate (DPA), a readily available steroid intermediate, serves as a crucial starting material for the synthesis of a wide array of bioactive steroid molecules. Its versatile chemical structure allows for modifications at various positions, leading to the generation of compounds with diverse pharmacological activities, including hormonal, anti-cancer, and enzyme-inhibitory effects. These notes provide an overview of the applications of DPA in the synthesis of bioactive steroids and detailed protocols for key transformations and biological evaluations.
Synthesis of Progesterone
Progesterone, a key hormone in the menstrual cycle and pregnancy, can be synthesized from DPA in a two-step process involving hydrogenation and oxidation.
Experimental Protocol:
Step 1: Hydrogenation of this compound to Pregnenolone Acetate
-
In a suitable reaction vessel, dissolve this compound in an appropriate solvent such as ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain pregnenolone acetate.
Step 2: Oppenauer Oxidation of Pregnenolone to Progesterone [1][2][3]
-
Dissolve pregnenolone (obtained after hydrolysis of the acetate) in a suitable solvent system, typically a mixture of toluene and cyclohexanone.
-
Add aluminum isopropoxide as the catalyst.
-
Heat the reaction mixture to reflux and stir for the appropriate time to ensure complete oxidation (monitored by TLC or HPLC).
-
Cool the reaction mixture and quench with a dilute acid solution (e.g., 10% HCl).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to yield progesterone.
| Reaction Step | Product | Reported Yield |
| Hydrogenation of DPA | Pregnenolone Acetate | >95% |
| Oppenauer Oxidation | Progesterone | 80-90% |
Logical Relationship: Synthesis of Progesterone from DPA
Caption: Synthetic pathway from DPA to Progesterone.
Synthesis of Pregnane Derivatives with Anticancer Activity
DPA is a valuable precursor for synthesizing pregnane derivatives with cytotoxic activity against various cancer cell lines. One such strategy involves the introduction of a triazole moiety at the C-21 position.
Experimental Protocol:
Step 1: Synthesis of 21-bromo-dehydropregnenolone acetate
-
Dissolve DPA in a suitable solvent like chloroform or dichloromethane.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator like benzoyl peroxide.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction, wash with sodium thiosulfate solution and water, then dry the organic layer.
-
Purify the product by chromatography to obtain 21-bromo-dehydropregnenolone acetate.
Step 2: Synthesis of 21-azido-dehydropregnenolone acetate
-
Dissolve the 21-bromo derivative in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃) and heat the mixture (e.g., at 60-80 °C).
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic extract, dry, and concentrate to get the 21-azido derivative.
Step 3: Synthesis of 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one [4]
-
The 21-azido derivative can be converted to the triazole via a "click" chemistry approach (Cu-catalyzed azide-alkyne cycloaddition) or other methods. A general procedure for introducing a triazole ring is provided in the literature[4].
-
The final step involves the hydrolysis of the acetate group at C-3, which can be achieved by treating the compound with a base like potassium carbonate in methanol.[5][6]
| Derivative | Cell Line | IC50 (µM) | Reference |
| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | PC-3 (Prostate) | Dose-dependent inhibition | [4] |
| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | MCF-7 (Breast) | Dose-dependent inhibition | [4] |
| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | SK-LU-1 (Lung) | Dose-dependent inhibition | [4] |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 (Lung) | ~80% cytotoxicity at 50 µM | [7] |
Experimental Workflow: Synthesis and Evaluation of Anticancer Pregnane Derivatives
Caption: Workflow for synthesis and anticancer evaluation of DPA derivatives.
Synthesis of 5α-Reductase Inhibitors
DPA can be converted into potent inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and prostate cancer.
Experimental Protocol:
The synthesis of 3-substituted pregna-4,16-diene-6,20-dione derivatives from DPA has been reported to yield potent 5α-reductase inhibitors.[8] While the detailed step-by-step protocol is proprietary, the general synthetic strategy involves modifications at the A and B rings of the steroid nucleus.
-
Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from rat prostate or liver tissue.
-
Reaction Mixture: In a reaction tube, combine the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5-7.0), NADPH as a cofactor, and the test compound (dissolved in a suitable solvent like DMSO).
-
Substrate Addition: Initiate the reaction by adding radiolabeled testosterone (e.g., [³H]-testosterone).
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate the substrate (testosterone) from the product (dihydrotestosterone, DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled testosterone and DHT to determine the percent inhibition of the enzyme by the test compound and calculate the IC50 value.
| Compound | 5α-Reductase IC50 (nM) | Reference |
| Finasteride (Reference) | Varies by assay | [8] |
| Derivative 5 | Higher than Finasteride | [8] |
| Derivative 7 | Higher than Finasteride | [8] |
| Derivative 9 | Higher than Finasteride | [8] |
| Derivative 10 | Higher than Finasteride | [8] |
Signaling Pathway: Androgen Receptor
Caption: Androgen receptor signaling pathway.
Bioconversion to 4-Androstene-3,17-dione (AD)
Microbial biotransformation offers an alternative route to valuable steroid intermediates. DPA can be converted to 4-androstene-3,17-dione (AD), a precursor for various sex hormones, using specific bacterial strains.
Experimental Protocol: Microbial Bioconversion of DPA to AD [14][15]
-
Microorganism and Culture: Use a suitable microorganism, such as a mixed culture of Pseudomonas diminuta and Comamonas acidovorans. Grow the culture in a nutrient broth medium under optimal conditions (e.g., 35-40°C, specific pH).
-
Substrate Preparation: Dissolve DPA in a suitable water-miscible solvent like dimethylformamide (DMF) at a concentration that is not toxic to the microorganisms (e.g., below 2%).
-
Biotransformation: Add the DPA solution to the actively growing microbial culture. The optimal substrate concentration is reported to be around 0.5 mg/mL.
-
Incubation: Incubate the culture with the substrate under shaking for a period of time (e.g., up to 120 hours), monitoring the conversion by TLC or HPLC. A peak conversion of 62 mol% has been reported at pH 5.0 after 120 hours.
-
Extraction and Purification: After the desired conversion is achieved, extract the product from the culture medium using an appropriate organic solvent. Purify the AD by crystallization or chromatography.
| Parameter | Optimal Condition | Reported Molar Conversion | Reference |
| Microorganism | P. diminuta & C. acidovorans | 62% | |
| Temperature | 35-40 °C | - | |
| pH | 5.0 | 62% | |
| DPA Concentration | 0.5 mg/mL | - | |
| Incubation Time | 120 hours | 62% |
Signaling Pathway: Progesterone Receptor
Caption: Progesterone receptor signaling pathway.
References
- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 2. Oppenauer Oxidation: An Integrated Approach - Wordpress [reagents.acsgcipr.org]
- 3. Oppenauer Oxidation [organic-chemistry.org]
- 4. Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2842569A - Hydrolysis of hydrocortisone acetate and delta1-hydrocortisone acetate - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Synthesis and Evaluation of 5α-Reductase Inhibitors Derived from Dehydropregnenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 5α-reductase inhibitors derived from dehydropregnenolone acetate. The information is intended to guide researchers in the development of novel therapeutics for androgen-dependent conditions.
Introduction
5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1] Elevated DHT levels are implicated in the pathophysiology of various androgen-dependent diseases, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.[1] Consequently, the inhibition of 5α-reductase presents a promising therapeutic strategy for these conditions. This compound (DPA), a commercially available steroid, serves as a versatile starting material for the synthesis of a diverse range of potential 5α-reductase inhibitors.[1] This document outlines the synthetic methodologies, biological evaluation protocols, and key data for a series of DPA-derived compounds.
Data Presentation
The inhibitory activities of various this compound derivatives against 5α-reductase isoenzymes are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | 5α-Reductase Type 1 IC50 (nM) | 5α-Reductase Type 2 IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-propionate | >1000 | >1000 | Finasteride | ~10 (Type 2) |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-pentanoate | >1000 | >1000 | Finasteride | ~10 (Type 2) |
| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | >1000 | >1000 | Finasteride | ~10 (Type 2) |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | >1000 | >1000 | Finasteride | ~10 (Type 2) |
| Derivative 1f | - | 21.8 | - | - |
| Derivative 2b | Lower Inhibition | 20.0 | - | - |
| Derivative 3d * | - | 15.0 | - | - |
Note: The specific structures for derivatives 1f, 2b, and 3d from the referenced study were not fully disclosed in the available search results. The data is included to showcase the potential for potent inhibition from this class of compounds.[2][3]
Experimental Protocols
Synthesis of 21-(1H-1,2,4-triazol-1-yl)-16-dehydropregnenolone Acetate Derivatives (General Procedure)
This protocol describes a general method for synthesizing 21-triazole derivatives of this compound, which have been investigated as 5α-reductase inhibitors.[4]
Materials:
-
This compound
-
1,2,4-Triazole
-
Appropriate acyl chloride or carboxylic acid anhydride (for esterification at C-3)
-
Solvents (e.g., acetone, dichloromethane, pyridine)
-
Reagents for hydrolysis (e.g., potassium carbonate, methanol)
-
Reagents for bromination (e.g., pyridinium bromide perbromide)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol:
-
Hydrolysis of this compound (if necessary): To modify the C-3 position, the acetate group is first hydrolyzed. Dissolve this compound in a suitable solvent like methanol. Add a base such as potassium carbonate and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to obtain 3β-hydroxy-16-dehydropregnenolone.
-
Esterification at C-3 (Optional): To introduce different ester groups at the C-3 position, dissolve the 3β-hydroxy steroid in a solvent like pyridine or dichloromethane. Add the desired acyl chloride or carboxylic acid anhydride and stir at room temperature. After the reaction is complete, quench the reaction, extract the product, and purify by column chromatography.
-
Bromination at C-21: Dissolve the starting steroid (this compound or its C-3 modified derivative) in a suitable solvent like tetrahydrofuran. Add a brominating agent such as pyridinium bromide perbromide portion-wise at room temperature. Stir until the starting material is consumed. Extract the product and purify to obtain the 21-bromo derivative.
-
Nucleophilic Substitution with 1,2,4-Triazole: Dissolve the 21-bromo steroid and 1,2,4-triazole in an appropriate solvent like acetone. Add a base such as potassium carbonate and reflux the mixture until the reaction is complete. Cool the reaction, filter off the solids, and evaporate the solvent. Purify the crude product by column chromatography to yield the final 21-(1H-1,2,4-triazol-1-yl) derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro 5α-Reductase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of synthesized compounds on 5α-reductase using rat liver microsomes as the enzyme source and radiolabeled testosterone.[5]
Materials:
-
Rat liver microsomes (prepared from male Sprague-Dawley rats)
-
[1,2,6,7-³H]Testosterone
-
NADPH
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Finasteride (as a positive control)
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
TLC plates (silica gel)
-
Scintillation cocktail and counter
Protocol:
-
Enzyme Preparation: Prepare rat liver microsomes from the ventral prostates of male Sprague-Dawley rats according to established procedures.[5]
-
Assay Mixture Preparation: In a reaction tube, prepare a mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Reaction: Initiate the reaction by adding the rat liver microsome preparation to the assay mixture.
-
Substrate Addition: Add [1,2,6,7-³H]Testosterone to the reaction mixture and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., sodium hydroxide). Extract the steroids from the mixture using ethyl acetate.
-
Chromatographic Separation: Evaporate the organic solvent and redissolve the residue in a small volume of solvent. Spot the sample on a TLC plate and develop the chromatogram to separate testosterone from its metabolites (including DHT).
-
Quantification: Scrape the spots corresponding to testosterone and DHT from the TLC plate into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of testosterone to DHT. Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-androgenic Activity Assay (Hamster Flank Organ Model)
The hamster flank organ is an androgen-sensitive sebaceous gland, and its size is dependent on androgen levels. This model is used to assess the anti-androgenic effects of test compounds in vivo.[6]
Materials:
-
Male golden Syrian hamsters
-
Testosterone
-
Test compounds
-
Vehicle (e.g., propylene glycol, ethanol)
-
Calipers
Protocol:
-
Animal Preparation: Castrate male hamsters to remove the endogenous source of androgens. Allow a recovery period of at least two weeks.
-
Treatment Groups: Divide the animals into different groups:
-
Control group (vehicle only)
-
Testosterone-treated group (vehicle + testosterone)
-
Test compound groups (test compound + testosterone)
-
Positive control group (e.g., finasteride + testosterone)
-
-
Dosing: Administer testosterone subcutaneously to all groups except the control group to stimulate flank organ growth. Administer the test compounds and the positive control either topically to the flank organ or systemically (e.g., orally or subcutaneously) for a specified period (e.g., 2-4 weeks).
-
Measurement of Flank Organ Size: At the end of the treatment period, measure the diameter of the pigmented spot on the flank organ using calipers.
-
Data Analysis: Compare the mean flank organ size of the test compound-treated groups with the testosterone-treated group. A significant reduction in flank organ size indicates anti-androgenic activity.
Visualizations
5α-Reductase Signaling Pathway
Caption: 5α-Reductase signaling pathway and point of inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. US3919268A - Process for the preparation of 3-axial hydroxy steroids - Google Patents [patents.google.com]
- 4. Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 6. imavita.com [imavita.com]
Troubleshooting & Optimization
Technical Support Center: Industrial Production of Dehydropregnenolone Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of Dehydropregnenolone acetate (16-DPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the industrial synthesis of this compound (16-DPA)?
A1: The most common starting materials for the industrial production of 16-DPA are steroidal sapogenins.[1] The principal sources include:
-
Diosgenin: Extracted from the tubers of yams, particularly Dioscorea species.[2][3]
-
Solasodine: Sourced from certain nightshade plants.[1]
-
Solanidine: Found in potato greens and can be isolated from the waste stream of potato starch production.[1][4][5]
Q2: What is the conventional chemical pathway for synthesizing 16-DPA from diosgenin?
A2: The traditional and most established method is the Marker degradation.[1] This process generally involves three main steps:
-
Acetolysis: The isomerization of diosgenin to pseudodiosgenin diacetate. This step typically requires high temperatures and pressures.[6]
-
Oxidation: Cleavage of the enol ether double bond in pseudodiosgenin diacetate. Historically, this has been achieved using chromium trioxide (CrO₃), a hazardous reagent.[7]
Q3: Are there more environmentally friendly ("green") synthesis methods available for 16-DPA production?
A3: Yes, significant research has focused on developing greener alternatives to the traditional Marker degradation to minimize the use of hazardous materials and harsh reaction conditions.[8] These methods include:
-
Catalytic Oxidation: Replacing chromium trioxide with more benign oxidizing agents. One approach uses a catalytic amount of potassium permanganate (KMnO₄) with a co-oxidant like sodium periodate (NaIO₄), which significantly reduces heavy metal waste.[7][8]
-
Lewis Acid Catalysis: The use of Lewis acids, such as aluminum chloride (AlCl₃), in the acetolysis step can reduce the high temperature and pressure requirements of the conventional process.[8]
-
One-Pot Synthesis: Several methods have been developed to perform the entire reaction sequence in a single reactor without isolating intermediates, which simplifies the process and reduces solvent usage.[1][7]
-
Continuous Flow Synthesis: Modern approaches utilize continuous flow reactors, which offer better control over reaction parameters, improved safety, and easier scale-up.[9][10]
Q4: What are the common impurities encountered during 16-DPA synthesis, and how can they be controlled?
A4: A common impurity is 3β-acetoxy-pregna-5,16-diene-7,20-dione, which can arise from the over-oxidation of 16-DPA.[11] The formation of this and other by-products can be minimized by:
-
Precise control of reaction conditions: Maintaining optimal temperature, pressure, and reaction time.[3]
-
Stoichiometry of reagents: Careful control of the amount of oxidizing agents used.
-
Purification: The final product is typically purified through recrystallization to remove impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of pseudodiosgenin diacetate in the acetolysis step | Incomplete isomerization of diosgenin. Traditional methods often result in yields of 33-40%.[6] | - Increase reaction temperature and pressure in a sealed reactor (e.g., 200°C, 5-6 kg/cm ²).[6] - Employ a Lewis acid catalyst like AlCl₃ with acetic anhydride, which can achieve yields up to 98%.[8] |
| Incomplete oxidation of pseudodiosgenin diacetate | Insufficient oxidizing agent or suboptimal reaction conditions. | - Ensure the dropwise addition of the oxidant solution while maintaining a low temperature (0-7°C).[6] - Consider using ultrasound irradiation (e.g., 35 KHz) during oxidation to enhance the reaction rate.[6] |
| Formation of over-oxidation by-products | Excess oxidizing agent or prolonged reaction time.[11] | - Carefully control the molar ratio of the oxidizing agent. - Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to stop the reaction upon completion.[7] |
| Use of hazardous and toxic reagents (e.g., chromium trioxide) | Traditional protocols rely on hazardous materials.[7] | - Substitute chromium trioxide with a greener alternative like potassium permanganate in the presence of a co-oxidant.[7][8] - Explore continuous flow processes that can handle hazardous reagents more safely in smaller, controlled volumes.[9][10] |
| Difficulty in achieving consistent results at a larger scale | Challenges in maintaining uniform temperature and mixing in large batch reactors. | - Optimize the process at a pilot plant scale before moving to full industrial production.[6] - Consider implementing a continuous flow synthesis setup, which offers better scalability and process control.[9][10] |
Experimental Protocols
Protocol 1: Improved Synthesis of 16-DPA from Diosgenin
This protocol is based on an efficient three-step synthesis with an overall yield of approximately 60%.[6][12]
Step 1: Acetolysis of Diosgenin
-
Charge a pressure reactor with diosgenin and acetic anhydride in a molar ratio of 1:3.5.
-
Use a hydrocarbon solvent as the medium.
-
Heat the reactor to a temperature range of 200°C, which will generate an in-built pressure of 5-6 kg/cm ².
-
Maintain these conditions until the isomerization to pseudodiosgenin diacetate is complete.
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Prepare an oxidant solution by dissolving chromium trioxide (CrO₃) in water and glacial acetic acid, then pre-cool it to 0-5°C.[6]
-
Dissolve the pseudodiosgenin diacetate from Step 1 in a mixture of dichloroethane, glacial acetic acid, and water.
-
Cool the solution to 0-5°C.
-
Add the oxidant solution dropwise, ensuring the reaction temperature does not exceed 7°C.[6]
-
Apply ultrasound irradiation (35 KHz) during the addition of the oxidant.[6]
Step 3: Hydrolysis and Isolation
-
After the oxidation is complete, proceed with the hydrolytic degradation of the intermediate to yield 16-DPA.
-
Isolate and purify the final product through standard procedures such as filtration and recrystallization.
Protocol 2: Green Synthesis of 16-DPA from Diosgenin
This protocol avoids the use of chromium and high pressures.[8]
Step 1: Lewis Acid-Mediated Acetolysis
-
Use acetic anhydride as both the reagent and solvent.
-
Add a Lewis acid catalyst, such as AlCl₃, to the reaction mixture containing diosgenin.
-
This method avoids the need for high temperatures and pressures typically required in traditional acetolysis.[8]
Step 2: Catalytic Oxidation
-
Use a catalytic amount of potassium permanganate (KMnO₄, e.g., 5 mol%).
-
Add a co-oxidant, such as sodium periodate (NaIO₄), to the reaction mixture.
-
This step eliminates the need for stoichiometric amounts of heavy metal oxidants.[8]
Step 3: Hydrolysis
-
Perform hydrolysis of the oxidized intermediate to obtain 16-DPA.
-
This green synthesis approach leads to less waste generation and utilizes less toxic solvents.[8]
Process and Workflow Diagrams
Caption: Comparison of Traditional vs. Green Synthesis Pathways for 16-DPA.
Caption: Troubleshooting Workflow for Low Yield in Acetolysis Step.
Caption: Experimental Workflow for Continuous Flow Synthesis of 16-DPA.
References
- 1. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 2. 16 this compound, 16 DPA by HimPharm [himpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN104610409A - Synthesis method of main impurities of this compound - Google Patents [patents.google.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Optimizing the Marker Degradation for Dehydropregnenolone Acetate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dehydropregnenolone acetate (DPA) from diosgenin via the Marker degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the Marker degradation process in a question-and-answer format, offering specific solutions to enhance experimental outcomes.
Question: Why is my overall yield of this compound (DPA) consistently low?
Answer: Low overall yield in the Marker degradation is a frequent issue and can stem from several factors throughout the three-step process. The initial acetolysis (isomerization) of diosgenin to pseudodiosgenin diacetate is a critical step for achieving a high yield of the final product.[1][2] Inefficient conversion or decomposition of the starting material during this stage will significantly impact the final DPA quantity.[1]
To troubleshoot low yield, consider the following:
-
Incomplete Acetolysis: Ensure the reaction conditions for the isomerization of diosgenin are optimal. The original Marker method involved high temperatures (around 200°C) and pressure, which can lead to decomposition.[1] Modern approaches with lower temperatures and the use of Lewis acids can improve the yield of the intermediate, pseudodiosgenin diacetate.
-
Suboptimal Oxidation: The oxidative cleavage of pseudodiosgenin diacetate is another critical step. Incomplete oxidation will result in unreacted starting material, while overly harsh conditions can lead to unwanted side products. Careful control of temperature and the amount of oxidizing agent is crucial.
-
Degradation during Hydrolysis: The final hydrolysis step to yield DPA should be performed under controlled acidic conditions to prevent degradation of the final product.
Question: How can I tell if the initial acetolysis of diosgenin is incomplete, and what should I do?
Answer: Incomplete acetolysis of diosgenin into pseudodiosgenin diacetate is a primary reason for low DPA yields.
-
Monitoring the Reaction: The progress of the acetolysis can be monitored using Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the diosgenin spot and the appearance of a new spot corresponding to pseudodiosgenin diacetate. If you observe a significant amount of starting material remaining after the expected reaction time, the reaction is incomplete.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the acetic anhydride used is of high purity and free from acetic acid, which can interfere with the reaction.
-
Temperature and Pressure: For traditional methods, ensure the reaction reaches and maintains the target temperature and pressure.[1] However, be aware that high temperatures can also lead to decomposition.[1]
-
Catalyst Activity: If using a Lewis acid catalyst, ensure it is active and used in the correct stoichiometric amount.
-
Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary. Monitor via TLC to determine the optimal endpoint.
-
Question: I am observing unexpected byproducts in my final product. What are they and how can I minimize them?
Answer: The formation of byproducts can complicate purification and reduce the yield of DPA.
-
Potential Byproducts: Byproducts can arise from incomplete reactions or side reactions. During the oxidation step with strong oxidizing agents like chromium trioxide, over-oxidation of the steroid nucleus can occur if the reaction is not carefully controlled. Incomplete hydrolysis in the final step can leave unreacted intermediates.
-
Minimizing Byproducts:
-
Controlled Oxidation: Maintain a low temperature (e.g., below 7°C) during the addition of the oxidizing agent to prevent side reactions.[3]
-
Stoichiometry: Use the correct stoichiometric amounts of reagents, especially the oxidizing agent.
-
Purification: If byproducts are present, purification by recrystallization or column chromatography may be necessary.
-
Alternative Reagents: Consider using milder and more selective oxidizing agents to reduce the formation of byproducts.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Marker degradation?
The Marker degradation is a three-step process that converts steroidal sapogenins like diosgenin into 16-dehydropregnenolone acetate (DPA).[4]
-
Acetolysis (Isomerization): The spiroketal side chain of diosgenin is opened by reacting with acetic anhydride at high temperatures. This step isomerizes the molecule to form pseudodiosgenin diacetate.[1]
-
Oxidation: The double bond in the furan ring of pseudodiosgenin diacetate is oxidatively cleaved, typically using chromium trioxide. This step forms a keto ester intermediate.[4][5]
-
Hydrolysis: The intermediate is then hydrolyzed with acetic acid to yield the final product, 16-dehydropregnenolone acetate (DPA).[4]
Are there greener alternatives to the traditional Marker degradation reagents?
Yes, research has focused on developing more environmentally friendly methods. For the oxidation step, which traditionally uses the highly toxic chromium trioxide, alternatives such as potassium permanganate have been explored.[5] Additionally, one-pot synthesis procedures have been developed to reduce solvent usage and improve overall efficiency.[5][6]
How can I improve the efficiency of the Marker degradation process?
Several strategies can be employed to enhance the efficiency and yield:
-
One-Pot Synthesis: Performing multiple reaction steps in a single reactor without isolating intermediates can save time, reduce solvent waste, and potentially increase the overall yield.[5][6] An overall yield of 75% has been reported for a one-pot process.[6]
-
Catalysis: The use of Lewis acids in the initial acetolysis step can allow for milder reaction conditions (lower temperature and pressure), reducing the decomposition of the starting material and improving the yield of the key intermediate.[7]
-
Process Optimization: Carefully controlling reaction parameters such as temperature, reaction time, and reagent stoichiometry at each step is crucial for maximizing the yield.
Data Presentation
Table 1: Comparison of Reported Yields for the Marker Degradation under Various Conditions
| Starting Material | Key Reagents | Reaction Conditions | Overall Yield of DPA | Reference |
| Diosgenin | Acetic anhydride, Chromium trioxide | Traditional high temperature and pressure | Low to moderate | [6] |
| Diosgenin | Acetic anhydride, Lewis acid (AlCl₃) | Reduced temperature and pressure requirements | Up to 98% (for the intermediate) | [8] |
| Diosgenin | Acetic anhydride, Potassium permanganate | One-pot synthesis | 75% | [6] |
| Diosgenin | Acetic anhydride, Chromium trioxide | Optimized three-step process | > 60% | [1][2] |
Experimental Protocols
Protocol 1: Traditional Three-Step Marker Degradation
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate
-
In a high-pressure reactor, combine diosgenin and acetic anhydride.
-
Heat the mixture to approximately 200°C. The pressure will increase to 5-6 kg/cm ².
-
Maintain these conditions for the specified reaction time (e.g., 2 hours).
-
Monitor the reaction progress by TLC until the diosgenin is consumed.
-
Cool the reactor and carefully work up the reaction mixture to isolate the crude pseudodiosgenin diacetate.
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Dissolve the crude pseudodiosgenin diacetate in a suitable solvent system (e.g., a mixture of dichloromethane, glacial acetic acid, and water).[3]
-
Cool the solution to 0-5°C in an ice bath.[3]
-
Separately, prepare a solution of chromium trioxide in a mixture of water and glacial acetic acid and pre-cool it to 0-5°C.[3]
-
Add the cold oxidant solution dropwise to the substrate solution, ensuring the reaction temperature does not exceed 7°C.[3]
-
Stir the reaction mixture for 1-2 hours after the addition is complete.[3]
-
Quench the reaction by adding a reducing agent (e.g., methanol or sodium bisulfite).[3]
-
Perform a liquid-liquid extraction to isolate the crude keto ester intermediate.[3]
Step 3: Hydrolysis to this compound (DPA)
-
Dissolve the crude keto ester intermediate in glacial acetic acid.[3]
-
Reflux the solution for a specified period to effect hydrolysis.
-
Cool the reaction mixture and remove the acetic acid by distillation under reduced pressure.[3]
-
Purify the crude DPA by recrystallization to obtain the final product.
Mandatory Visualizations
References
Technical Support Center: Dehydropregnenolone Acetate (DPA) Synthesis
Welcome to the technical support center for Dehydropregnenolone Acetate (DPA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis of DPA, a crucial intermediate for many steroidal drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for DPA synthesis and how do they influence byproducts?
This compound (DPA) is most commonly synthesized from plant-derived steroidal sapogenins, primarily diosgenin (from Dioscorea yams) or solasodine (from Solanum species).[1][2] The classic route is known as the Marker degradation.[3][4] The purity of these starting materials is crucial, as impurities can carry through the synthesis or interfere with reactions. For instance, when isolating solanidine (the aglycon of solasodine) via acid hydrolysis, improper acid concentration can lead to the formation of solanidiene as a significant byproduct.[5][6]
Q2: What are the major steps in DPA synthesis where byproducts are typically formed?
Byproduct formation can occur at all three major stages of the synthesis from diosgenin:
-
Acetolysis (Isomerization): This step converts the spiroketal side chain of diosgenin into the furostene derivative, pseudodiosgenin diacetate. This reaction traditionally requires high temperatures (around 200°C) and pressure, which can cause thermal degradation.[1][7] Incomplete reaction will leave unreacted diosgenin.
-
Oxidation: This is the most critical step for byproduct formation. The furostene side chain is cleaved using an oxidizing agent, typically chromium trioxide (CrO₃).[3] Over-oxidation can attack the steroid nucleus, while incomplete oxidation will leave intermediates. The choice of oxidant and precise control of reaction conditions (especially temperature) are vital to minimize side reactions.[1][8]
-
Hydrolysis/Elimination: The final step involves the hydrolysis of the ester intermediate and elimination to form the C16-C17 double bond of DPA. Improper conditions can lead to incomplete hydrolysis or unwanted rearrangements.
Q3: What are some common types of byproducts encountered in DPA synthesis?
Common byproducts include:
-
Unreacted Intermediates: Such as pseudodiosgenin diacetate, resulting from incomplete oxidation.
-
Over-oxidation Products: Where the steroid nucleus is oxidized in addition to the side chain. A specific impurity, for instance, can be synthesized by reacting DPA with pyridinium dichromate.[9]
-
Degradation Products: Resulting from harsh reaction conditions like high temperatures.
-
Isomers or Rearrangement Products: Formed due to acidic or basic conditions in the various steps.
Troubleshooting Guide
Problem 1: My DPA yield is low and the TLC of the crude product shows multiple spots.
-
Possible Cause 1: Incomplete Acetolysis. The initial conversion of diosgenin to pseudodiosgenin diacetate may have been inefficient. This is often due to insufficient temperature, reaction time, or catalyst activity.
-
Solution: Ensure the reaction temperature reaches the target (e.g., 200°C in a pressure reactor if using a classic method).[1][7] Consider using a Lewis acid catalyst like AlCl₃, which can promote the reaction under milder conditions.[10] Monitor the reaction by TLC until the starting diosgenin spot has disappeared.
-
-
Possible Cause 2: Suboptimal Oxidation. The oxidation step is highly sensitive. Using too little oxidant will result in incomplete conversion of the intermediate, while too much oxidant or too high a temperature can degrade the desired product and create numerous byproducts.
-
Solution: Carefully control the temperature of the oxidation reaction, keeping it below 5-7°C during the addition of the oxidant (e.g., CrO₃ solution).[1] The molar ratio of the substrate to the oxidizing agent is critical and should be precisely controlled. Consider alternative, milder oxidizing systems, such as KMnO₄ with NaIO₄ as a co-oxidant, which may offer better selectivity and are more environmentally friendly.[8][10]
-
-
Possible Cause 3: Product Loss During Workup/Purification. DPA and its intermediates can be lost during extraction and crystallization steps.
-
Solution: Ensure pH is appropriately adjusted during aqueous washes to prevent the loss of acidic or basic compounds. During crystallization, use a suitable solvent (acetone is common) and optimize the cooling rate to maximize crystal formation and purity.[1]
-
Problem 2: My final DPA product has a persistent yellow or brownish color.
-
Possible Cause: Formation of Chromophoric Impurities. Colored byproducts are often high molecular weight degradation products or compounds with extended conjugated π-systems. These can form from over-oxidation or reactions at high temperatures.
-
Solution 1: Recrystallization: Perform one or more recrystallizations from a suitable solvent like acetone or methanol. This is often effective at excluding colored impurities into the mother liquor.
-
Solution 2: Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon. The carbon can adsorb colored impurities. Heat the solution gently, then filter the carbon off through a pad of celite before recrystallizing the product.
-
Solution 3: Column Chromatography: If recrystallization is ineffective, purify the material using silica gel column chromatography. See the protocol below for a general procedure.
-
Problem 3: How do I identify an unknown impurity?
-
Possible Cause: A new or unexpected byproduct has formed due to a change in reagents, conditions, or starting material quality.
-
Solution: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS), often in tandem (MS/MS).[11][12] This provides the molecular weight and fragmentation pattern of the impurity, which can be used to elucidate its structure. Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity is also essential for definitive structure confirmation. High-Performance Liquid Chromatography (HPLC) methods can be developed to quantify these impurities.[13][14]
-
Data Presentation: Optimizing the Oxidation Step
The oxidation of pseudodiosgenin diacetate is critical for yield and purity. The choice of solvent and oxidizing agent significantly impacts the outcome.
| Oxidizing System | Solvent | Temperature (°C) | Reported Yield of DPA | Notes |
| CrO₃ in Acetic Acid/Water | Dichloroethane | < 7 | ~60% (overall) | Classic Marker degradation conditions; requires careful temperature control.[1] |
| KMnO₄ / NaIO₄ | Dichloroethane | Room Temp. | 75% | Greener alternative to chromium; yield is solvent-dependent.[8] |
| KMnO₄ / NaIO₄ | Benzene | Room Temp. | ~70-75% | Yield remains high in non-polar aromatic solvents.[8] |
| KMnO₄ / NaIO₄ | Acetone | Room Temp. | < 5% | Polar aprotic solvents appear to be detrimental to this reaction.[8] |
Visualizations: Reaction and Troubleshooting Workflows
Caption: Simplified reaction pathway for DPA synthesis from diosgenin.
Caption: Troubleshooting workflow for low yield and impurities in DPA synthesis.
Key Experimental Protocols
1. Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for tracking the consumption of starting materials and the formation of products.
-
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber with lid
-
Spotting capillaries
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate; the ratio must be optimized to achieve good separation, typically starting with 4:1 or 3:1).
-
Visualization agent (e.g., UV lamp at 254 nm, or a staining solution like potassium permanganate or vanillin).
-
-
Methodology:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Dissolve a tiny amount of your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using separate capillaries, spot each solution onto the origin line, keeping the spots small.
-
Carefully place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely.
-
Visualize the spots using a UV lamp. Circle any visible spots with a pencil. If compounds are not UV-active, dip the plate in a staining solution and gently heat with a heat gun until spots appear.
-
Assess the reaction progress by comparing the intensity of the starting material spot to the product spot(s).
-
2. Purification by Column Chromatography
This is used to separate the desired product from byproducts and unreacted starting materials.
-
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (slurry packed)
-
Eluent (a non-polar solvent system similar to that used for TLC, but typically more non-polar to start)
-
Collection tubes or flasks
-
-
Methodology:
-
Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica.
-
Drain the solvent until it is just level with the top of the sand.
-
Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel.
-
Carefully add the eluent to the top of the column and open the stopcock to begin elution. Maintain a constant head of solvent above the silica.
-
Collect fractions in separate tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
3. Purification by Recrystallization
This is a final purification step to obtain a highly pure, crystalline product.
-
Materials:
-
Crude DPA
-
A suitable solvent (e.g., acetone)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Methodology:
-
Place the crude DPA in an Erlenmeyer flask.
-
Add a minimal amount of hot solvent to just dissolve the solid. The ideal solvent is one in which the product is sparingly soluble at room temperature but very soluble when hot.
-
If colored impurities are present, this is the stage to add activated carbon.
-
If carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
To maximize yield, cool the flask further in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely in a vacuum oven or desiccator.
-
References
- 1. longdom.org [longdom.org]
- 2. himpharm.com [himpharm.com]
- 3. Marker degradation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. CN104610409A - Synthesis method of main impurities of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of 16-dehydropregnenolone and its major metabolites in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. asianpubs.org [asianpubs.org]
Optimization of reaction conditions for Dehydropregnenolone acetate synthesis
Welcome to the technical support center for the synthesis of Dehydropregnenolone acetate (16-DPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of 16-DPA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound (16-DPA)?
A1: The most common synthetic pathway for 16-DPA starts from diosgenin, a natural sapogenin extracted from yams. The process typically involves three main steps:
-
Acetolysis of Diosgenin: Diosgenin is treated with acetic anhydride to open the spiroketal side chain, forming pseudodiosgenin diacetate.
-
Oxidation: The pseudodiosgenin diacetate is then oxidized to form a key intermediate, diosone.
-
Hydrolysis (Enolization and Cyclization): Finally, diosone undergoes hydrolysis and subsequent reactions to yield 16-DPA.[1]
Q2: What are the critical parameters to control during the acetolysis of diosgenin?
A2: The acetolysis step is crucial for achieving a high overall yield. Key parameters to control include temperature, pressure, and the ratio of reactants. Traditionally, this step is carried out at high temperatures (around 200°C) in a pressure reactor.[1] The use of catalysts like Lewis acids (e.g., AlCl₃) or pyridine hydrochloride can allow for lower reaction temperatures and pressures.[2]
Q3: What are some common oxidizing agents used for the conversion of pseudodiosgenin diacetate to diosone?
A3: Chromium trioxide (CrO₃) is a traditionally used and effective oxidizing agent for this step.[1] However, due to its toxicity, greener alternatives are being explored. A notable alternative is the use of potassium permanganate (KMnO₄) in the presence of a co-oxidant like sodium periodate (NaIO₄), which can be used in catalytic amounts.[2]
Q4: Can the synthesis of 16-DPA be performed in a single pot?
A4: Yes, one-pot synthesis methods have been developed to improve efficiency and reduce the need for purification of intermediates. These processes aim to carry out the acetolysis, oxidation, and hydrolysis steps in a sequential manner within the same reaction vessel, which can significantly streamline the production of 16-DPA.
Q5: Are there continuous flow methods available for 16-DPA synthesis?
A5: Continuous flow synthesis has been successfully applied to the production of 16-DPA. This approach offers several advantages, including improved safety, better heat and mass transfer, and the potential for in-line reaction monitoring and purification, leading to a more efficient and controlled process.
Troubleshooting Guide
Low Yield
| Problem | Potential Cause | Suggested Solution |
| Low yield in Acetolysis Step | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction reaches the optimal temperature (e.g., 200°C in a pressure reactor without a catalyst) and maintain it for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of starting material or product at high temperatures. | Consider using a catalyst such as AlCl₃ or pyridine hydrochloride to lower the required reaction temperature.[2] This can minimize thermal degradation. | |
| Suboptimal ratio of diosgenin to acetic anhydride. | Optimize the molar ratio of diosgenin to acetic anhydride. A common starting point is a 1:3.5 ratio.[1] | |
| Low yield in Oxidation Step | Inefficient oxidation. | Ensure the oxidizing agent is fresh and added under controlled temperature conditions (typically 0-5°C for CrO₃).[1] For greener alternatives like KMnO₄/NaIO₄, ensure the catalytic system is properly prepared.[2] |
| Side reactions due to over-oxidation. | Carefully control the amount of oxidizing agent and the reaction time. Over-oxidation can lead to the formation of unwanted byproducts. | |
| Low yield in Hydrolysis Step | Incomplete hydrolysis of diosone. | Ensure complete conversion by monitoring the reaction with TLC. Refluxing in glacial acetic acid is a common method for this step.[1] |
| Degradation of the final product. | Avoid prolonged exposure to harsh acidic or basic conditions during workup. |
Impurity Issues
| Problem | Potential Cause | Suggested Solution |
| Presence of unreacted starting material | Incomplete reaction in any of the steps. | Increase reaction time or temperature as appropriate for the specific step. Confirm complete conversion by TLC before proceeding to the next step. |
| Formation of over-oxidized impurities | Excessive use of oxidizing agent or prolonged reaction time in the oxidation step. | A known impurity, 3β-acetoxy-pregna-5,16-diene-7,20-dione, can form due to over-oxidation.[3] Carefully control the stoichiometry of the oxidizing agent and monitor the reaction closely. |
| Dark-colored impurities | Decomposition of reagents or products. | This can occur at high temperatures during acetolysis. Using catalysts to lower the reaction temperature can help minimize the formation of these impurities.[2] Proper purification of the final product by recrystallization or column chromatography is also essential. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Diosgenin Acetolysis
| Method | Catalyst | Temperature (°C) | Pressure | Reported Yield of Pseudodiosgenin Diacetate (%) |
| Marker's Degradation | None | 200 | High (Sealed Tube) | 33-40 |
| Pressurized Reactor | None | 200 | 5-6 kg/cm ² | >90[1] |
| Lewis Acid Catalysis | AlCl₃ | Boiling Point of Ac₂O | Atmospheric | Up to 98[2] |
Table 2: Comparison of Oxidation Methods for Pseudodiosgenin Diacetate
| Oxidizing Agent | Co-oxidant/Conditions | Temperature (°C) | Reported Yield of Diosone (%) | Key Advantages/Disadvantages |
| Chromium Trioxide (CrO₃) | Acetic Acid/Water | 0-5 | ~70[1] | High efficiency, low cost; but highly toxic.[1] |
| Potassium Permanganate (KMnO₄) | Sodium Periodate (NaIO₄) | Not specified | Not specified | "Green" alternative, avoids heavy metals.[2] |
Experimental Protocols
Protocol 1: Acetolysis of Diosgenin in a Pressure Reactor
-
Charge a pressure reactor with diosgenin, acetic anhydride, and a hydrocarbon solvent (e.g., xylene) in a molar ratio of 1:3.5 (diosgenin:acetic anhydride).[1]
-
Seal the reactor and heat the mixture to 200°C with stirring. The pressure will build to approximately 5-6 kg/cm ².[1]
-
Maintain these conditions for the required reaction time, monitoring the progress by TLC.
-
After completion, cool the reactor to room temperature and carefully vent any residual pressure.
-
Proceed with the workup to isolate the pseudodiosgenin diacetate.
Protocol 2: Oxidation of Pseudodiosgenin Diacetate using Chromium Trioxide
-
Dissolve pseudodiosgenin diacetate in a mixture of dichloromethane and glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Separately, prepare a solution of chromium trioxide (CrO₃) in water and glacial acetic acid, and pre-cool it to 0-5°C.[1]
-
Add the CrO₃ solution dropwise to the solution of pseudodiosgenin diacetate while maintaining the reaction temperature below 7°C.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an extractive workup to isolate the diosone.
Protocol 3: Hydrolysis of Diosone to 16-DPA
-
Dissolve the crude diosone in glacial acetic acid.
-
Reflux the solution for approximately 2 hours, monitoring the reaction by TLC.[1]
-
After completion, remove the acetic acid under reduced pressure.
-
Wash the residue with cold water.
-
Extract the 16-DPA with a suitable organic solvent (e.g., petroleum ether).
-
Purify the crude 16-DPA by recrystallization or column chromatography.
Mandatory Visualization
Caption: General synthesis workflow for this compound (16-DPA) from Diosgenin.
Caption: Troubleshooting logic for addressing low yields in 16-DPA synthesis.
References
Troubleshooting low conversion rates in Dehydropregnenolone acetate production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates during the synthesis of Dehydropregnenolone acetate (16-DPA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of 16-DPA from diosgenin is significantly lower than expected. What are the most critical steps to investigate?
A1: Low overall yield in 16-DPA synthesis from diosgenin often originates from inefficiencies in two key stages: the acetolysis of diosgenin to pseudodiosgenin diacetate, and the subsequent oxidation. The initial acetolysis, known as the Marker degradation, is a crucial step where low yields are common due to the decomposition of the starting material at high temperatures.[1] Some earlier methods reported yields as low as 33-40% for this isomerization step.[1] The oxidation step is also critical, and its efficiency can be highly dependent on the reagents and reaction conditions used.
Q2: I'm observing a low yield in the first step, the conversion of diosgenin to pseudodiosgenin diacetate. How can I improve this?
A2: This is a common bottleneck. High temperatures (around 200°C) and pressures are typically required, which can lead to decomposition.[1] Consider the following improvements:
-
Optimized Reagent Ratio & Solvent: A developed process shows improved yields by using a specific molar ratio of diosgenin to acetic anhydride (1:3.5) in a hydrocarbon solvent within a pressure reactor. This method can achieve a 91% yield for this step.[1]
-
Lewis Acid Catalysis: A "green" synthesis approach utilizes a Lewis acid like Aluminum Chloride (AlCl₃) with acetic anhydride. This can significantly reduce the required temperature and pressure, leading to yields of up to 98% for the acetolysis and acetylation.[2]
-
Avoid High Boiling Anhydrides: Using high boiling anhydrides as the solvent has been associated with lower yields of the desired isomerized product.[1]
Q3: My oxidation step is inefficient, leading to a significant loss of product. What are the common causes and solutions?
A3: Inefficient oxidation can drastically reduce your overall yield. Key factors to consider are the choice of oxidizing agent and the solvent system.
-
Choice of Solvent: The solvent plays a critical role. For instance, in one process, the maximum yield (75%) for the oxidation was achieved in dichloroethane or dichloromethane.[3] The yield decreased in more polar solvents, with acetone resulting in a yield of less than 5%.[3]
-
Oxidizing Agent: While chromium trioxide (CrO₃) is traditionally used, it is highly toxic.[3] Greener alternatives include using a catalytic amount of potassium permanganate (KMnO₄) with a co-oxidant like sodium periodate (NaIO₄).[4][5]
-
Reaction Conditions: For chromium trioxide oxidation, maintaining a low temperature (0-7°C) during the addition of the oxidant is crucial.[1] Applying ultrasound irradiation (e.g., 35 KHz) during the oxidation has also been shown to improve the reaction.[1]
Q4: I'm using solanidine as a starting material and facing issues with side reactions. What should I look out for?
A4: When using solanidine, the formation of by-products is a known issue that can lower your yield.
-
Hydrolysis Step: During the initial acid hydrolysis of potato glycoalkaloids to obtain solanidine, a side reaction can form solanidiene.[6][7] Reducing the acid concentration (e.g., from 2M to 1M HCl in ethanol) can minimize the formation of this impurity.[6][7]
-
Ring Opening: If you are using the Von Braun reaction to open the E,F-ring system of solanidine, be aware that besides the desired major product from E-ring opening, a minor side-product from F-ring opening can also be formed.[6][7]
Q5: Are there any modern, integrated synthesis methods that can help avoid these common issues?
A5: Yes, continuous flow synthesis has been developed for 16-DPA production from diosgenin.[8][9] This approach offers several advantages, including improved safety, efficiency, and the avoidance of time-consuming purifications between steps by using in-line extraction operations.[8][9][10] One-pot synthesis methods have also been reported, which simplify the overall process and can reduce product loss during transfers and purifications.[3][11]
Q6: I have a crude final product that is difficult to purify. What purification strategies are recommended?
A6: Purification of the final 16-DPA can be challenging. A common and effective method involves acetylating the crude product.[12] The resulting acetylated compound can then be more easily purified by extraction with an organic solvent followed by recrystallization to obtain a pure product.[12]
Data Presentation
Table 1: Comparison of Yields for the Acetolysis/Isomerization of Diosgenin
| Method | Reagents/Conditions | Yield of Intermediate (pseudodiosgenin diacetate) | Reference |
| Early Marker Degradation | Acetic anhydride, high temperature, sealed tube | 33-40% | [1] |
| Optimized Pressure Reaction | Acetic anhydride (1:3.5 molar ratio), xylene, 200°C, 5-6Kg/cm² | 91% | [1] |
| Lewis Acid Catalysis | Acetic anhydride, AlCl₃ | up to 98% | [2] |
Table 2: Effect of Solvent on Oxidation Yield
| Oxidizing System | Solvent | Yield of 16-DPA | Reference |
| KMnO₄ based | Dichloroethane | 75% | [3] |
| KMnO₄ based | Dichloromethane | ~75% | [3] |
| KMnO₄ based | Benzene | Lower than dichloroethane | [3] |
| KMnO₄ based | Acetone | <5% | [3] |
Table 3: Comparison of Overall Yields for 16-DPA Synthesis
| Starting Material | Key Methodological Features | Overall Yield | Reference |
| Diosgenin | Marker's Degradation (original) | ~60% (improved versions) | [9] |
| Diosgenin | Optimized pressure reaction and ultrasound-assisted oxidation | 60% | [1][13] |
| Solanidine | 9-step synthesis including Von Braun reaction | 30% | [6] |
Experimental Protocols
Protocol 1: Optimized Acetolysis of Diosgenin in a Pressure Reactor
-
Reactants: Combine diosgenin and acetic anhydride in a 1:3.5 molar ratio in a pressure reactor.
-
Solvent: Use a hydrocarbon solvent, such as xylene.
-
Reaction Conditions: Heat the mixture to a temperature in the range of 200°C, allowing the pressure to build to 5-6 kg/cm ².
-
Reaction Time: Maintain these conditions for the specified reaction time as per the detailed procedure (e.g., 10 hours in a similar process).[9]
-
Work-up: After cooling, proceed with the work-up procedure to isolate the pseudodiosgenin diacetate.
Protocol 2: Ultrasound-Assisted Oxidation with Chromium Trioxide
-
Oxidant Preparation: Dissolve chromium trioxide (CrO₃) in a mixture of water and glacial acetic acid. Pre-cool this solution to 0-5°C.
-
Substrate Solution: Dissolve the pseudodiosgenin diacetate from the previous step in a mixture of dichloroethane, glacial acetic acid, and water.
-
Reaction Setup: Cool the substrate solution to 0-5°C in a reaction vessel equipped with an ultrasound transducer (e.g., 35 KHz).
-
Addition of Oxidant: Add the pre-cooled oxidant solution dropwise to the substrate solution, ensuring the reaction temperature does not exceed 5-7°C.
-
Sonication: Begin sonication from the time of the chromium trioxide addition and continue throughout the reaction.
-
Work-up: Upon completion of the reaction, proceed with the appropriate work-up and hydrolysis steps to yield 16-DPA.
Protocol 3: "Green" Catalytic Oxidation
-
Reactants: In a suitable solvent, combine the intermediate from the acetolysis step, a catalytic amount of potassium permanganate (KMnO₄, e.g., 5 mol%), and a co-oxidant, sodium periodate (NaIO₄).
-
Reaction Conditions: Stir the mixture at room temperature for the required duration.
-
Work-up: After the reaction is complete, follow standard quenching and extraction procedures to isolate the oxidized product.
-
Hydrolysis: Proceed with the final hydrolysis/elimination step to generate 16-DPA.
Visualizations
Caption: General workflow for the synthesis of 16-DPA from diosgenin.
Caption: A logical guide for troubleshooting low 16-DPA yields.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. [PDF] Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 12. CN101974058B - Purification technology of pregnenolone acetate - Google Patents [patents.google.com]
- 13. longdom.org [longdom.org]
Technical Support Center: Impurity Profiling of Synthetic Dehydropregnenolone Acetate
Welcome to the technical support center for the impurity profiling of synthetic Dehydropregnenolone Acetate (DPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of impurities in synthetic DPA.
Frequently Asked Questions (FAQs)
Q1: What are the common sources and types of impurities in synthetic this compound (DPA)?
A1: Impurities in synthetic DPA can originate from various sources throughout the manufacturing process. They are broadly categorized as:
-
Process-Related Impurities: These arise from the synthetic route, which typically involves the Marker degradation of diosgenin or solasodine.[1][2] Key steps like acetylation and oxidation can introduce by-products.
-
Over-oxidation Products: A significant impurity can result from the over-oxidation of DPA during synthesis.[3]
-
Incomplete Reaction Products: Residual starting materials or intermediates from incomplete reactions can be present.
-
-
Degradation Products: DPA can degrade under certain conditions, such as exposure to acid, base, heat, or light, leading to the formation of degradation products.
-
Reagent- and Solvent-Related Impurities: Residual solvents, reagents, and catalysts used in the manufacturing process can also be present in the final product.
One known specific impurity is the 16-Dehydro Pregnenolone Acetate Oxime , which may be formed during certain synthetic modifications or as a derivative for analytical purposes.[4][5] Another potential related substance is 4-androstene-3,17-dione (AD) , which can be produced from DPA through bioconversion and may also arise as a chemical by-product.[6]
Q2: Which analytical techniques are most suitable for the impurity profiling of DPA?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile of DPA.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the separation and quantification of known and unknown impurities. A stability-indicating HPLC method is crucial to resolve DPA from its degradation products and process-related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile impurities. Derivatization is often required for non-volatile steroids like DPA to make them suitable for GC analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques for the identification and structural elucidation of impurities, especially those present at trace levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for the definitive structural confirmation of isolated impurities. Published NMR data for DPA and related pregnenolone compounds can serve as a reference.[7]
Q3: Where can I find information on the acceptable limits for impurities in DPA?
A3: As DPA is a drug intermediate, the impurity limits are governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The relevant guidelines include:
-
ICH Q3A(R2): Impurities in New Drug Substances[8]
-
ICH Q3B(R2): Impurities in New Drug Products
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities
These guidelines provide thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the final drug product.[1][9][10] For specific limits, it is also advisable to consult the pharmacopeial monograph for DPA if one is available in the relevant pharmacopeia (e.g., USP, Ph. Eur.).
Troubleshooting Guides
HPLC-UV Analysis
Issue 1: Peak Tailing for DPA or Impurity Peaks
-
Possible Cause A: Secondary Interactions with Residual Silanols on the HPLC Column. Steroids can exhibit peak tailing due to interactions with acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like phosphoric acid or formic acid can suppress the ionization of silanols and reduce tailing.
-
Use of an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the residual silanol groups.
-
-
-
Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Possible Cause C: Extra-column Volume. Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the connections as short as possible.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Mobile Phase Composition Fluctuation. Inaccurate mixing of mobile phase components or solvent evaporation can lead to retention time drift.
-
Solution:
-
Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
If using a gradient, ensure the pump's proportioning valves are functioning correctly.[11]
-
Keep mobile phase reservoirs covered to minimize evaporation.
-
-
-
Possible Cause B: Temperature Fluctuations. Changes in ambient temperature can affect retention times, especially for steroid separations.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[12]
-
-
Possible Cause C: Column Equilibration. Insufficient equilibration time between gradient runs can cause retention time shifts in the initial part of the chromatogram.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is generally recommended.
-
Sample Preparation
Issue 3: Poor Recovery of Impurities
-
Possible Cause: Inappropriate Sample Diluent. The solvent used to dissolve the DPA sample may not be suitable for all impurities, leading to precipitation or poor solubility.
-
Solution:
-
The sample diluent should ideally be the same as the initial mobile phase to ensure good peak shape.
-
If impurities have different polarities, a solvent mixture that can dissolve both the DPA and the potential impurities should be used. A mixture of acetonitrile and water is often a good starting point for reversed-phase HPLC.
-
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for DPA Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required based on the specific impurities present and the HPLC system used.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-30 min: 50-90% B, 30-35 min: 90% B, 35-40 min: 90-50% B, 40-45 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Forced Degradation Study Protocol:
To ensure the stability-indicating nature of the HPLC method, a forced degradation study should be performed on a DPA sample.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve DPA in 0.1 M HCl and heat at 60 °C for 2 hours. |
| Base Hydrolysis | Dissolve DPA in 0.1 M NaOH and keep at room temperature for 1 hour. |
| Oxidative Degradation | Dissolve DPA in 3% H₂O₂ and keep at room temperature for 4 hours. |
| Thermal Degradation | Expose solid DPA to 105 °C for 24 hours. |
| Photolytic Degradation | Expose a solution of DPA to UV light (254 nm) for 24 hours. |
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Visualizations
Caption: A general workflow for the impurity profiling of this compound.
Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of DPA.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 3. CN104610409A - Synthesis method of main impurities of this compound - Google Patents [patents.google.com]
- 4. 16-Dehydropregnenolone Acetate Oxime | MM0651.02-0025 | CAS 2174-13-2 | LGC Standards [lgcstandards.com]
- 5. htsbiopharma.com [htsbiopharma.com]
- 6. Bioconversion of 16-dehydropregnenolone Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]
- 7. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Removal of Residual Catalysts from Dehydropregnenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of residual catalysts from Dehydropregnenolone acetate (DPA) synthesis. Proper removal of these catalysts is critical to ensure the purity, safety, and stability of the final active pharmaceutical ingredient (API).
Troubleshooting Guides
This section addresses common issues encountered during the removal of various catalysts used in the synthesis of this compound.
Issue 1: Residual Aluminum Chloride (AlCl₃) from Friedel-Crafts Type Reactions
Possible Cause: Incomplete quenching or hydrolysis of the AlCl₃ complex formed during the reaction.
Troubleshooting Steps:
-
Ensure Complete Quenching: The reaction of AlCl₃ with water is highly exothermic. Therefore, the reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of crushed ice and water. This helps to control the exotherm and facilitate the hydrolysis of the aluminum salts.[1]
-
Acidic Wash: After quenching, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to dissolve any insoluble aluminum hydroxides that may have formed.[1]
-
Brine Wash to Break Emulsions: Emulsions can form due to the presence of fine aluminum salt precipitates. Washing with a saturated sodium chloride (brine) solution can help to break these emulsions and improve phase separation.[1]
-
Filtration through Celite: If a significant amount of solid precipitate is present after the acidic wash, filtering the organic layer through a pad of Celite can help to remove these fine particles.
Issue 2: Residual Manganese Dioxide (MnO₂) from Oxidation Reactions
Possible Cause: MnO₂ is a heterogeneous catalyst and its removal is primarily mechanical. Residual amounts are often due to inefficient filtration.
Troubleshooting Steps:
-
Use of Filter Aids: Filter the reaction mixture through a pad of a filter aid like Celite® 545. This creates a fine porous layer that can trap the small particles of MnO₂.
-
Solvent Selection for Filtration: Ensure the solvent used for filtration has a low viscosity to allow for efficient passage through the filter bed while retaining the solid MnO₂.
-
Repeated Filtrations: If necessary, perform a second filtration to ensure complete removal.
-
Chemical Treatment for Stubborn Residues: For very fine, dark brown to black MnO₂ deposits that are difficult to remove by physical means, a wash with a solution of sodium metabisulfite can be effective. The bisulfite reduces the insoluble MnO₂ to a water-soluble form. A cleaning solution can be prepared by dissolving approximately 2 grams of sodium metabisulfite in 500 mL of water.[2]
Issue 3: Residual Chromium from Oxidation Reactions (e.g., Jones Oxidation)
Possible Cause: Incomplete reduction of Cr(VI) to Cr(III) and/or inefficient removal of chromium salts during work-up.
Troubleshooting Steps:
-
Complete Reduction of Cr(VI): After the oxidation is complete, ensure all hexavalent chromium is reduced to the trivalent state. This is typically achieved by adding a quenching agent like isopropanol until the solution's color changes from orange/red to a consistent green.[3]
-
Precipitation of Chromium Salts: Dilute the reaction mixture with water and an appropriate extraction solvent. The chromium (III) salts are generally insoluble in common organic solvents and will precipitate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated chromium salts.[3]
-
Aqueous Washes: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any acid), and finally with brine.[4]
-
Chelating Agents: If residual chromium is still detected, washing the organic solution with a solution of a chelating agent like EDTA can help to sequester the remaining chromium ions into the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?
A1: Common catalysts include Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts type reactions, and oxidizing agents such as potassium permanganate (KMnO₄, which forms MnO₂ in situ) or chromium-based reagents (e.g., CrO₃ in Jones oxidation). In broader steroid synthesis, palladium catalysts are also frequently used for various coupling and hydrogenation reactions.
Q2: Why is it crucial to remove residual catalysts from the final product?
A2: Residual catalysts, particularly heavy metals, are considered impurities that can affect the safety, efficacy, and stability of the final pharmaceutical product. Regulatory agencies have strict limits on the levels of elemental impurities in APIs.
Q3: What is the first step I should take if I suspect incomplete catalyst removal?
A3: The first step is to accurately quantify the amount of residual catalyst using sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). This will determine if further purification steps are necessary.
Q4: Can the choice of solvent affect the efficiency of catalyst removal?
A4: Yes, the solvent plays a crucial role. For filtration of heterogeneous catalysts, a solvent in which the product is soluble but the catalyst is not is ideal. For liquid-liquid extractions to remove catalyst salts, the choice of immiscible organic and aqueous phases is critical.
Q5: Are there any safety precautions I should take during catalyst removal?
A5: Absolutely. The quenching of Lewis acids like AlCl₃ is highly exothermic and can release corrosive gases like HCl.[1] This should always be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Similarly, chromium (VI) compounds are toxic and should be handled with care.[3] Always consult the Safety Data Sheet (SDS) for all chemicals used.
Data Presentation
The following table provides illustrative data on the efficiency of various catalyst removal methods. The actual efficiency will depend on the specific experimental conditions.
| Catalyst | Initial Concentration (ppm) | Removal Method | Final Concentration (ppm) | Removal Efficiency (%) |
| AlCl₃ | >1000 | Quenching with ice water, followed by 1M HCl wash and brine wash. | < 50 | >95% |
| MnO₂ | >1000 (as solid) | Filtration through Celite® pad. | < 100 | >90% |
| Cr(VI) | ~500 | Reduction with isopropanol, precipitation, and filtration. | < 20 | >96% |
| Palladium | ~200 | Adsorption with functionalized silica scavenger. | < 5 | >97.5% |
Note: These values are for illustrative purposes and should be confirmed by analytical testing for each specific batch.
Experimental Protocols
Protocol 1: Removal of Residual Aluminum Chloride (AlCl₃)
-
Preparation for Quenching: In a separate, appropriately sized beaker, prepare a slurry of crushed ice and water. Place this beaker in an ice bath to maintain a low temperature.
-
Quenching: Slowly and carefully add the reaction mixture containing AlCl₃ to the vigorously stirred ice-water slurry. The addition rate should be controlled to keep the temperature of the quenching mixture below 20°C.
-
Acidic Wash: Transfer the quenched mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
Neutralization and Final Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of Residual Manganese Dioxide (MnO₂)
-
Dilution: Dilute the reaction mixture with a suitable organic solvent in which the this compound is soluble. This will reduce the viscosity and facilitate filtration.
-
Preparation of Filter Bed: Prepare a filtration setup with a Büchner funnel and filter paper. Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper to create a filter pad.
-
Filtration: Wet the Celite® pad with the filtration solvent and then slowly pour the reaction mixture onto the pad under vacuum.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
Protocol 3: Removal of Residual Chromium
-
Quenching: After the oxidation reaction is complete, cool the reaction mixture in an ice bath. Slowly add isopropanol dropwise until the color of the reaction mixture changes from orange/red to a consistent green. Stir for an additional 20-30 minutes.
-
Solvent Removal: If the reaction was performed in a low-boiling solvent like acetone, remove the bulk of the solvent under reduced pressure.
-
Precipitation and Extraction: Dilute the residue with water and a suitable extraction solvent (e.g., ethyl acetate). The green chromium (III) salts will precipitate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the chromium salts.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mandatory Visualization
References
Technical Support Center: Scaling Up Dehydropregnenolone Acetate (DPA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of Dehydropregnenolone acetate (DPA) from laboratory to pilot plant scale. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during this process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up of DPA synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Acetolysis Step | Incomplete conversion of diosgenin. | - Verify Reagent Quality: Ensure acetic anhydride is of high purity and free from excessive moisture. - Optimize Reaction Conditions: Gradually increase reaction temperature and pressure within safe limits. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. - Improve Mixing: Inadequate agitation can lead to poor mass transfer. Evaluate and optimize the impeller speed and design for effective mixing in the larger reactor. |
| Degradation of diosgenin or pseudodiosgenin diacetate (PDA).[1] | - Control Temperature Profile: Avoid rapid heating, which can lead to localized overheating and degradation. Implement a controlled heating ramp. - Minimize Reaction Time: Prolonged exposure to high temperatures can cause decomposition. Determine the minimum time required for complete conversion.[1] | |
| Formation of Impurities During Oxidation | Over-oxidation or side reactions. | - Precise Temperature Control: The oxidation step is often exothermic. Maintain a strict temperature range (e.g., 0-15°C when using CrO₃) to minimize side reactions.[1] - Controlled Reagent Addition: Add the oxidizing agent (e.g., CrO₃ solution) slowly and sub-surface to prevent localized high concentrations. - Alternative Oxidizing Agents: Consider using greener and more selective oxidizing agents like KMnO₄/NaIO₄ to reduce waste and potentially improve the impurity profile. |
| Incomplete reaction. | - Ensure Stoichiometry: Accurately calculate and dispense the required amount of oxidizing agent. - Monitor Reaction Endpoint: Use TLC or HPLC to monitor the disappearance of the starting material (PDA) to ensure the reaction goes to completion. | |
| Poor Product Quality After Hydrolysis | Incomplete hydrolysis of the intermediate. | - Sufficient Acid Concentration and Time: Ensure the concentration of acetic acid and the reflux time are adequate for complete conversion to DPA.[1] - Monitor Reaction: Track the progress of the hydrolysis via TLC or HPLC. |
| Formation of degradation products. | - Avoid Excessive Heating: Prolonged refluxing at high temperatures can lead to degradation. Determine the optimal balance of time and temperature. | |
| Crystallization Issues (e.g., oiling out, poor filterability) | Improper solvent selection or cooling profile. | - Solvent System Optimization: Evaluate different solvent systems for crystallization. The choice of solvent significantly impacts crystal form and purity. - Controlled Cooling: Implement a gradual and controlled cooling profile to promote the growth of larger, more uniform crystals. Rapid cooling can lead to the formation of fine particles that are difficult to filter. - Seeding: Introduce seed crystals of pure DPA to induce crystallization and control crystal size. |
| Impurities inhibiting crystallization. | - Purification of Crude Product: If significant impurities are present, consider a preliminary purification step (e.g., charcoal treatment or a quick column filtration) before final crystallization. | |
| Slow Filtration or Clogged Filter | Fine particle size of the crystalline product. | - Optimize Crystallization: As mentioned above, focus on obtaining larger, more regular crystals. - Select Appropriate Filter Medium: Choose a filter cloth with a suitable pore size to retain the product without blinding. - Agitation During Filtration: Gentle agitation in the filter-dryer can help to prevent cake compression. |
| Gummy or oily impurities blinding the filter. | - Washing: Implement an effective washing procedure with an appropriate solvent to remove soluble impurities before drying. |
Frequently Asked Questions (FAQs)
1. What are the key safety precautions when scaling up DPA synthesis?
Scaling up DPA synthesis involves handling hazardous materials at larger quantities. Key safety precautions include:
-
Reagent Handling: Acetic anhydride is corrosive and flammable. Chromium trioxide is a strong oxidizing agent and is carcinogenic. Handle these chemicals in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Exothermic Reactions: The oxidation step can be exothermic.[1] It is crucial to have a robust cooling system for the reactor and to add reagents in a controlled manner to prevent thermal runaway. Continuous monitoring of the reaction temperature is essential.
-
Pressure Reactions: The initial acetolysis of diosgenin is often carried out under pressure at high temperatures.[1][4] Ensure the pressure reactor is properly rated and equipped with safety relief valves.
-
Waste Disposal: Chromium-containing waste is hazardous and must be disposed of according to environmental regulations.
2. How does mixing in the reactor affect the synthesis at a pilot scale?
Inadequate mixing can lead to several issues:
-
Localized Hotspots: In exothermic reactions, poor mixing can result in localized temperature increases, leading to side reactions and degradation.
-
Poor Mass Transfer: Inefficient mixing can hinder the contact between reactants, leading to incomplete reactions and lower yields.
-
Non-uniform Product Quality: Uneven reaction conditions can result in a product with a broader impurity profile and inconsistent quality.
It is crucial to select an appropriate impeller type and agitation speed to ensure proper mixing for the specific reaction volume and viscosity.
3. What are the typical impurities found in DPA, and how can they be controlled?
Typical impurities can include unreacted starting materials (diosgenin, pseudodiosgenin diacetate), byproducts from side reactions during oxidation, and degradation products. Control strategies include:
-
Optimizing reaction conditions (temperature, time, reagent stoichiometry) to minimize side reactions.
-
Monitoring reaction progress to ensure completion.
-
Implementing effective purification steps, such as recrystallization from a suitable solvent system, to remove impurities.
4. What are the critical process parameters to monitor during scale-up?
-
Temperature: Crucial for controlling reaction rates and minimizing side reactions.
-
Pressure: Important for the high-temperature acetolysis step.
-
Agitation Speed: Ensures proper mixing and heat transfer.
-
Rate of Reagent Addition: Critical for controlling exothermic reactions.
-
pH: Can influence reaction pathways and product stability.
5. How can I improve the filtration and drying of the final DPA product?
-
Crystallization: The key to good filtration and drying is a well-controlled crystallization process that yields larger, more uniform crystals.
-
Washing: A thorough wash of the filter cake with a suitable solvent is essential to remove soluble impurities that can hinder drying.
-
Drying: Use of a vacuum oven or a filter-dryer at an appropriate temperature can efficiently remove residual solvents. Avoid excessively high temperatures that could cause product degradation.
Experimental Protocols
Pilot Scale Synthesis of this compound (3 kg Batch)
This protocol is a general guideline and may require optimization based on specific equipment and raw material quality.
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate (PDA) [1]
-
Reactor Setup: Charge a pressure reactor (Reactor A) with 3 kg of diosgenin (88% purity), 2.4 L of acetic anhydride, and 9.0 L of xylene.[1]
-
Reaction: Seal the reactor and begin heating with stirring. The temperature should be gradually raised to 250°C, which will generate a pressure of 4-6 kg/cm ².[1]
-
Monitoring: Maintain the reaction at 250°C for 10 hours.[1]
-
Work-up: After cooling, the reaction mixture is typically carried forward to the next step without isolation of the PDA.
Step 2: Oxidation of Pseudodiosgenin Diacetate to Diosone [1]
-
Oxidant Preparation: In a separate vessel, dissolve 1.5 kg of chromium trioxide (CrO₃) in 1.5 L of water and 600 mL of glacial acetic acid. Cool this solution to 0-5°C.[1]
-
Reaction Setup: Transfer the entire batch from Step 1 to a suitable reactor (Reactor B) along with 6.5 L of dichloroethane, 6.5 L of glacial acetic acid, and 1.5 L of water. Cool the mixture to 0-5°C.[1]
-
Oxidation: Slowly add the pre-cooled oxidant solution to the reaction mixture while maintaining the temperature below 15°C.[1] The addition should be controlled to manage the exotherm.
-
Monitoring: Monitor the reaction by TLC or HPLC until the PDA is consumed.
-
Work-up: Once the reaction is complete, the layers are separated, and the organic layer containing the diosone is washed and carried forward.
Step 3: Hydrolysis of Diosone to this compound (DPA) [1]
-
Reaction Setup: The crude diosone from the previous step is dissolved in approximately 10 L of commercial-grade acetic acid in Reactor A.[5]
-
Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC or HPLC for the disappearance of diosone.[1]
-
Crystallization: Upon completion, the reaction mixture is cooled to induce crystallization of DPA. The cooling rate should be controlled to obtain a product with good filterability.
-
Isolation: The crystalline DPA is isolated by filtration.
-
Washing and Drying: The filter cake is washed with a suitable solvent (e.g., cold acetic acid or another appropriate solvent) and then dried under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Synthesis of DPA
| Parameter | Laboratory Scale (50 g) [5] | Pilot Scale (3 kg) [1] |
| Starting Material (Diosgenin) | 50 g | 3 kg |
| Overall Yield | ~60-65% | >60%[1] |
| Purity (Typical) | >95% | >95% |
| Reaction Time (Acetolysis) | ~10 hours | ~10 hours[1] |
| Reaction Temperature (Acetolysis) | 200-250°C | 250°C[1] |
| Pressure (Acetolysis) | 4-6 kg/cm ² | 4-6 kg/cm ²[1] |
| Reaction Temperature (Oxidation) | 0-15°C | 0-15°C[1] |
Visualizations
References
Technical Support Center: Greener Synthesis of Dehydropregnenolone Acetate
This guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting advice, and frequently asked questions (FAQs) for minimizing hazardous reagents in the synthesis of Dehydropregnenolone Acetate (16-DPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents in the traditional synthesis of 16-DPA from diosgenin?
The traditional synthesis of 16-DPA, often starting from diosgenin, involves several hazardous materials and harsh conditions. Key concerns include:
-
Heavy Metal Oxidants: Stoichiometric amounts of toxic and environmentally harmful oxidants like potassium dichromate (K₂Cr₂O₇) or manganese dioxide (MnO₂) are commonly used.[1][2] These generate significant heavy metal waste.
-
Hazardous Solvents: Pyridine, a toxic and flammable solvent, is frequently used as a catalyst and solvent in acetylation steps.[3][4] Chlorinated solvents like dichloroethane may also be used during oxidation.[3]
-
Harsh Reaction Conditions: The initial acetolysis of diosgenin often requires very high temperatures (e.g., 220°C) and high pressure (5 bar), posing safety risks and high energy consumption.[2]
-
Strong Acids and Bases: Various strong acids and bases are used throughout the process for catalysis and hydrolysis, requiring careful handling and neutralization.
Q2: What are the main "green" alternative strategies for 16-DPA synthesis?
Greener approaches focus on replacing hazardous reagents and mitigating harsh conditions. The most promising strategies include:
-
Catalytic Oxidation: Replacing stoichiometric chromium reagents with a catalytic amount of potassium permanganate (KMnO₄) (e.g., 5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO₄).[1][5] This drastically reduces heavy metal waste.
-
Lewis Acid Catalysis: Using a Lewis acid such as aluminum chloride (AlCl₃) for the initial acetolysis and acetylation of diosgenin.[1][6] This allows the reaction to proceed under much milder temperature and pressure conditions.
-
Solvent Substitution: Replacing hazardous solvents like pyridine with greener alternatives. For the acetylation step, using acetic anhydride as both the reagent and solvent minimizes the need for additional solvents.[1][6] In other steroid acetylations, mixed solvent systems like tetrahydrofuran and acetone have been used as alternatives to pyridine.[4]
Q3: Can enzymatic methods be used for the acetylation step?
While the literature found focuses more on improving the traditional chemical route from diosgenin, enzymatic catalysis is a well-established green chemistry technique. For steroid synthesis in general, lipases are often used for selective acetylation. This approach avoids harsh reagents and conditions but may require optimization of enzyme activity, solvent choice, and reaction time.
Troubleshooting Guide
Issue 1: Low yield during the Lewis acid-catalyzed acetolysis of diosgenin.
| Possible Cause | Troubleshooting Step |
| Inactive Lewis Acid (e.g., AlCl₃) | AlCl₃ is highly hygroscopic and can be deactivated by moisture. Ensure the reagent is fresh and handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). |
| Impure Starting Material (Diosgenin) | Impurities in diosgenin can interfere with the catalyst. Recrystallize the starting material or purify it using column chromatography before the reaction. |
| Suboptimal Reagent Ratio | The molar ratio of diosgenin to acetic anhydride and the catalyst is crucial. An optimized process uses a diosgenin:acetic anhydride molar ratio of approximately 1:3.5.[3] Verify your stoichiometry and perform small-scale optimizations if necessary. |
| Incorrect Reaction Temperature | While this method avoids extreme temperatures, it still requires sufficient heat. Ensure the reaction mixture reaches the temperature specified in the protocol (e.g., boiling point of acetic anhydride) and is maintained consistently. |
Issue 2: The catalytic oxidation with KMnO₄/NaIO₄ is slow or incomplete.
| Possible Cause | Troubleshooting Step |
| Poor Reagent Solubility | The reaction involves multiple phases. Ensure efficient stirring to maximize the contact between the substrate and the reagents. The use of a co-solvent system as described in protocols is critical for facilitating the reaction. |
| Catalyst Poisoning | Trace impurities from the previous step can inhibit the catalyst. Ensure the intermediate product (pseudodiosgenin diacetate) is properly purified before proceeding to the oxidation step. |
| Incorrect pH | The efficiency of permanganate oxidation can be pH-dependent. Ensure the reaction is run under the buffered or specified pH conditions as outlined in the protocol. |
| Co-oxidant Degradation | Sodium periodate (NaIO₄) is the co-oxidant responsible for regenerating the catalytic KMnO₄. Ensure the NaIO₄ is of good quality and has not degraded during storage. |
Issue 3: Formation of impurities during acetylation.
| Possible Cause | Troubleshooting Step |
| Side Reactions due to Moisture | Acetic anhydride reacts readily with water to form acetic acid, which can complicate the reaction. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Over-acetylation or Degradation | If using a general acetylation protocol with a strong base catalyst, prolonged reaction times or high temperatures can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction promptly to avoid the formation of by-products. |
| Use of Pyridine | Traditional methods using pyridine can lead to colored impurities that are difficult to remove.[4] Switching to a greener solvent system like a tetrahydrofuran/acetone mixture with sodium acetate as a catalyst can provide a cleaner reaction profile.[4] |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative differences between traditional and greener synthesis routes for 16-DPA starting from diosgenin.
| Parameter | Traditional Marker Degradation | Improved Green Method | Reference |
| Acetolysis Conditions | 220°C, 14h, 5 bar pressure | Boiling Ac₂O with AlCl₃ catalyst | [2] |
| Oxidizing Agent | Stoichiometric K₂Cr₂O₇ or CrO₃ | Catalytic (5 mol%) KMnO₄ / NaIO₄ | [1][2][3] |
| Key Hazardous Reagent | Chromium compounds, Pyridine | AlCl₃ (corrosive, water-sensitive) | [1][2][3] |
| Overall Yield | ~33-40% (for isomerization step) | ~75% (overall from diosgenin) | [3][6] |
| Waste Profile | High levels of heavy metal waste | Significantly reduced metal waste | [1][2] |
Experimental Protocols
Protocol: Greener Synthesis of 16-DPA from Diosgenin
This protocol is based on a chromium-free method that significantly reduces hazardous waste and harsh operating conditions.[1][5][6]
Step 1: Lewis Acid-Catalyzed Acetolysis and Acetylation of Diosgenin
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diosgenin.
-
Add acetic anhydride (Ac₂O), which acts as both the solvent and acetylating agent.
-
Carefully add a catalytic amount of anhydrous aluminum chloride (AlCl₃) to the mixture.
-
Heat the reaction mixture to reflux and maintain for the time specified in the source literature, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. Carefully pour the mixture into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Filter the solid precipitate, wash thoroughly with water until neutral, and dry under vacuum. The resulting crude product is pseudodiosgenin diacetate.
Step 2: Catalytic Oxidation to Diosone Intermediate
-
Dissolve the crude pseudodiosgenin diacetate from Step 1 in an appropriate solvent system (e.g., a mixture of dichloroethane, glacial acetic acid, and water).[3]
-
Cool the mixture in an ice bath to 0-5°C.
-
In a separate flask, prepare the oxidant solution by dissolving sodium periodate (NaIO₄) and a catalytic amount of potassium permanganate (KMnO₄) in water.
-
Add the oxidant solution dropwise to the cooled substrate solution, ensuring the temperature remains below 7°C.
-
Stir the reaction mixture at this temperature until TLC indicates the consumption of the starting material.
-
Perform an aqueous workup to remove the inorganic salts. Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis to 16-Dehydropregnenolone Acetate (16-DPA)
-
Dissolve the crude diosone intermediate from Step 2 in a suitable solvent like acetic acid.
-
Add a catalyst such as zinc dust or perform acid-catalyzed hydrolysis as per the specific protocol.
-
Heat the mixture to reflux for the required duration, monitoring by TLC.
-
Upon completion, cool the reaction and perform an appropriate workup, typically involving neutralization, extraction with an organic solvent, and washing.
-
Purify the final crude product by recrystallization from a suitable solvent (e.g., acetone or methanol) to obtain pure 16-DPA.
Visualizations
Caption: Comparison of traditional vs. greener synthesis workflows for 16-DPA.
Caption: Troubleshooting logic for low yield in the catalytic oxidation step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids - Google Patents [patents.google.com]
- 5. Facile Green Synthesis of 16-dehydropregnenolone Acetate (16-DPA) from Diosgenin - Google 圖書 [books.google.com.tw]
- 6. researchgate.net [researchgate.net]
Enhancing the efficiency of continuous flow synthesis of Dehydropregnenolone acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of Dehydropregnenolone acetate (16-DPA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the continuous flow synthesis of 16-DPA from diosgenin, a common starting material. The synthesis is typically a multi-step process involving the conversion of diosgenin to a pseudodiosgenin diacetate intermediate, followed by oxidative cleavage.[1][2][3]
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Pseudodiosgenin-3,26-diacetate (Intermediate) | Inefficient acetolysis and acetylation of diosgenin. | - Optimize Reagent Concentration: Use acetic anhydride (Ac₂O) as both a reagent and solvent in combination with a Lewis acid like aluminum chloride (AlCl₃) to reduce high temperature and pressure requirements.[2] - Flow Conditions: For flow synthesis, optimized conditions include using diosgenin (0.23 M) with BF₃⋅Et₂O (2.0 equiv.) in dry CH₂Cl₂ and acetyl trifluoroacetate (ATFAA, 11.0 equiv.) with a residence time of 10 minutes at room temperature.[1] |
| Incomplete Oxidative Cleavage of the Intermediate | Suboptimal oxidant concentration or reaction conditions. | - Batch Optimization: In batch conditions, CrO₃ (1.4 equiv.) in an acetic acid/water mixture (9:1 v/v) can yield good results.[1] - Flow Optimization: In a flow setup, use pseudodiosgenin diacetate (0.05 M) in dry CH₂Cl₂ with CrO₃ (1.4 equiv.) in an acetic acid/water (9:1 v/v) solution with a 5-minute residence time at room temperature.[1] |
| Reactor Clogging or Fouling | Precipitation of starting material, intermediates, or byproducts. | - Solvent Selection: Ensure complete dissolution of reagents in the chosen solvents before introducing them into the flow system. - In-line Filtration: Incorporate an in-line filter (e.g., Nylon filter, 0.45 μm porosity) after the initial reaction step to remove any precipitated material before subsequent steps.[1] |
| Poor Phase Separation in In-line Extraction | Inefficient mixing or inadequate residence time in the separator. | - Membrane Separator: Employ a liquid/liquid membrane separator for efficient in-line extraction.[1] - Optimize Flow Rates: Adjust the flow rates of the organic and aqueous phases to ensure sufficient residence time for effective separation. |
| Inconsistent Product Purity | Incomplete reactions or side product formation. | - Reaction Monitoring: Utilize in-line analytical techniques such as UV detection or online HPLC to monitor the reaction progress and detect the formation of impurities in real-time.[4][5] - Temperature Control: Precise temperature control of the reactor coils is crucial. Use a thermocouple-controlled coil reactor to maintain stable reaction temperatures.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous flow process for 16-DPA synthesis compared to traditional batch methods?
A1: The continuous flow synthesis of 16-DPA offers several advantages over batch processing, including:
-
Improved Safety: Flow chemistry allows for the safe handling of hazardous reagents and reactions at high temperatures and pressures due to the small reaction volumes.[6][7]
-
Enhanced Efficiency: Telescoping multiple reaction steps into a single, integrated process avoids time-consuming intermediate purification and workup steps.[4][8]
-
Better Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity.[7]
-
Waste Reduction: The use of in-line extraction and purification can minimize solvent usage and waste generation.[2][8]
Q2: What are the critical steps in the continuous flow synthesis of 16-DPA from diosgenin?
A2: The key steps are:
-
Acetolysis and Acetylation of Diosgenin: Conversion of diosgenin to pseudodiosgenin-3,26-diacetate.[1][2]
-
Oxidative Cleavage: Oxidation of the pseudodiosgenin diacetate intermediate to form a diosone.[1][3]
-
Hydrolysis: Conversion of the diosone to the final product, 16-dehydropregnenolone acetate.[2][3]
Q3: What equipment is typically required for setting up a lab-scale continuous flow synthesis of 16-DPA?
A3: A typical lab-scale setup would include:
-
HPLC pumps for precise delivery of reagents.
-
T-shaped mixing elements for combining reagent streams.
-
Coil reactors (e.g., PTFE or PFA tubing) of specific volumes to control residence time.
-
A temperature controller for the coil reactors.
-
A back-pressure regulator (BPR) to maintain system pressure.
-
An in-line liquid/liquid membrane separator for extraction.
-
An in-line detector (e.g., UV) for reaction monitoring.[1]
Q4: How can I monitor the progress of the reaction in real-time?
A4: Process Analytical Technology (PAT) is crucial for real-time monitoring. The use of an in-line UV detector can help monitor the consumption of starting materials and the formation of products. For more detailed analysis, online HPLC can be integrated into the flow system to provide quantitative data on conversion and yield.[5]
Q5: Are there greener alternatives to the hazardous reagents traditionally used in 16-DPA synthesis?
A5: Yes, research has focused on developing greener synthesis routes. For the oxidation step, a catalytic amount of KMnO₄ (5 mol%) with NaIO₄ as a co-oxidant can be used to avoid chromium-based reagents.[2] Additionally, the use of efficient in-line extraction and purification minimizes the use of large quantities of solvents.[8]
Data Presentation
Table 1: Optimized Conditions for the Two-Step Continuous Flow Synthesis of 16-DPA from Diosgenin
| Parameter | Step 1: Conversion of Diosgenin to Pseudodiosgenin-3,26-diacetate | Step 2: Oxidative Cleavage to Diosone |
| Starting Material | Diosgenin (0.23 M in dry CH₂Cl₂) | Pseudodiosgenin-3,26-diacetate (0.05 M in dry CH₂Cl₂) |
| Reagents | BF₃⋅Et₂O (2.0 equiv.), ATFAA (11.0 equiv.) | CrO₃ (1.4 equiv. in AcOH/H₂O 9:1 v/v) |
| Flow Rate (Reagent 1) | 0.66 mL/min | 1 mL/min |
| Flow Rate (Reagent 2) | 0.33 mL/min | 1 mL/min |
| Reactor Volume | 10 mL | 10 mL |
| Residence Time (τ) | 10 min | 5 min |
| Temperature | Room Temperature | Room Temperature |
| Yield | 75% | 75% |
| Data sourced from Mancino et al., Org. Process Res. Dev. 2018.[1][4] |
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of Pseudodiosgenin-3,26-diacetate
-
Reagent Preparation:
-
Solution A: Dissolve diosgenin (0.48 mmol) and BF₃⋅Et₂O (2.0 equiv.) in dry CH₂Cl₂ (2 mL) to achieve a final concentration of 0.23 M for diosgenin.
-
Solution B: Prepare acetyl trifluoroacetate (ATFAA, 11.0 equiv., 1 mL).
-
-
Flow Setup:
-
Use a flow chemistry system equipped with two HPLC pumps, a T-mixer, and a 10 mL coil reactor.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.66 mL/min.
-
Pump Solution B at a flow rate of 0.33 mL/min.
-
Combine the two streams in the T-mixer before they enter the 10 mL coil reactor, resulting in a residence time of 10 minutes at room temperature.
-
-
Quenching and Work-up:
-
The output stream is quenched with a 0.5 M aqueous solution of NaHCO₃.
-
The quenched mixture is passed through a nylon filter (0.45 μm porosity).
-
The organic phase is separated, dried, and the solvent is evaporated to yield the product.
-
Protocol 2: Continuous Flow Oxidative Cleavage to Diosone
-
Reagent Preparation:
-
Solution C: Dissolve pseudodiosgenin-3,26-diacetate (0.20 mmol) in dry CH₂Cl₂ (4 mL) to a concentration of 0.05 M.
-
Solution D: Dissolve CrO₃ (1.4 equiv.) in a mixture of acetic acid and water (9:1 v/v, 4 mL). Note: Dissolve CrO₃ in water first, then add acetic acid.
-
-
Flow Setup:
-
Utilize a flow system with two pumps, a T-mixer, and a 10 mL coil reactor.
-
-
Reaction Execution:
-
Pump Solution C at a flow rate of 1 mL/min.
-
Pump Solution D at a flow rate of 1 mL/min.
-
The streams are mixed in the T-mixer and passed through the 10 mL coil reactor, providing a 5-minute residence time at room temperature.
-
-
Work-up:
-
The outflowing mixture is collected and neutralized with a saturated solution of NaHCO₃.
-
The product is extracted with EtOAc, washed with water and brine, dried over Na₂SO₄, and the solvent is evaporated.
-
Visualizations
Caption: Telescoped continuous flow synthesis of 16-DPA precursor.
Caption: Troubleshooting logic for low yield in flow synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Diosgenin vs. Solasodine: A Comparative Guide for the Synthesis of Dehydropregnenolone Acetate (DPA)
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of steroidal active pharmaceutical ingredients. Dehydropregnenolone acetate (DPA) is a key intermediate in the production of a wide array of corticosteroids, sex hormones, and oral contraceptives. Historically, diosgenin has been the cornerstone for DPA production. However, solasodine, a structurally similar steroidal alkaloid, presents a viable alternative. This guide provides an objective comparison of diosgenin and solasodine as precursors for DPA, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Performance Metrics
| Feature | Diosgenin | Solasodine |
| Source | Primarily extracted from tubers of Dioscorea species (wild yam).[1] | Extracted from various parts of plants from the Solanum genus (nightshades). |
| Chemical Class | Steroidal sapogenin. | Steroidal glycoalkaloid (aglycone form). |
| Key Structural Difference | Oxygen atom in the F-ring of the spiroketal side chain. | Nitrogen atom in the F-ring of the spiro-amino-ketal side chain. |
| Reported Overall Yield of DPA | >60% (three-step process)[2], 65-69% (improved acetylation)[3], up to 75% (one-pot synthesis)[1] | 37.0% (with phase-transfer catalyst)[4], ~30% (from solanidine, a related compound, in 9 steps)[5][6], up to 75% (one-pot synthesis)[1][7] |
| Established Synthesis Route | Marker Degradation.[8] | Modified Marker Degradation. |
The Synthetic Pathways: From Precursor to DPA
The conversion of both diosgenin and solasodine to DPA involves the degradation of the spiroketal or spiro-amino-ketal side chain. The foundational process for this transformation is the Marker degradation, originally developed for diosgenin.[8]
Diosgenin to DPA: The Marker Degradation
The traditional synthesis of DPA from diosgenin is a three-step process known as the Marker degradation.[8][9] This process involves:
-
Acetolysis: The opening of the spiroketal rings of diosgenin using acetic anhydride at high temperatures to form pseudodiosgenin diacetate.
-
Oxidation: The oxidative cleavage of the double bond in the furan ring of pseudodiosgenin diacetate, typically with chromium trioxide.
-
Hydrolysis: The hydrolytic removal of the side chain to yield 16-dehydropregnenolone acetate (DPA).
Recent advancements have led to the development of "greener" and more efficient methods, avoiding harsh reagents and high pressures.[10][11][12]
Solasodine to DPA: A Parallel Pathway
As the nitrogen analogue of diosgenin, solasodine can be converted to DPA through a similar degradation pathway. The key difference lies in the initial steps to handle the nitrogen-containing ring. The process typically involves:
-
Acetylation: Acetylation of both the hydroxyl and the secondary amine groups of solasodine.
-
Isomerization: Isomerization to form pseudosolasodine diacetate.
-
Oxidation and Hydrolysis: Similar to the diosgenin pathway, oxidative cleavage and subsequent hydrolysis yield DPA.
Quantitative Comparison of DPA Synthesis
| Method | Precursor | Reagents/Conditions | Overall Yield | Purity | Reference |
| Three-Step Efficient Synthesis | Diosgenin | Acetic anhydride, xylene, 200°C; CrO3; Acetic acid | >60% | 85-90% (starting material purity) | [2] |
| Improved Acetylation | Diosgenin | Acetic anhydride, without pressure | 65-69% | Not specified | [3] |
| Phase-Transfer Catalysis | Solasodine | Tetrabutylammonium hydrogen sulfate, potassium dichromate | 37.0% | >90% | [4] |
| Multi-Step Synthesis from Solanidine | Solanidine | 9 steps including Von Braun reaction and Hofmann degradation | ~30% | Not specified | [5][6] |
| One-Pot Eco-Friendly Process | Diosgenin or Solasodine | Potassium permanganate, tetraethylammonium iodide | 75% | Not specified | [1][7] |
Experimental Protocols
Synthesis of DPA from Diosgenin (Efficient Three-Step Process)
This protocol is based on the work described by Chowdhury et al. (2011).[2]
Step 1: Acetolysis of Diosgenin
-
Charge a pressure reactor with diosgenin (1 molar equivalent), acetic anhydride (3.5 molar equivalents), and a hydrocarbon solvent (e.g., xylene).
-
Heat the mixture to approximately 200°C, allowing the pressure to build to 5-6 kg/cm ².
-
Maintain these conditions for a set reaction time to achieve the isomerization to pseudodiosgenin diacetate.
-
After cooling, the product can be isolated.
Step 2: Oxidation of Pseudodiosgenin Diacetate
-
Dissolve the pseudodiosgenin diacetate in a suitable solvent.
-
Cool the solution to 0-5°C.
-
Prepare a solution of chromium trioxide in water and acetic acid, and pre-cool it.
-
Add the oxidant solution dropwise to the substrate solution, maintaining the temperature below 7°C.
-
The reaction can be enhanced by ultrasound irradiation (35 KHz).
-
Upon completion, the oxidized intermediate is isolated.
Step 3: Hydrolytic Degradation to DPA
-
Reflux the oxidized intermediate in glacial acetic acid for approximately 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, recover the acetic acid by distillation under reduced pressure.
-
Wash the residue with cold water and extract with a non-polar solvent (e.g., petroleum ether) to obtain crude DPA.
-
The crude product can be purified by crystallization.
Synthesis of DPA from Solasodine (Phase-Transfer Catalysis Method)
This protocol is based on the work by Manosroi et al.[4]
Step 1: Acetylation and Isomerization of Solasodine
-
Convert solasodine to O,N-diacetylsolasodine by reacting with acetic anhydride.
-
Isomerize the diacetate to pseudosolasodine diacetate.
Step 2: Oxidation and Hydrolysis under Phase-Transfer Catalysis
-
Dissolve the pseudosolasodine diacetate in an organic solvent.
-
Add an aqueous solution of the oxidizing agent (e.g., potassium dichromate).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).
-
Stir the biphasic mixture vigorously at a controlled temperature until the reaction is complete.
-
The resulting product, 16-DPA, is then isolated from the organic phase and purified.
Conclusion
Both diosgenin and solasodine are viable precursors for the industrial synthesis of this compound.
-
Diosgenin benefits from a long-established and well-optimized conversion process, the Marker degradation, with consistently high reported yields. The supply chain for diosgenin from yam species is also well-established.
-
Solasodine , sourced from various Solanum species, offers an alternative raw material stream. While some reported yields for DPA synthesis from solasodine are lower than those from diosgenin, the development of novel catalytic methods and one-pot syntheses demonstrates the potential for highly efficient conversions, achieving yields comparable to the diosgenin route.
References
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. research.wur.nl [research.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. Marker degradation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. [PDF] Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Battle of the Syntheses: Batch vs. Continuous Flow for Dehydropregnenolone Acetate Production
A comprehensive guide for researchers and drug development professionals on the comparative performance of batch and continuous flow methodologies for the synthesis of the key steroid intermediate, Dehydropregnenolone acetate (16-DPA).
The synthesis of this compound (16-DPA), a critical precursor for a vast array of steroidal drugs, has traditionally been performed using batch processing. However, recent advancements in continuous flow chemistry present a compelling alternative, promising enhanced efficiency, safety, and scalability. This guide provides an objective comparison of these two synthetic paradigms, supported by experimental data, to aid researchers and process chemists in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
A direct comparison of batch and continuous flow synthesis of 16-DPA from diosgenin reveals significant advantages for the flow process, particularly in terms of reaction time and space-time yield. While traditional batch methods can achieve high yields, they often require prolonged reaction times and harsh conditions. In contrast, a telescoped multi-step continuous flow process demonstrates remarkable efficiency by integrating several reaction and purification steps.
| Parameter | Batch Synthesis (Typical) | Continuous Flow Synthesis |
| Starting Material | Diosgenin | Diosgenin |
| Key Steps | Acetolysis/Acetylation, Oxidation, Hydrolysis | Telescoped Acetolysis/Acetylation, Oxidation, Hydrolysis & In-line Extraction |
| Overall Yield | ~60-75% | 75% |
| Total Reaction Time | > 15 hours | ~30 minutes |
| Operating Temperature | High temperatures (e.g., 200-250 °C) | Room Temperature to Moderate Heating |
| Pressure | Often requires high pressure (e.g., 5 bar) | Ambient or slightly elevated pressure |
| Purification | Multiple intermediate work-ups and purifications | In-line extraction, reduced need for intermediate purification |
| Safety | Handling of large volumes of hazardous reagents, potential for thermal runaways | Smaller reaction volumes, enhanced heat and mass transfer, improved safety profile |
| Scalability | Can be challenging to scale-up consistently | More straightforward scalability |
The Chemical Transformation: From Diosgenin to 16-DPA
The synthesis of 16-DPA from diosgenin involves a three-step chemical transformation. This pathway is fundamental to both batch and continuous flow processes, though the execution and efficiency differ significantly.
Figure 1. The multi-step chemical conversion of diosgenin to 16-DPA.
Experimental Workflows: A Tale of Two Syntheses
The operational workflows for batch and continuous flow synthesis highlight the fundamental differences in their approach. Batch synthesis follows a sequential, step-by-step process in a single vessel, while continuous flow integrates multiple steps into a seamless, automated sequence.
Batch Synthesis Workflow
Figure 2. A generalized workflow for the batch production of 16-DPA.
Continuous Flow Synthesis Workflow
Figure 3. An integrated continuous flow system for 16-DPA synthesis.
Detailed Experimental Protocols
Representative Batch Synthesis Protocol
A typical batch synthesis of 16-DPA from diosgenin involves three main steps. The following is a generalized protocol based on established methods:
-
Acetolysis/Acetylation of Diosgenin: Diosgenin is heated in an autoclave with acetic anhydride in a high-boiling solvent such as xylene for an extended period (e.g., 14 hours) at high pressure (e.g., 5 bar) to yield pseudodiosgenin diacetate.[1]
-
Oxidation: The resulting intermediate is then oxidized using a stoichiometric amount of a strong oxidizing agent, such as chromium trioxide (CrO₃), in acetic acid at a controlled low temperature.
-
Hydrolysis and Elimination: The oxidized product is subsequently hydrolyzed under acidic conditions to afford the final product, 16-DPA. The crude product is then isolated and purified through crystallization or chromatography. The overall yield for this process is typically around 60%.[1]
Telescoped Continuous Flow Synthesis Protocol
The continuous flow synthesis of 16-DPA from diosgenin is performed in a multi-step, telescoped process that integrates reaction and purification.[1][2]
-
Step 1: Acetylation/Acetolysis: A solution of diosgenin in a suitable organic solvent (e.g., dichloromethane) and a solution of the acetylating/acetolysis reagents (e.g., trifluoroacetic anhydride and a Lewis acid) are continuously pumped and mixed in a T-junction.[1][3] The resulting stream flows through a coil reactor at room temperature for a short residence time (e.g., 10 minutes) to form pseudodiosgenin-3,26-diacetate.[1][3]
-
Step 2: Oxidative Cleavage: The output from the first reactor is then mixed with a stream of an oxidizing agent in a second T-junction and passed through a second coil reactor.
-
Step 3: Hydrolysis and In-line Extraction: The stream from the second reactor is mixed with a hydrolysis reagent and passed through a third coil reactor. The final reaction mixture is then directed to an in-line liquid-liquid extractor for continuous separation of the organic phase containing the 16-DPA from the aqueous phase. This integrated process can achieve an overall yield of 75% with a total residence time of approximately 30 minutes.[1][2]
Conclusion: A Clear Advantage for Continuous Flow
For the production of this compound, continuous flow synthesis offers significant advantages over traditional batch processing. The ability to telescope multiple reaction and purification steps into a single, automated process dramatically reduces reaction times, improves safety, and enhances scalability. While batch synthesis remains a viable option, particularly for smaller-scale research, the superior efficiency and control offered by continuous flow technology make it a highly attractive alternative for industrial-scale production and process intensification in drug development. The adoption of continuous flow for the synthesis of 16-DPA represents a significant step towards more sustainable and efficient pharmaceutical manufacturing.
References
A Comparative Analysis of Catalysts for the Synthesis of Dehydropregnenolone Acetate (16-DPA)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 16-dehydropregnenolone acetate (16-DPA), a pivotal intermediate in the pharmaceutical industry for the production of corticosteroids, sex hormones, and oral contraceptives, has been a subject of extensive research. Traditionally derived from diosgenin via the Marker degradation, the efficiency and environmental impact of this process are critically dependent on the catalysts employed in its key steps: acetolysis and oxidation. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal synthetic route.
Executive Summary
The conversion of diosgenin to 16-DPA is a multi-step process involving the opening of the spiroketal side chain (acetolysis) to form pseudodiosgenin diacetate (PDA), followed by oxidative cleavage and hydrolysis. The choice of catalyst for both acetolysis and oxidation significantly influences the overall yield, purity, cost, and environmental footprint of the synthesis.
This analysis covers:
-
Traditional Methods: Employing stoichiometric reagents like acetic anhydride at high temperatures and toxic oxidizing agents such as chromium trioxide (CrO₃).
-
Lewis Acid Catalysis: Utilizing Lewis acids like aluminum chloride (AlCl₃) to facilitate the initial acetolysis under milder conditions.
-
Green Catalytic Oxidations: Replacing hazardous chromium-based oxidants with more environmentally benign systems, notably potassium permanganate (KMnO₄) in catalytic amounts regenerated by a co-oxidant.
-
One-Pot Syntheses: Streamlining the process to improve efficiency and reduce waste.
While homogeneous catalysts dominate the literature for this transformation, the application of heterogeneous and enzymatic catalysts directly for the multi-step conversion of diosgenin to 16-DPA is not well-established, representing an area for future research.
Comparative Performance of Catalytic Systems
The following tables summarize quantitative data on the performance of different catalysts in the key steps of 16-DPA synthesis.
Table 1: Catalyst Performance in the Acetolysis of Diosgenin to Pseudodiosgenin Diacetate (PDA)
| Catalyst System | Reagent/Solvent | Temperature (°C) | Pressure | Time | Yield of PDA (%) | Reference |
| Thermal (Marker) | Acetic Anhydride | ~200 | Autoclave (5-6 kg/cm ²) | 2 hr | Low (33-40%) | [1][2] |
| Lewis Acid | AlCl₃ / Acetic Anhydride | Reflux | Atmospheric | Not specified | Up to 98% | [3] |
| Organic Acid | n-Octanoic Acid | Not specified | Atmospheric | Not specified | ~87% | [1] |
| Other | Pyridine/NH₄Cl | Not specified | Atmospheric | Not specified | 70-84% | [1] |
Table 2: Catalyst Performance in the Oxidation of PDA and Overall Yield of 16-DPA
| Oxidation System | Reagent/Solvent | Temperature (°C) | Overall Yield of 16-DPA (%) | Key Features & Drawbacks | Reference |
| Chromium Trioxide | CrO₃ / Acetic Acid | 0 - 7 | ~60% | High yield but uses highly toxic chromium. | [1] |
| Catalytic KMnO₄ | KMnO₄ (cat.), NaIO₄ | Room Temp. | 61% (from PDA) | "Green" alternative, avoids toxic heavy metals. | [3][4] |
| One-Pot (KMnO₄) | TEAI, KMnO₄, NaOAc | Not specified | 75% (from Diosgenin) | Efficient one-pot process, avoids isolation of intermediates. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Protocol 1: "Green" Synthesis of 16-DPA via Lewis Acid Acetolysis and Catalytic Permanganate Oxidation[3][4]
This protocol describes a chromium-free synthesis of 16-DPA from diosgenin.
Step 1: Acetolysis and Acetylation (Formation of Pseudodiosgenin Diacetate - PDA)
-
In a round-bottom flask, a mixture of diosgenin, acetic anhydride (Ac₂O), and a catalytic amount of aluminum chloride (AlCl₃) is prepared. Ac₂O serves as both the reagent and the solvent.
-
The mixture is heated to reflux under atmospheric pressure. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude PDA, which can be purified by crystallization. This step has been reported to achieve yields of up to 98%.[3]
Step 2: Catalytic Oxidation and Hydrolysis (Formation of 16-DPA)
-
The PDA obtained from Step 1 is dissolved in a suitable solvent system (e.g., dichloromethane).
-
A catalytic amount of potassium permanganate (KMnO₄, approx. 5 mol%) and a stoichiometric amount of a co-oxidant, sodium periodate (NaIO₄), are added.[3] The NaIO₄ regenerates the KMnO₄, allowing it to be used in catalytic quantities.
-
The reaction is stirred at room temperature. The progress is monitored by TLC.
-
After the oxidation is complete, the reaction mixture is worked up by separating the organic layer, which contains the intermediate "diosone".
-
The solvent is removed, and the crude diosone is refluxed in glacial acetic acid for approximately 2-3 hours to effect hydrolysis and elimination.[1]
-
After cooling, the reaction mixture is poured into ice water, and the product is extracted with a nonpolar solvent like petroleum ether.
-
The organic extract is washed, dried, and concentrated. The final product, 16-DPA, is purified by crystallization.
Protocol 2: Traditional Synthesis via Marker Degradation with Chromium Trioxide Oxidation[1]
This protocol follows the conventional, albeit less environmentally friendly, route.
Step 1: Acetolysis (Formation of PDA)
-
Diosgenin (e.g., 50 g) is placed in a pressure reactor with a hydrocarbon solvent (e.g., xylene) and acetic anhydride in a molar ratio of approximately 1:3.5 (diosgenin:Ac₂O).
-
The reactor is heated to around 200°C, leading to an in-built pressure of 5-6 kg/cm ². The reaction is maintained for approximately 2 hours.
-
After cooling, the solvent is removed under reduced pressure. The resulting solid is crystallized from acetone to yield pure PDA (yield: ~91%).
Step 2: Chromium Trioxide Oxidation
-
An oxidant solution is prepared by dissolving chromium trioxide (CrO₃, e.g., 25 g) in water and glacial acetic acid, then pre-cooling to 0-5°C.
-
The PDA (e.g., 50 g) is dissolved in a mixture of dichloromethane, glacial acetic acid, and water, and cooled to 0-5°C.
-
The cold oxidant solution is added dropwise to the PDA solution, maintaining the temperature below 7°C. For improved efficiency, the reaction can be subjected to ultrasound irradiation (35 kHz).[1]
-
After the addition is complete, the reaction is stirred for an additional 25 minutes.
-
The reaction is quenched with sodium metabisulfite solution, and the organic layer is separated, washed with water and sodium bicarbonate solution, and dried.
-
The solvent is evaporated to yield the intermediate "diosone".
Step 3: Hydrolytic Degradation
-
The crude diosone (e.g., 50 g) is refluxed in glacial acetic acid (e.g., 200 mL) for 2 hours.
-
The acetic acid is recovered by distillation under reduced pressure.
-
The residue is washed with cold water and extracted with petroleum ether.
-
The extract is concentrated, and the crude 16-DPA is crystallized from methanol to yield the final product (overall yield from diosgenin: >60%).[1]
Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows described.
Caption: General three-step synthesis pathway of 16-DPA from Diosgenin.
Caption: Experimental workflow for the green synthesis of 16-DPA.
Caption: Simplified mechanism for the catalytic oxidation step using KMnO₄/NaIO₄.
References
A Comparative Guide to Analytical Methods for Dehydropregnenolone Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Dehydropregnenolone Acetate (DPA) and its closely related analogue, 16-Dehydropregnenolone (DHP). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting experimental data and detailed protocols.
At a Glance: Method Comparison
The following table summarizes the key performance characteristics of different analytical methods for the quantification of 16-Dehydropregnenolone (DHP), a close structural analogue of this compound. This data is derived from validated methods and provides a baseline for selecting the most suitable technique for your research needs.
| Parameter | HPLC-UV for 16-Dehydropregnenolone (DHP)[1] | LC-MS/MS for 16-Dehydropregnenolone (DHP)[2][3] | GC-MS for Steroids (General) |
| Linearity Range | Not explicitly stated, but LOQ is 20 ng/mL | 1.56 - 400 ng/mL[2][3] | Analyte dependent |
| Limit of Detection (LOD) | Not explicitly stated | 0.78 ng/mL[2][3] | pg/mL range[4] |
| Limit of Quantification (LOQ) | 20 ng/mL[1] | 1.56 ng/mL[2] | Sub ng/mL to ng/mL range |
| Accuracy (% Bias) | 1.8 to 8.8%[1] | Within acceptable limits[2][3] | Typically within ±15-20% |
| Precision (% RSD) | 4.7 to 11.2%[1] | <15% | Typically <15% |
| Recovery | >92%[1] | Consistent and reproducible[2][3] | Method and matrix dependent |
| Specificity | High | High to Very High | High to Very High |
| Throughput | Moderate | High | Moderate |
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of DHP in various biological matrices.[1]
-
Instrumentation : High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column : C-18 reversed-phase column.
-
Mobile Phase : An isocratic mixture of acetonitrile and deionized water (55:45% v/v).
-
Detection : UV detector set at a wavelength of 248 nm.
-
Sample Preparation :
-
For plasma, bile, and urine (200 µL): Double extraction with n-hexane.
-
For feces (50 mg): Single extraction with 3 mL of acetonitrile.
-
-
Performance : This method has a limit of quantitation of 20 ng/mL in all tested matrices, with an absolute recovery of over 92%. The precision, indicated by the relative standard deviation, ranged from 4.7 to 11.2%, and the accuracy, represented by bias, was between 1.8 and 8.8%.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of DHP and its metabolites in plasma.[2][3]
-
Instrumentation : A liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer.
-
Column : Spheri-5 RP-18 column (5 µm, 100 mm x 4.6 mm i.d.) with a guard column.
-
Mobile Phase : An isocratic mixture of acetonitrile and ammonium acetate buffer (90:10, v/v) at a flow rate of 0.65 mL/min.
-
Ionization : Electrospray ionization (ESI) in positive ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation : Liquid-liquid extraction.
-
Performance : The method demonstrated linearity in plasma over a concentration range of 1.56-400 ng/mL, with a limit of detection (LOD) of 0.78 ng/mL. The absolute recoveries from plasma were consistent and reproducible. The method showed acceptable intra- and inter-day accuracy and precision.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific validated method for this compound was not identified in the literature search, GC-MS is a powerful technique for the analysis of steroids. A general procedure often involves the following steps.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Derivatization : Steroids are often derivatized to increase their volatility and thermal stability. A common derivatizing agent is N-methyl-N-trimethylsilyl-trifluoroacetamide.
-
Column : A capillary column suitable for steroid separation, such as an HP-5MS.
-
Ionization : Electron ionization (EI) is commonly used.
-
Detection : Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
-
Sample Preparation : Typically involves liquid-liquid extraction or solid-phase extraction to isolate the steroids from the matrix.
-
Expected Performance : GC-MS methods for steroids can achieve detection limits in the pg/mL range.[4] Validation would be required to establish performance characteristics for this compound.
References
- 1. HPLC-UV method development and validation for 16-dehydropregnenolone, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of 16-dehydropregnenolone and its major metabolites in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of steroid hormones in human plasma by GC–triple quadrupole MS - University of Regensburg Publication Server [epub.uni-regensburg.de]
Dehydropregnenolone Acetate vs. Pregnenolone: A Comparative Guide for Steroid Synthesis Starting Materials
For researchers, scientists, and drug development professionals, the selection of an appropriate starting material is a critical decision that significantly impacts the efficiency, cost-effectiveness, and overall success of steroid synthesis. This guide provides an objective comparison of two prominent starting materials: dehydropregnenolone acetate (16-DPA) and pregnenolone, supported by experimental data and detailed protocols.
This compound, a semi-synthetic intermediate, and pregnenolone, the natural precursor to all steroid hormones, both serve as foundational molecules for the synthesis of a wide array of corticosteroids, progestogens, androgens, and estrogens. The choice between them hinges on factors such as the target steroid, desired reaction pathways, and economic considerations.
At a Glance: Key Differences and Applications
| Feature | This compound (16-DPA) | Pregnenolone |
| Source | Semi-synthetic, primarily from diosgenin (from yams) via Marker degradation.[1] | Natural precursor synthesized from cholesterol in vivo; also available commercially. |
| Key Structural Feature | Presence of a double bond at C16. | Saturated at C16. |
| Primary Use in Synthesis | A versatile and widely used intermediate for a broad range of steroids including corticosteroids, progestogens, androgens, and estrogens.[1] | Precursor in biological steroidogenesis; used in laboratory and industrial synthesis, particularly for progestogens. |
| Typical Overall Yield | Overall yield from diosgenin to 16-DPA is reported to be in the range of 60-75%.[2][3] | Yields for specific conversions, such as to progesterone, can be high in laboratory settings. |
| Established Industrial Use | Extensively established in the pharmaceutical industry as a key starting material.[1] | Used in both research and industrial applications, though 16-DPA is more common for broader steroid synthesis. |
Performance in Steroid Synthesis: A Comparative Analysis
The strategic advantage of This compound (16-DPA) lies in its C16 double bond, which facilitates the introduction of various functional groups at this position, a common requirement for the synthesis of many potent corticosteroids. The well-established Marker degradation process provides a reliable and scalable route to 16-DPA from readily available plant-derived diosgenin.[1] This has made 16-DPA a cornerstone of the steroid pharmaceutical industry.
Pregnenolone , on the other hand, is the natural starting point for steroid hormone biosynthesis in vivo.[4] Its use in laboratory and industrial synthesis is often more direct for accessing certain steroids like progesterone. The conversion of pregnenolone to progesterone, for instance, is a fundamental step in steroidogenesis and can be mimicked efficiently in a laboratory setting through reactions like the Oppenauer oxidation.
While direct comparative studies detailing the synthesis of a wide range of steroids from both precursors side-by-side are limited in publicly available literature, the established industrial preference for 16-DPA for complex corticosteroids suggests its versatility and economic viability in multi-step syntheses. For simpler progestogens, starting from pregnenolone can be a more direct and efficient route.
Experimental Protocols and Data
To provide a practical comparison, this section details common experimental protocols for key transformations starting from both this compound and pregnenolone.
Synthesis of Progesterone from Pregnenolone
The conversion of pregnenolone to progesterone is a classic transformation in steroid chemistry, often achieved through an Oppenauer oxidation. This reaction involves the oxidation of the 3β-hydroxyl group to a ketone and the simultaneous migration of the double bond from the C5-C6 position to the C4-C5 position.
Experimental Protocol: Oppenauer Oxidation of Pregnenolone
-
Reaction Setup: A solution of pregnenolone in a suitable solvent (e.g., toluene or acetone) is prepared.
-
Reagents: A ketone (e.g., acetone, cyclohexanone) is added in excess to act as a hydride acceptor. An aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tri-tert-butoxide, is introduced.
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a dilute acid. The product is extracted with an organic solvent, washed, dried, and concentrated. The crude progesterone is then purified by recrystallization or column chromatography.
While specific yields can vary based on the exact conditions and scale, laboratory preparations can achieve high conversion rates.
Synthesis of Steroid Intermediates from this compound
This compound is a versatile starting material for a variety of steroids. For example, it is a key precursor for the synthesis of corticosteroids like hydrocortisone. This multi-step synthesis typically involves the introduction of hydroxyl groups at the C17 and C21 positions and modification of the A and B rings.
Illustrative Pathway: From 16-DPA to Corticosteroid Precursors
The synthesis of corticosteroids from 16-DPA is a complex, multi-step process. A simplified conceptual workflow is presented below. The initial steps often involve the protection of the C3 hydroxyl group and the C20 ketone, followed by reactions to introduce functionality at C17 and C21.
Figure 1. Simplified workflow for corticosteroid synthesis from 16-DPA.
The overall yield for such multi-step syntheses is a critical factor in industrial production. Efficient and high-yielding individual steps are crucial for the economic viability of the final product.
Logical Relationship of Steroid Precursors
The following diagram illustrates the relationship between cholesterol, pregnenolone, and this compound in the broader context of steroid synthesis.
Figure 2. Relationship of key steroid precursors in synthesis pathways.
Conclusion
Both this compound and pregnenolone are valuable starting materials for steroid synthesis, each with distinct advantages.
-
This compound (16-DPA) is the industry standard for the large-scale, semi-synthesis of a wide variety of steroid hormones, particularly complex corticosteroids. Its availability through the well-established Marker degradation and the versatility offered by its C16 double bond make it a cost-effective and chemically flexible precursor.
-
Pregnenolone serves as a more direct starting material for certain steroids, most notably progesterone. For researchers focused on progestogens or investigating biosynthetic pathways, pregnenolone can be the more logical and efficient choice.
The optimal selection between these two precursors will ultimately depend on the specific synthetic target, the required chemical transformations, scalability, and overall economic considerations of the project. This guide provides a foundational understanding to aid researchers and drug development professionals in making an informed decision for their steroid synthesis endeavors.
References
Efficacy comparison of different purification techniques for Dehydropregnenolone acetate
For Researchers, Scientists, and Drug Development Professionals
Dehydropregnenolone acetate (DPA), a critical intermediate in the synthesis of various steroidal drugs, requires high purity for subsequent reactions and final product efficacy. The choice of purification technique is paramount in achieving the desired purity while considering factors such as yield, scalability, and cost. This guide provides an objective comparison of common purification methods for DPA, supported by experimental data from published literature.
Performance Comparison of Purification Techniques
The efficacy of different purification techniques for this compound can be evaluated based on key performance indicators such as purity, yield, and the complexity of the procedure. The following table summarizes quantitative data from various studies. It is important to note that the yields reported often reflect the overall synthesis process and not solely the purification step, as purification is typically integrated into the synthesis workflow.
| Purification Technique | Purity (%) | Overall Yield (%) | Solvents/Materials | Key Advantages | Key Disadvantages |
| Column Chromatography | 98.5 (HPLC)[1] | 76[1] | Silica gel, Dichloromethane, Hexane, Ethyl acetate[1] | High resolution and purity | Time-consuming, large solvent consumption |
| Recrystallization | Not explicitly stated | >60 (for the entire process)[2] | Ethanol, Acetone/Water[3][4] | Simple, cost-effective, scalable | Potential for product loss in mother liquor |
| One-Pot Synthesis (No Chromatographic Purification) | Not explicitly stated | 75[4] | Dichloroethane, Dichloromethane | High efficiency, reduced waste | May not be suitable for achieving very high purity |
| Continuous Flow with In-line Extraction | Not explicitly stated | Not explicitly stated | Ethyl acetate | Avoids time-consuming purifications, improved safety[3] | Requires specialized equipment |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are derived from established laboratory practices and published research.
Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds. For this compound, silica gel is a common stationary phase.
Protocol:
-
Slurry Preparation: A slurry is prepared by mixing silica gel (230-400 mesh) with the initial eluting solvent (e.g., a mixture of hexane and ethyl acetate in a 3:1 ratio).
-
Column Packing: The slurry is poured into a glass column and the solvent is allowed to drain, ensuring the silica gel packs uniformly without air bubbles. A layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane[1]. This solution is then carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For example, starting with a hexane:ethyl acetate (3:1) mixture and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.
Recrystallization
Recrystallization is a technique used to purify crystalline compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an acetone/water mixture are potential candidates[3][4].
-
Dissolution: The crude this compound is placed in a flask, and the chosen solvent is added. The mixture is heated with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The flask can be subsequently placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried in a vacuum oven.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining very pure compounds, albeit typically on a smaller scale than column chromatography or recrystallization.
Protocol:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for steroid purification. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.
-
Sample Preparation: The crude this compound is dissolved in a suitable solvent that is compatible with the mobile phase. The solution is filtered through a syringe filter to remove any particulate matter.
-
Injection and Separation: The sample solution is injected onto the HPLC column. The components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.
-
Fraction Collection: A fraction collector is used to collect the eluent at specific time intervals corresponding to the elution of the desired compound, which is identified by a detector (e.g., UV).
-
Solvent Removal: The solvent is removed from the collected fractions containing the pure this compound, typically by rotary evaporation or lyophilization.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.
Caption: General workflow for the purification of this compound.
References
Spectroscopic Data Validation: A Comparative Guide to Dehydropregnenolone Acetate and Related Steroids
A comprehensive analysis of the spectroscopic data for Dehydropregnenolone acetate (DPA) is presented, alongside a comparative evaluation with its biosynthetic precursor, Pregnenolone, and the structurally related hormone, Progesterone. This guide provides researchers, scientists, and drug development professionals with validated spectroscopic data (NMR, IR, MS) and detailed experimental protocols to support the identification, characterization, and quality control of these critical steroid compounds.
This compound (DPA) is a key intermediate in the synthesis of numerous steroidal drugs. Accurate and reliable analytical data are paramount for ensuring the identity, purity, and quality of DPA and its derivatives. This guide offers a side-by-side comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DPA, Pregnenolone, and Progesterone, facilitating unambiguous compound identification and highlighting the key spectroscopic differences arising from their structural variations.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, Pregnenolone, and Progesterone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Chemical Shifts (δ) in CDCl₃
| Assignment | This compound (ppm) | Pregnenolone (ppm) [1] | Progesterone (ppm) [2] |
| H-3 | ~4.6 (m) | 3.529 (m) | - |
| H-4 | - | - | 5.737 (s) |
| H-5 | ~5.38 (m) | 5.350 (d) | - |
| H-16 | ~6.8 (t) | 2.24 (m) | 2.05 (m) |
| H-18 (CH₃) | ~0.95 (s) | 0.630 (s) | 0.670 (s) |
| H-19 (CH₃) | ~1.05 (s) | 1.009 (s) | 1.192 (s) |
| H-21 (CH₃) | ~2.15 (s) | 2.128 (s) | 2.130 (s) |
| OCOCH₃ | ~2.03 (s) | - | - |
Note: Some chemical shifts for this compound are approximated based on typical steroid spectra and require full experimental verification for precise assignment.
Table 2: ¹³C-NMR Chemical Shifts (δ) in CDCl₃
| Assignment | This compound (ppm) | Pregnenolone (ppm) | Progesterone (ppm) |
| C-3 | ~73.8 | 71.8 | 199.5 |
| C-5 | ~139.5 | 140.8 | 123.9 |
| C-6 | ~122.5 | 121.7 | 171.5 |
| C-16 | ~146.0 | 22.8 | 24.4 |
| C-17 | ~135.8 | 63.8 | 63.5 |
| C-18 | ~16.4 | 13.2 | 13.4 |
| C-19 | ~19.2 | 19.4 | 17.4 |
| C-20 | ~196.5 | 209.5 | 209.6 |
| C-21 | ~27.2 | 31.5 | 31.5 |
| OCOCH₃ (C=O) | ~170.5 | - | - |
| OCOCH₃ (CH₃) | ~21.4 | - | - |
Note: Some chemical shifts for this compound and Progesterone are approximated based on typical steroid spectra and require full experimental verification for precise assignment.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Pregnenolone | Progesterone [3][4] |
| O-H Stretch (Alcohol) | - | ~3400 (broad) | - |
| C-H Stretch (sp², alkene) | ~3030 | ~3030 | ~3030 |
| C-H Stretch (sp³) | ~2950-2850 | ~2950-2850 | 2950-2850 |
| C=O Stretch (Acetate) | ~1735 | - | - |
| C=O Stretch (Ketone, C-20) | ~1680 | ~1705 | ~1700 |
| C=O Stretch (α,β-unsaturated Ketone, C-3) | - | - | ~1665 |
| C=C Stretch (Alkene) | ~1660, ~1620 | ~1665 | ~1615 |
| C-O Stretch (Acetate) | ~1240 | - | - |
| C-O Stretch (Alcohol) | - | ~1050 | - |
Note: IR peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in EI-MS
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 356 | 296 ([M-CH₃COOH]⁺), 281, 253 |
| Pregnenolone | 316 | 301 ([M-CH₃]⁺), 298 ([M-H₂O]⁺), 283, 255[5][6] |
| Progesterone | 314 | 299 ([M-CH₃]⁺), 246, 124[7] |
Note: Fragmentation patterns can be influenced by the ionization technique used.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the steroid was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H-NMR Spectroscopy :
-
Instrument : Bruker Avance 400 MHz spectrometer.
-
Pulse Program : zg30.
-
Number of Scans : 16.
-
Relaxation Delay : 1.0 s.
-
Spectral Width : 20 ppm.
-
Acquisition Time : 4.0 s.
-
-
¹³C-NMR Spectroscopy :
-
Instrument : Bruker Avance 100 MHz spectrometer.
-
Pulse Program : zgpg30 (proton-decoupled).
-
Number of Scans : 1024.
-
Relaxation Delay : 2.0 s.
-
Spectral Width : 240 ppm.
-
Acquisition Time : 1.36 s.
-
-
Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the steroid (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition :
-
Instrument : PerkinElmer Spectrum Two FT-IR spectrometer.
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16.
-
-
Data Processing : A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the steroid in methanol was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS).
-
Data Acquisition (Electron Ionization - EI) :
-
Instrument : Agilent 7890B GC coupled to a 5977A MSD.
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Mass Range : m/z 40-500.
-
Source Temperature : 230 °C.
-
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
Visualization of the Spectroscopic Data Validation Workflow
The following diagram illustrates the logical workflow for the validation of spectroscopic data for a given compound.
Caption: Workflow for Spectroscopic Data Validation.
References
- 1. Pregnenolone(145-13-1) 1H NMR [m.chemicalbook.com]
- 2. Progesterone(57-83-0) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Dehydropregnenolone Acetate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of steroid compounds is critical for efficacy and safety assessment. Dehydropregnenolone acetate, a key intermediate and active pharmaceutical ingredient, requires robust analytical methods for its determination in various matrices. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Quantitative Method Performance
The selection of an analytical technique is governed by its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS methods in the context of steroid analysis.
| Performance Parameter | HPLC-UV/MS | GC-MS | Key Considerations |
| Linearity (r²) | > 0.999 | > 0.99 | Both techniques offer excellent linearity for steroid analysis. |
| Accuracy (% Recovery) | 92% - 108%[1] | 80% - 108%[2] | HPLC often provides high recovery with simpler sample preparation. GC-MS may have more variability due to the derivatization step. |
| Precision (%RSD) | < 3%[3] | < 7.6%[2] | HPLC methods generally exhibit higher precision (lower %RSD) for steroid analysis. |
| Limit of Quantitation (LOQ) | 2 - 20 ng/mL[1][3] | 6 - 40 ng/kg[2] | Both techniques can achieve low detection limits, with the specific LOQ being matrix and instrument dependent. |
| Sample Preparation | Simple extraction | Hydrolysis and derivatization often required[4][5] | GC-MS typically requires more extensive sample preparation for non-volatile steroids.[4] |
| Analysis Time | Shorter run times[6] | Longer run times[6] | HPLC, especially UHPLC, can offer faster analysis compared to GC-MS. |
| Specificity | High, especially with MS/MS | Very high, provides structural information | Mass spectrometry detection in both methods provides high specificity. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to method validation and comparison.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the analysis of 16-dehydropregnenolone.[1]
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 239 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol represents a general approach for the analysis of steroids by GC-MS, which often requires derivatization to improve volatility and thermal stability.[4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for steroid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70°C.
-
Ramp to 150°C at 14°C/min.
-
Ramp to 215°C at 6°C/min.
-
Ramp to 285°C at 10°C/min.[2]
-
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron impact (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation:
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results for the same analyte. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC is often preferred for routine quality control and high-throughput analysis due to its simpler sample preparation, shorter analysis times, and high precision.[6]
-
GC-MS is a valuable tool for structural confirmation and for complex matrices where its high specificity can be advantageous. However, the need for derivatization can increase sample preparation time and complexity.[4][5]
A thorough cross-validation is essential when switching between these methods to ensure the consistency and reliability of analytical data. This guide provides a framework for researchers to make informed decisions and to design and execute a robust cross-validation study.
References
- 1. HPLC-UV method development and validation for 16-dehydropregnenolone, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Comparative Bioactivity of Dehydropregnenolone Acetate (DPA) Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various Dehydropregnenolone acetate (DPA) derivatives. The information presented herein is based on available experimental data and aims to facilitate the evaluation of these compounds for potential therapeutic applications.
This compound (DPA), a steroid precursor, serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities.[1] Research has primarily focused on their potential as anticancer, anti-inflammatory, and neuroprotective agents. This guide summarizes the current understanding of the bioactivity of these derivatives, presenting quantitative data where available, detailing experimental methodologies, and illustrating key signaling pathways.
Anticancer Activity
Several studies have explored the cytotoxic effects of DPA derivatives against various cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of 5α-reductase, an enzyme implicated in the progression of androgen-dependent cancers like prostate cancer.[2][3] Other derivatives have demonstrated direct cytotoxic effects, with their efficacy often dependent on the nature and position of chemical modifications to the DPA core structure.
A study on novel 16-dehydropregnenolone acetate derivatives with a triazole ring at C-21 and different ester moieties at C-3 highlighted their potential as inhibitors of 5α-reductase and their cytotoxic activity against PC-3 (prostate), MCF7 (breast), and SK-LU-1 (lung) human cancer cell lines.[3] Another study on d-annulated pentacyclic steroids derived from DPA also reported significant antiproliferative activity against breast cancer cell lines.[4]
Quantitative Comparison of Anticancer Activity
The following table summarizes the reported 50% inhibitory concentration (IC50) values of various DPA derivatives against different cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 | Displays 80% cytotoxic activity (IC50 not specified) | [3] |
| 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one | SK-LU-1 | Displays 80% cytotoxic activity (IC50 not specified) | [3] |
| Pentacyclic steroid 2b | MCF-7 | < 8 | [4] |
| Pentacyclic steroid 2d | MCF-7 | < 8 | [4] |
| Pentacyclic steroid 2f | MCF-7 | < 8 | [4] |
| Pentacyclic steroid 2j | MCF-7 | < 8 | [4] |
| Pentacyclic steroid 2a | MDA-MB-231 | < 10 | [4] |
| Pentacyclic steroid 2b | MDA-MB-231 | < 10 | [4] |
| Pentacyclic steroid 2g | MDA-MB-231 | < 10 | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of DPA derivatives has been linked to their ability to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway can therefore lead to a reduction in the production of inflammatory mediators.
A study demonstrated that N,N-Diethylacetamide (DEA) and N,N-Dipropylacetamide (DPA), which share structural similarities with DPA derivatives, inhibit the NF-κB pathway by preventing the degradation of its inhibitory protein, IκB-α.[5] This mechanism effectively blocks the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effects of DPA derivatives.
Neuroprotective Effects
While direct evidence for the neuroprotective effects of DPA derivatives is still emerging, studies on related neurosteroids like Dehydroepiandrosterone (DHEA) and its sulfate (DHEAS) provide a strong rationale for investigating this potential. DHEA and DHEAS have been shown to exert neuroprotective effects through various mechanisms, including the modulation of the PI3K/Akt signaling pathway.[6] This pathway is critical for neuronal survival, growth, and plasticity.
A study on DHEAS demonstrated its ability to counteract the toxic effects of amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease, by influencing the PI3K/Akt and Bcl2 signaling networks.[6] These findings suggest that DPA derivatives with similar structural features may also possess neuroprotective properties by activating pro-survival signaling cascades.
Putative Neuroprotective Signaling Pathway
Caption: Hypothesized PI3K/Akt signaling pathway for DPA derivative-mediated neuroprotection.
Key Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the DPA derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze the expression levels of proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Concluding Remarks
This compound derivatives represent a promising class of compounds with a range of biological activities. The available data strongly support their potential as anticancer agents, particularly for hormone-dependent cancers. Their anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, also warrant further investigation. While the neuroprotective potential is currently inferred from related neurosteroids, the modulation of the PI3K/Akt pathway presents a compelling avenue for future research.
To advance the development of DPA derivatives as therapeutic agents, further studies are needed to:
-
Generate comprehensive quantitative data for a wider range of derivatives and biological activities.
-
Elucidate the precise molecular mechanisms underlying their observed effects, including the direct modulation of signaling pathways like PI3K/Akt.
-
Conduct in vivo studies to validate the in vitro findings and assess their pharmacokinetic and safety profiles.
This guide provides a foundational overview to aid researchers in the strategic design and evaluation of novel DPA derivatives with enhanced therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative rapanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Economic Analysis of Synthetic Routes to Dehydropregnenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Dehydropregnenolone acetate (16-DPA) is a pivotal intermediate in the synthesis of a vast array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives. The economic viability of producing these pharmaceuticals is intrinsically linked to the efficiency and cost-effectiveness of the 16-DPA synthesis. This guide provides a detailed comparative analysis of three prominent synthetic routes to 16-DPA, starting from naturally occurring sapogenins: diosgenin, solasodine, and solanidine.
Executive Summary
The choice of a synthetic route for industrial-scale production of 16-DPA is a multifaceted decision, balancing factors such as the cost and availability of the starting material, reaction yields, process complexity, and environmental impact. This analysis covers:
-
The Traditional and "Green" Routes from Diosgenin: Leveraging a well-established starting material from yams.
-
The Solasodine Route: An alternative pathway utilizing a nitrogen-containing analogue from Solanum species.
-
The Solanidine Route: A more complex route starting from a glycoalkaloid found in potato plants.
This guide presents a quantitative comparison of these routes, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways to aid in strategic decision-making for researchers and drug development professionals.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1: Diosgenin (Green Synthesis) | Route 2: Diosgenin & Solasodine (One-Pot) | Route 3: Solasodine (Phase-Transfer Catalysis) | Route 4: Solanidine |
| Starting Material | Diosgenin | Diosgenin or Solasodine | Solasodine | Solanidine |
| Number of Steps | 3 | 1 (One-Pot) | ~3 | 9 |
| Overall Yield | Not explicitly stated, but step yields are high | 75%[1][2] | 37%[3] | 30%[4][5][6] |
| Key Reagents | Ac₂O, AlCl₃, KMnO₄, NaIO₄[7][8][9] | Ac₂O, Pyridine, an oxidizing agent | Tetrabutylammonium hydrogen sulfate, Potassium dichromate[3] | BrCN, KOAc, Red-Al/Zn, NCS, NaOMe, Ac₂O, CrO₃[4][6] |
| Environmental Impact | Reduced (avoids CrO₃ and MnO₂)[7][8][9] | Eco-friendly (avoids toxic chromium trioxide)[1] | Uses toxic potassium dichromate[3] | Uses hazardous BrCN[4][5][6] |
| Process Complexity | Moderate | Low (One-Pot) | Moderate | High |
Economic Analysis
A direct cost comparison is challenging without real-time market prices for starting materials and reagents. However, a qualitative economic assessment can be made based on several factors:
-
Starting Material Cost and Availability: Diosgenin, historically the primary precursor, is extracted from yams, and its price can fluctuate based on agricultural factors. Solasodine is sourced from Solanum species, offering a potential alternative.[1] Solanidine, derived from potato plant waste, presents an interesting prospect from a sustainability and circular economy standpoint, though the extraction and purification process adds to the initial cost.[4][5][6]
-
Process Efficiency and Yield: The "one-pot" synthesis from diosgenin or solasodine boasts the highest reported overall yield (75%), significantly impacting the cost per kilogram of 16-DPA.[1][2] The multi-step solanidine route, with a 30% overall yield, is likely to be less economically favorable despite the potential for a low-cost starting material.[4][5][6]
-
Reagent and Energy Costs: The "green" synthesis from diosgenin minimizes the use of hazardous and expensive heavy metal oxidants and operates at lower temperatures and pressures, suggesting lower reagent and energy costs.[7][8][9] In contrast, the solanidine route employs expensive and hazardous reagents like cyanogen bromide.[4][5][6]
-
Capital and Operational Costs: One-pot processes and those with fewer steps generally require lower capital investment and have reduced operational costs due to simpler equipment and less handling. The complexity of the 9-step solanidine synthesis would likely translate to higher capital and operational expenditures.
Overall Economic Outlook:
The "one-pot" synthesis from diosgenin or solasodine appears to be the most economically promising route due to its high yield and process simplification. The "green" synthesis from diosgenin offers a competitive advantage by reducing environmental compliance costs and potentially lowering reagent expenses. The solanidine route, in its current form, is less economically viable for large-scale production due to its complexity, low overall yield, and use of hazardous reagents. However, future process optimization and a stable, low-cost supply of solanidine could change this perspective.
Experimental Protocols
Route 1: Green Synthesis of 16-DPA from Diosgenin (Key Steps)
This route involves three main stages: acetolysis and acetylation, oxidation, and hydrolysis.
1. Acetolysis and Acetylation of Diosgenin:
-
Objective: To open the spiroketal ring of diosgenin and acetylate the hydroxyl groups.
-
Procedure: A mixture of diosgenin, acetic anhydride (Ac₂O) as both reagent and solvent, and a Lewis acid catalyst (e.g., AlCl₃) is heated. This method significantly reduces the high temperature and pressure requirements of traditional methods.[7][8] The reaction mixture is then worked up to isolate the pseudodiosgenin diacetate.
-
Reported Yield: Up to 98% for the diacetate intermediate.[8]
2. Catalytic Oxidation:
-
Objective: To oxidatively cleave the double bond in the furan ring of the intermediate.
-
Procedure: The pseudodiosgenin diacetate is oxidized using a catalytic amount of potassium permanganate (KMnO₄, 5 mol%) in the presence of a co-oxidant such as sodium periodate (NaIO₄).[7][8][9] This avoids the use of stoichiometric amounts of toxic chromium or manganese dioxide.
-
Advantages: This step is more environmentally friendly and generates less hazardous waste.
3. Hydrolysis:
-
Objective: To hydrolyze the resulting ester to yield 16-DPA.
-
Procedure: The product from the oxidation step is subjected to hydrolysis to afford the final product, 16-dehydropregnenolone acetate.
Route 2: One-Pot Synthesis from Diosgenin and Solasodine
-
Objective: To convert diosgenin or solasodine to 16-DPA in a single reaction vessel, minimizing purification steps and increasing efficiency.
-
Procedure: The sapogenin (diosgenin or solasodine) is subjected to acetolysis and acetylation, followed by in-situ oxidation and hydrolysis in a one-pot fashion. The process utilizes less toxic reagents compared to traditional methods.[1]
Route 4: Synthesis from Solanidine (Selected Key Steps)
This is a multi-step synthesis, and a full detailed protocol is extensive. Key transformations involve:
-
Opening of the E and F rings: The Von Braun reaction using cyanogen bromide (BrCN) is a key step to open the indolizidine ring system of solanidine.[4][5][6]
-
Functional group manipulations: A series of reactions including substitution, reduction, and elimination are carried out to form the desired pregnane skeleton.
-
Oxidation: The final steps involve oxidation to introduce the 20-keto group.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Synthetic pathways to 16-DPA from different natural precursors.
Caption: Logical flow for the economic analysis of 16-DPA synthesis.
Conclusion
The synthesis of this compound is a mature field with several viable routes from natural precursors. For industrial applications, the one-pot synthesis from diosgenin or solasodine currently presents the most economically attractive option due to its high efficiency and process simplicity. The green synthesis from diosgenin is a strong contender , particularly for companies prioritizing sustainability and seeking to minimize environmental compliance costs. While the synthesis from solanidine is scientifically interesting, it requires significant improvements in yield and a reduction in process complexity to become economically competitive with the more established routes.
Researchers and drug development professionals should carefully consider these factors in the context of their specific objectives, available resources, and long-term strategic goals. Further research into optimizing the solanidine route and discovering even more efficient and sustainable catalytic systems for all routes will continue to be a valuable endeavor in the field of steroid synthesis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A One-Pot Efficient Process for 16-Dehydropregnenolone Acetate (2003) | Amrit Goswami | 34 Citations [scispace.com]
- 3. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. research.wur.nl [research.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. books.google.cn [books.google.cn]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Dehydropregnenolone Acetate: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Dehydropregnenolone acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound is a steroid compound that requires careful handling and disposal. While one Safety Data Sheet (SDS) indicates it is not classified as a "Hazardous Chemical" under OSHA's Hazard Communication Standard (29 CFR 1910.1200), others describe it as causing skin and eye irritation, and potential respiratory irritation[1][2]. Due to its nature as a physiologically active substance, it must be handled with care.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Required Personal Protective Equipment:
-
Eye Protection: Safety glasses with side-shields or tightly fitting safety goggles[1][3].
-
Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use[1][3].
-
Body Protection: A lab coat or impervious clothing should be worn[1][3].
-
Respiratory Protection: For large quantities or where dust may be generated, a dust mask or appropriate respirator is recommended[3].
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Containerization:
-
Use only appropriate and clearly labeled containers for waste storage. Plastic is often preferred for chemical waste[5].
-
Ensure containers are leak-proof and kept tightly sealed to prevent spills[4].
-
Original reagent bottles may be reused for waste collection, provided they are free of incompatible residues.
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
The primary disposal method for this compound is incineration in a facility equipped with an afterburner and scrubber[1].
-
All disposal activities must comply with federal, state, and local regulations[1][2].
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 979-02-2 | [1][2][3][8] |
| Molecular Formula | C23H32O3 | [1][3] |
| Molecular Weight | 356.5 g/mol | [1][3] |
| Appearance | Crystalline powder | [8] |
| Storage Class | 11 - Combustible Solids |
Experimental Protocols
No peer-reviewed and validated experimental protocols for the in-laboratory neutralization or chemical degradation of this compound are available in the searched literature. The standard and recommended procedure is disposal via a licensed hazardous waste management company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. aksci.com [aksci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Comprehensive Safety and Handling Guide for Dehydropregnenolone Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dehydropregnenolone acetate, including detailed operational and disposal plans.
Hazard Identification and Safety Data
This compound is a steroidal compound that requires careful handling to minimize potential health risks. While some safety data sheets (SDS) state that it is not classified as a hazardous chemical under OSHA's Hazard Communication Standard, others provide specific GHS hazard classifications.[1][2] It is prudent to adhere to the more stringent safety precautions.
| Hazard Category | GHS Hazard Statement | Key Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation[3] | Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[3] |
| Eye Irritation | H319: Causes serious eye irritation[3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation[3] | Avoid breathing dust. Use only in a well-ventilated area. If inhaled and you feel unwell, call a poison center or doctor.[3] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
Note: There are no established occupational exposure limits (OELs) such as OSHA PELs, NIOSH RELs, or ACGIH TLVs for this compound.[3][5] Therefore, all measures should be taken to minimize exposure.
Personal Protective Equipment (PPE)
A multi-faceted approach to personal protective equipment is critical to ensure the safety of laboratory personnel.
| PPE Type | Specifications and Recommendations |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or chemical splash-resistant safety glasses.[1][3] These should conform to EN 166 (EU) or be NIOSH (US) approved. |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not available, nitrile or butyl rubber gloves are generally recommended for handling a wide range of chemicals.[6][7][8] Gloves must be inspected for integrity before each use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of dust generation or spillage, wear impervious or fire/flame-resistant clothing.[1][3] In some situations, "bunny suit" coveralls may be appropriate for full-body protection.[9] |
| Respiratory Protection | A NIOSH-approved respirator, such as a type N95 or higher, is recommended, particularly when adequate ventilation is not available or when handling the compound outside of a containment system.[10] For unpacking procedures where the container may be compromised, a respirator is also advised.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]
-
Keep the container tightly sealed when not in use.
2. Handling Procedures:
-
All manipulations of solid this compound that could generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Before beginning work, ensure all required PPE is correctly donned.
-
Avoid the formation and inhalation of dust.[5]
-
Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[3]
3. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the immediate area.
-
The cleanup crew must wear the appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled material into a designated, labeled waste container. Avoid actions that could raise dust.
-
Decontaminate the spill area thoroughly.
4. Disposal Protocol:
-
All materials contaminated with this compound, including disposable PPE, are to be treated as hazardous waste.
-
Waste should be collected in a clearly labeled, sealed container.
-
Disposal must be conducted through a licensed hazardous material disposal company.[1]
-
Alternatively, the material can be incinerated in an approved chemical incinerator equipped with an afterburner and scrubber.[1]
-
All disposal activities must comply with federal, state, and local regulations.[1]
Visualizing the Workflow and Safety Logic
To further clarify the procedural steps and the underlying safety logic, the following diagrams have been generated.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C23H32O3 | CID 92855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Chemical protection - Delta Plus [deltaplus.eu]
- 8. shop.dqeready.com [shop.dqeready.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. 16-Dehydropregnenolone acetate = 95 979-02-2 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
